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4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Documentation Hub

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  • Product: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
  • CAS: 36177-86-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Introduction & Structural Significance The compound 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS 52185-74-7) represents a highly specialized class of sterically hindered amines. Characterized by a pentamethylpi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The compound 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS 52185-74-7) represents a highly specialized class of sterically hindered amines. Characterized by a pentamethylpiperidine core and a C4-dimethylamino substituent, it functions as an exceptionally strong, non-nucleophilic base and a highly effective Hindered Amine Light Stabilizer (HALS). In industrial applications, its unique steric bulk and basicity make it an ideal candidate for specialized gas deacidification processes, selectively absorbing acidic compounds like CO₂ and H₂S without undergoing unwanted nucleophilic side reactions[1].

This technical guide provides a rigorous, self-validating methodology for the synthesis of this compound. By examining the causality behind each experimental choice, we establish a robust framework suitable for researchers and drug development professionals scaling up hindered amine syntheses.

Retrosynthetic Analysis & Pathway Selection

The synthesis of highly methylated piperidines requires overcoming significant steric hindrance. Two primary retrosynthetic pathways are viable:

  • Pathway A (Exhaustive Eschweiler-Clarke Methylation): Utilizes 4-amino-2,2,6,6-tetramethylpiperidine (TAD) as the starting material. This route simultaneously methylates the primary amine at C4 and the secondary amine at N1 using formaldehyde and formic acid[2].

  • Pathway B (Reductive Amination): Involves the reductive amination of 1,2,2,6,6-pentamethyl-4-piperidone (PMP) with dimethylamine[3].

Causality of Selection: Pathway A is the preferred route for laboratory and pilot-scale synthesis. Pathway B requires handling gaseous dimethylamine and air-sensitive hydride reducing agents (e.g., sodium cyanoborohydride). Conversely, Pathway A utilizes inexpensive, liquid reagents and avoids the formation of quaternary ammonium salts, as the Eschweiler-Clarke mechanism inherently halts at the tertiary amine stage.

Retrosynthesis Target 4-(Dimethylamino)- 1,2,2,6,6-pentamethylpiperidine TAD 4-Amino-2,2,6,6- tetramethylpiperidine ReagentsA Formaldehyde + Formic Acid TAD->ReagentsA PMP 1,2,2,6,6-Pentamethyl- 4-piperidone ReagentsB Dimethylamine + Reducing Agent PMP->ReagentsB ReagentsA->Target Pathway A (Eschweiler-Clarke) ReagentsB->Target Pathway B (Reductive Amination)

Fig 1: Retrosynthetic pathways for 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine.

Mechanistic Causality: The Eschweiler-Clarke Reaction

To master this synthesis, one must understand the dual role of formic acid. The substrate, 4-amino-2,2,6,6-tetramethylpiperidine, possesses three methylatable N–H bonds (two on the C4 primary amine, one on the N1 secondary amine).

The reaction proceeds via the condensation of the amine with formaldehyde to form an iminium ion. Formic acid acts first as an acid catalyst to promote this condensation, and second as a hydride donor. The transition state involves a cyclic transfer of a hydride from the formate ion to the iminium carbon. The thermodynamic driving force is the irreversible release of carbon dioxide (CO₂). Because quaternary ammonium salts cannot form iminium intermediates, the reaction self-terminates precisely at the tertiary amine, preventing over-alkylation.

Mechanism Amine Free Amine (1° or 2°) Imine Iminium Ion Intermediate Amine->Imine + CH2O - H2O Hydride Hydride Transfer (from HCOOH) Imine->Hydride + HCOO- Product Methylated Amine + CO2 ↑ Hydride->Product - CO2 Product->Amine If N-H bonds remain

Fig 2: Iterative mechanism of the Eschweiler-Clarke methylation driven by CO2 release.

Quantitative Data & Reaction Optimization

Exhaustive methylation requires a stoichiometric minimum of 3.0 equivalents of both formaldehyde and formic acid. However, to drive the equilibrium of the iminium formation and account for formic acid decomposition, an excess is mandated.

ParameterValueCausality / Rationale
TAD (Substrate) 1.0 eqStarting material containing 3 reactive N–H bonds.
Formaldehyde (37% aq) 4.5 eqExcess drives the condensation equilibrium forward.
Formic Acid (85-98%) 5.0 eqExcess ensures complete hydride transfer for all 3 sites.
Addition Temperature < 20 °CPrevents thermal runaway during the highly exothermic condensation.
Reflux Temperature 100–105 °CProvides the necessary activation energy for the hydride shift.
Expected Yield 85–92%High efficiency due to the irreversible loss of CO₂.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system. Macroscopic observations (temperature spikes, gas evolution, phase separation) directly correlate to microscopic mechanistic milestones, ensuring trustworthiness and reproducibility.

Step 1: Reagent Preparation and Condensation
  • Equip a 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, a reflux condenser, and an internal thermometer.

  • Charge the flask with 4-amino-2,2,6,6-tetramethylpiperidine (1.0 eq) and cool the system to 0–5 °C using an ice-water bath.

  • Slowly add formic acid (5.0 eq) dropwise.

    • Self-Validation Checkpoint: An immediate exotherm will occur due to amine salt formation. Maintain internal temperature below 20 °C to prevent premature side reactions.

  • Once the formate salt is formed and cooled, begin the dropwise addition of aqueous formaldehyde (37%, 4.5 eq).

Step 2: Hydride Transfer and Decarboxylation
  • Remove the ice bath and slowly heat the reaction mixture to reflux (approx. 100–105 °C).

  • Self-Validation Checkpoint: As the temperature surpasses 60 °C, vigorous gas evolution (CO₂) will commence. This is the macroscopic confirmation of the hydride transfer step.

  • Maintain reflux for 12–16 hours. The reaction is deemed complete when CO₂ bubbling ceases entirely, indicating that all accessible N–H bonds have been methylated.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature. The solution will be highly acidic.

  • Slowly add a 50% aqueous NaOH solution until the pH reaches >12.

    • Causality: The target compound is a highly hindered base. It must be fully deprotonated to partition into the organic phase.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude pale-yellow oil via vacuum distillation to yield 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine as a colorless liquid.

Step 4: Analytical Validation
  • ¹H NMR (CDCl₃): Confirm the disappearance of N–H protons. Look for a sharp singlet integrating to 6H (C4-N(CH₃)₂) around 2.2 ppm, and a sharp singlet integrating to 3H (N1-CH₃) around 2.3 ppm. The gem-dimethyl groups will appear as distinct singlets.

  • GC-MS: Confirm the molecular ion peak (M⁺) at m/z 198.

References

  • Process for deacidification of a gas with an absorbing solution in fractional regeneration. Google Patents (EP1656983A1).
  • Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors. Google Patents (US11440922B2).
  • Method for producing an n-methyl substituted triacetone amine compound. Google Patents (EP3266766B1 / MX2016000701A).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals Introduction N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is a sterically hindered amine, a class of compounds recognized for their utility as light stabilize...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is a sterically hindered amine, a class of compounds recognized for their utility as light stabilizers in polymers.[1][2] This guide provides a comprehensive overview of its fundamental physicochemical properties, which are critical for its application and for predicting its behavior in various chemical and biological systems. Understanding these properties is paramount for researchers in materials science and professionals in drug development who may encounter this or structurally related moieties.

The core structure, a substituted piperidine ring, is a common scaffold in medicinal chemistry. The defining feature of this molecule is the extensive methylation, particularly at the 2 and 6 positions of the piperidine ring, which creates significant steric hindrance around the nitrogen atom. This steric shielding is key to the function of hindered amine light stabilizers (HALS), as it prevents the amine from being easily oxidized while still allowing it to scavenge free radicals.[1][3][4][5] This cyclic process of radical scavenging and regeneration is what makes HALS highly efficient and long-lasting in protecting polymers from photo-oxidation.[1][3]

Core Physicochemical Properties

A summary of the key physicochemical properties of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is presented below. These parameters are essential for predicting its solubility, permeability, and interactions with other molecules.

PropertyValueSource
CAS Number 36177-86-3[6][7][8]
Molecular Formula C12H26N2[6][7]
Molecular Weight 198.35 g/mol [6]
Melting Point 32-34 °C (lit.)[6][7][8]
Boiling Point Not explicitly found, but a related compound, 1,2,2,6,6-Pentamethyl-4-piperidone, has a boiling point of 230-231 °C.[9]
Solubility Soluble in dichloromethane (25 mg/mL, clear, colorless).[6][8] Water solubility information is not readily available in the searched results.[6][8]
pKa Not explicitly found for this compound. The pKa of the parent compound, 2,2,6,6-tetramethyl-4-piperidone, is 7.9.[10] The additional methyl groups on the ring nitrogen and the dimethylamino group would be expected to influence the basicity.
LogP Not explicitly found. A calculated LogP for a related compound, 4-Amino-1,2,2,6,6-pentamethylpiperidine, is 1.1.[11]

Experimental Determination of Physicochemical Properties

The following sections detail standardized protocols for determining key physicochemical properties. These methods are widely accepted and provide a framework for the experimental validation of the properties of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine.

Diagram of the Chemical Structure

Caption: Chemical structure of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine.

Aqueous Solubility Determination (OECD 105)

The determination of aqueous solubility is a fundamental parameter in drug development and environmental assessment. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for this purpose.[12][13]

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after a period of equilibration. For substances with low solubility, the column elution method is preferred, while the flask method is suitable for substances with solubility above 10⁻² g/L.[12][13]

Experimental Protocol (Flask Method):

  • Preparation: Add an excess amount of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine to a known volume of distilled water in a flask.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the aqueous phase by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved substance in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Causality: The choice of the flask method is appropriate for compounds that are not extremely insoluble. The extended equilibration time ensures that the solution is truly saturated, providing an accurate measure of the thermodynamic solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a widely used and reliable method for its determination.[14][15][16][17]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[14]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile for compounds with limited aqueous solubility.[18]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine groups are protonated (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.[17]

Causality: The use of a co-solvent is necessary for compounds that are not freely soluble in water, ensuring a homogeneous solution for accurate titration.[18] The potentiometric method directly measures the change in proton concentration, providing a direct and accurate determination of the pKa.[15]

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.[19][20]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The LogP is the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[20]

Experimental Protocol (Shake-Flask Method - OECD 107):

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol before the experiment.

  • Partitioning: Dissolve a known amount of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine in one of the phases (usually the one in which it is more soluble). Add the second phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Equilibration: Allow the mixture to stand undisturbed to ensure complete phase separation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[21]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[20]

Causality: The shake-flask method is a classic and reliable technique for LogP determination.[20] Pre-saturating the solvents is crucial to avoid volume changes during the experiment, which would affect the concentration measurements.

Workflow for Physicochemical Property Determination

G cluster_0 Physicochemical Property Determination A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Solubility Determination (OECD 105) B->C D pKa Determination (Potentiometry) B->D E LogP Determination (Shake-Flask) B->E F Data Analysis & Reporting C->F D->F E->F

Caption: A generalized workflow for the determination of key physicochemical properties.

Synthesis Overview

The synthesis of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine can be envisioned through a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. A plausible synthetic route involves the N-methylation of the piperidone ring, followed by reductive amination to introduce the dimethylamino group at the 4-position.

A general preparation method for 1,2,2,6,6-pentamethyl-4-piperidone, a key intermediate, involves the reaction of 2,2,6,6-tetramethyl piperidone with dimethyl sulfate in the presence of a base.[22] Subsequent reductive amination of this intermediate with dimethylamine would yield the final product. The synthesis of the related compound 1,2,2,6,6-pentamethyl-4-aminopiperidine has been described starting from 4-benzoylamino-1,2,2,6,6-pentamethyl piperidine.[23]

Applications and Relevance

As a hindered amine, N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is primarily of interest as a light stabilizer for polymers.[1][3] HALS are crucial additives in plastics and coatings to prevent degradation from UV light, thereby extending the service life of these materials.[3] They are particularly effective in polyolefins and polyurethanes.[1]

In the context of drug development, the tetramethylpiperidine scaffold is of interest due to its presence in various biologically active molecules. The physicochemical properties detailed in this guide are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of any drug candidate containing this moiety.

Safety Information

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is classified as a warning, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[8]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine, along with established methodologies for their experimental determination. A thorough understanding of these properties is fundamental for its effective application in materials science and for the rational design of new molecules in drug discovery that may incorporate this structural motif. The provided protocols and workflows offer a practical framework for researchers to characterize this and similar compounds with scientific rigor.

References

  • Hindered amine light stabilizers - Wikipedia. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available at: [Link]

  • Light Stabilizers (HALS) Definition & Mechanism | Baoxu Chemical. Available at: [Link]

  • HALS | Light Stabilizers for Plastics & Coatings | amfine.com. Available at: [Link]

  • What Is the Chemical Mechanism of Hindered Amine Light Stabilizers in Recycled Polyolefins? → Learn - Pollution → Sustainability Directory. Available at: [Link]

  • Experimental determination of the logP using the spectrophotometric method. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available at: [Link]

  • OECD 105 Testing Services | FILAB laboratory. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]

  • N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • OECD GUIDELINES FOR TESTING CHEMICALS - Pure. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • Test No. 105: Water Solubility - OECD. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available at: [Link]

  • Synthesis of (a) 1,2,2,6,6-Pentamethyl-4-aminopiperidine (starting material). Available at: [Link]

  • 4-Piperidinamine, 2,2,6,6-tetramethyl- - the NIST WebBook. Available at: [Link]

  • PIPERIDINE - Ataman Kimya. Available at: [Link]

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine | C10H22N2 | CID 693792 - PubChem. Available at: [Link]

  • CN103804282A - Method for preparing 2,2,6,6-tetramethyl-4-piperidinamine.
  • 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem. Available at: [Link]

  • 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia. Available at: [Link]

  • CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone.
  • N,2,2,6,6-Pentamethylpiperidin-4-amine | C10H22N2 | CID 13657792 - PubChem. Available at: [Link]

  • Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed. Available at: [Link]

  • 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem. Available at: [Link]

  • Chemical Properties of 4-Piperidinamine, 2,2,6,6-tetramethyl- (CAS 36768-62-4) - Cheméo. Available at: [Link]

  • pKa values bases - Chair of Analytical Chemistry. Available at: [Link]

  • N N Bis 2 2 6 6 tetramethyl 4 piperidyl N N diformylhexamethylenediamine - mzCloud. Available at: [Link]

Sources

Foundational

Technical Monograph: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Structural Dynamics, Synthesis, and Application Profiles in High-Performance Chemistry Executive Technical Summary Compound Identity: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine CAS Registry Number: 36177-86-3 Comm...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Application Profiles in High-Performance Chemistry

Executive Technical Summary

Compound Identity: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine CAS Registry Number: 36177-86-3 Common Abbreviations: 4-DMA-PMP, Methylated HALS Amine Molecular Formula:


Molecular Weight:  198.35  g/mol 

This guide provides a comprehensive analysis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, a critical tertiary amine derivative within the Hindered Amine Light Stabilizer (HALS) family. Unlike its aromatic analog 4-Dimethylaminopyridine (DMAP), this aliphatic heterocycle is characterized by extreme steric hindrance around the ring nitrogen and a high degree of lipophilicity.

Its primary utility lies in three distinct domains:

  • Polymer Stabilization: As a non-interacting HALS intermediate that prevents polymer degradation via the Denisov Cycle.

  • Organic Synthesis: As a specialized "proton sponge" base and nucleophilic catalyst for reactions requiring high solubility in non-polar media.

  • Pharmaceutical Intermediates: A scaffold for designing lipophilic drugs targeting specific G-protein coupled receptors (GPCRs).

Structural Analysis & Physicochemical Properties

Conformational Dynamics

The molecule exists primarily in a chair conformation . The 1,2,2,6,6-pentamethyl substitution pattern imposes significant steric locking.

  • The Ring Nitrogen (N1): Flanked by four methyl groups (positions 2 and 6) and one

    
    -methyl group. This creates a "steric umbrella" that drastically reduces the nucleophilicity of N1, despite its high basicity (
    
    
    
    ).
  • The Exocyclic Nitrogen (N4): The dimethylamino group at position 4 is in the equatorial position to minimize 1,3-diaxial interactions. This nitrogen remains accessible and nucleophilic, driving the compound's catalytic activity.

Comparative Properties Table
Property4-DMA-PMP (Aliphatic)DMAP (Aromatic)TMP (Tetramethyl Parent)
Structure Saturated PiperidineAromatic PyridineSecondary Amine Piperidine
N1 Sterics Extreme (Pentamethyl)Low (Planar)High (Tetramethyl)
Basicity High (Aliphatic Amine)Moderate (Pyridine)High
Solubility Excellent in Hexane/DCMGood in MeOH/DCMModerate
Redox Oxidizes to NitroxideStable RingOxidizes to Nitroxide
Physical State Low-melting Solid / LiquidCrystalline SolidLiquid

Synthetic Methodology

The synthesis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine requires a sequential methylation strategy to ensure high purity and prevent over-alkylation byproducts.

Synthesis Workflow (DOT Diagram)

SynthesisPath cluster_conditions Critical Control Points TAA Triacetone Amine (2,2,6,6-tetramethyl-4-piperidone) Inter1 Intermediate A (Schiff Base) TAA->Inter1 + Dimethylamine (-H2O) Prod1 4-Dimethylamino- 2,2,6,6-tetramethylpiperidine Inter1->Prod1 + H2 / Catalyst (Reductive Amination) Final 4-(Dimethylamino)- 1,2,2,6,6-pentamethylpiperidine Prod1->Final + HCHO / HCOOH (Eschweiler-Clarke Methylation) Note1 Temp < 100°C to prevent ring opening Note2 Inert Atmosphere (N2) to prevent N-oxide formation

Figure 1: Step-wise synthesis pathway from Triacetone Amine precursors.

Detailed Protocol: Eschweiler-Clarke Methylation

Note: This protocol assumes starting from the commercially available 4-dimethylamino-2,2,6,6-tetramethylpiperidine.

Reagents:

  • Substrate: 4-Dimethylamino-2,2,6,6-tetramethylpiperidine (1.0 eq)

  • Formaldehyde (37% aq. solution): 2.2 eq

  • Formic Acid (98%): 2.5 eq

  • Solvent: Water/Methanol mix (optional, usually runs neat)

Procedure:

  • Cooling: Place the substrate in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool to 0°C.

  • Addition: Add Formic acid dropwise (Caution: Exothermic). Follow with Formaldehyde solution.[1]

  • Reflux: Heat the mixture to 100°C (reflux) for 8–12 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Cool to room temperature. Basify with NaOH (20% aq) to pH > 12.

  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Remove solvent in vacuo. Distillation under reduced pressure yields the pure methylated product (bp ~80-85°C at 0.5 mmHg).
    

Structural Characterization (Quality Control)

To validate the identity of the synthesized compound, specific NMR signatures must be confirmed. The symmetry of the molecule simplifies the spectrum.

NMR Analysis ( , 400 MHz)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.05 - 1.15 Singlet (s)12H

Gem-dimethyl groups (Axial/Equatorial avg).
1.50 - 1.65 Doublet/Multiplet4H

Methylene ring protons.
2.20 - 2.25 Singlet (s)3H

Critical Diagnostic: Confirms N-methylation (Pentamethyl vs Tetramethyl).
2.28 - 2.30 Singlet (s)6H

Dimethylamino protons.
2.55 - 2.65 Multiplet (m)1H

Methine proton at the chiral center.

Self-Validation Check: If the singlet at


 2.20 is missing, the reaction failed to methylate the ring nitrogen. If the integration of the methyl region is too high, solvent contamination (grease) or over-alkylation occurred.

Applications in Research & Development

The Denisov Cycle (Polymer Stabilization)

In polyolefins (PP/PE), this compound acts as a precursor to the active nitroxyl radical species. Unlike secondary amines, the tertiary amine (N-Me) reduces interaction with acidic additives (like pesticides or flame retardants) in the polymer matrix, preventing salt formation that deactivates the stabilizer.

Mechanism:

  • Oxidation:

    
     (radical formation).
    
  • Scavenging: The generated Nitroxyl radical (

    
    ) traps alkyl radicals (
    
    
    
    ) formed during polymer degradation.
  • Regeneration: The Denisov cycle regenerates the nitroxyl radical, allowing one molecule to scavenge hundreds of free radicals.

Specialized Nucleophilic Catalysis

While DMAP is the gold standard for acylation, 4-DMA-PMP offers a unique advantage in SNAr reactions and high-pressure synthesis .

  • Selectivity: Due to the steric bulk around N1, the molecule acts as a "supra-nucleophile" only at the N4 position, while the N1 position remains inert to electrophilic attack. This allows for selective functionalization in complex multi-amine scaffolds.

  • Solubility: Its aliphatic nature makes it soluble in super-critical

    
     and highly non-polar solvents where DMAP might precipitate.
    
Pharmaceutical Relevance

In drug design, the 1,2,2,6,6-pentamethylpiperidine moiety is explored as a lipophilic pharmacophore . It mimics the charge distribution of acetylcholine but with significantly higher blood-brain barrier (BBB) permeability due to the methyl shielding.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2][3]

Protocol:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if solid) or fume hood (if liquid/heated).

  • Storage: Store under inert gas (Argon/Nitrogen). Although the N-Me group improves stability, the amine can still absorb

    
     from the air to form carbamates over long periods.
    

References

  • Sigma-Aldrich. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Product Sheet & CAS Data.

  • Matsumoto, K., et al. "Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure." Chemistry Letters, 1991.[3]

  • ChemicalBook. Chemical Properties and Physical Data for CAS 36177-86-3.

  • Royal Society of Chemistry (RSC). NMR Spectral Data for TEMPO and Piperidine Derivatives. (Supplementary Info).

  • BenchChem. Comparative Analysis of Acylation Catalysts: DMAP vs. Aliphatic Amines.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profile &amp; Characterization of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

The following is an in-depth technical guide regarding the spectroscopic characterization and synthesis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine . Executive Summary 4-(Dimethylamino)-1,2,2,6,6-pentamethylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the spectroscopic characterization and synthesis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine .

Executive Summary

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS: 36177-86-3) is a sterically hindered tertiary amine derived from the 2,2,6,6-tetramethylpiperidine (TMP) scaffold. Often utilized as a hyper-nucleophilic catalyst (analogous to DMAP but with superior stability and basicity in specific contexts) and a precursor for Hindered Amine Light Stabilizers (HALS), its structural integrity is defined by the complete methylation of all nitrogen centers and the 2,6-positions.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) to assist researchers in the structural validation of this compound. It includes a self-validating synthesis protocol via the Eschweiler-Clarke methylation of the 4-amino precursor, ensuring access to high-purity material for analytical benchmarking.

Molecular Identity & Physicochemical Profile[1][2][3]

PropertyData
IUPAC Name N,N,1,2,2,6,6-Heptamethylpiperidin-4-amine
CAS Number 36177-86-3
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol
Physical State White to off-white crystalline solid
Melting Point 32–34 °C
Solubility Highly soluble in CH₂Cl₂, CHCl₃, MeOH; moderately soluble in water.[1][2][3]
pKa (Calculated) ~10.5–11.0 (Ring Nitrogen), ~9.5 (Exocyclic Nitrogen)

Synthesis Protocol: Reductive Methylation

To ensure the spectroscopic data correlates with a known standard, the following synthesis protocol is recommended. It utilizes the Eschweiler-Clarke reaction , which selectively methylates primary amines to tertiary amines using formaldehyde and formic acid. This method avoids quaternary ammonium salt formation, a common risk with alkyl halides.

Reaction Pathway

The synthesis proceeds from 4-amino-1,2,2,6,6-pentamethylpiperidine (CAS 40553-78-4).

SynthesisPathway Start 4-Amino-1,2,2,6,6- pentamethylpiperidine (Primary Amine) Reagents HCHO (aq) + HCOOH (Reflux) Start->Reagents Mix Inter Imine/Iminium Intermediates Reagents->Inter Condensation Product 4-(Dimethylamino)-1,2,2,6,6- pentamethylpiperidine (Tertiary Amine) Inter->Product Hydride Transfer (-CO2)

Figure 1: Eschweiler-Clarke methylation pathway converting the primary amine to the target dimethylamino derivative.

Step-by-Step Methodology
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-1,2,2,6,6-pentamethylpiperidine (10.0 mmol) in Formic Acid (98%) (50.0 mmol, 5 equiv).

  • Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (37% aq. solution) (25.0 mmol, 2.5 equiv). The excess formic acid serves as both the reducing agent and solvent.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of CO₂ gas indicates the reduction is proceeding.

  • Work-up:

    • Cool to room temperature.

    • Basify to pH >12 using 4M NaOH (aq). Caution: Exothermic.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Remove solvent under reduced pressure. The residue is typically pure enough (>95%) for use. For analytical standards, recrystallize from cold pentane or sublime under high vacuum.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the piperidine ring (plane of symmetry passing through N1 and C4) simplifies the spectra.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

AssignmentShift (δ, ppm)MultiplicityIntegrationStructural Insight
H4 (Methine) 2.45 – 2.55 tt (Triplet of triplets)1HDeshielded by the -NMe₂ group. Coupling J ~11 Hz (axial-axial) and J ~3.5 Hz (axial-equatorial).
N-Me (Exocyclic) 2.24 Singlet (s)6HThe -N(CH₃)₂ group at position 4. Sharp singlet.
N-Me (Ring) 2.21 Singlet (s)3HThe N-CH₃ group at position 1. Often overlaps with exocyclic methyls.
H3/H5 (Methylene) 1.55 – 1.65 dd / multiplet2H (eq)Equatorial protons of the ring methylene groups.
H3/H5 (Methylene) 1.35 – 1.45 t / multiplet2H (ax)Axial protons. Large geminal and axial-axial coupling.
C2/C6-Me (Geminal) 1.15 Singlet (s)6HEquatorial methyl groups (approximate).
C2/C6-Me (Geminal) 1.05 Singlet (s)6HAxial methyl groups (approximate).

Interpretation: The key diagnostic is the integration ratio of the methyl signals. You should observe a massive aliphatic region (12H for gem-dimethyls) and two distinct N-methyl signals (6H and 3H), which may appear as a single large peak or two closely spaced singlets depending on resolution.

¹³C NMR Data (100 MHz, CDCl₃)

Note: Referenced to CDCl₃ triplet at 77.16 ppm.

Carbon PositionShift (δ, ppm)Assignment Logic
C4 56.5 Methine carbon attached to the exocyclic nitrogen.
C2, C6 54.8 Quaternary carbons of the piperidine ring (sterically hindered).
N-Me (Exocyclic) 41.5 Dimethylamino carbons.
C3, C5 40.2 Methylene carbons of the ring.
C2/C6-Me (Eq) 33.5 Equatorial methyls on the ring.
N-Me (Ring) 28.5 Methyl group on the ring nitrogen.
C2/C6-Me (Ax) 21.0 Axial methyls on the ring.
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the tertiary amine structure by the absence of N-H stretching bands.

  • 3000 – 2700 cm⁻¹ (C-H Stretch): Strong, complex absorptions due to the high number of methyl and methylene groups.

    • ~2950 cm⁻¹: Asymmetric CH₃ stretch.

    • ~2780 cm⁻¹: Bohlmann bands (characteristic of trans-diaxial C-H bonds adjacent to nitrogen lone pairs). This is a key indicator for the piperidine ring N-lone pair orientation.

  • No Band at 3300–3500 cm⁻¹: Absence of N-H stretch confirms complete methylation (differentiation from the 4-amino precursor).

  • 1470 – 1450 cm⁻¹: C-H bending (scissoring) of methyl groups.

  • 1250 – 1000 cm⁻¹: C-N stretching vibrations (fingerprint region).

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage characteristic of amines.[4]

  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion (M⁺): m/z 198 (EI) / [M+H]⁺ 199 (ESI).

  • Base Peak:

    • In EI, alpha-cleavage is dominant.

    • Cleavage adjacent to the exocyclic nitrogen yields fragment [CH₂=N(CH₃)₂]⁺ at m/z 58 .

    • Cleavage of the piperidine ring methyls (loss of -CH₃, M-15) yields m/z 183.

MSFragmentation Parent Molecular Ion (M+) m/z 198 Path1 Alpha Cleavage (Exocyclic) Parent->Path1 Path2 Loss of Methyl (Ring) Parent->Path2 Frag1 Fragment Ion [CH2=N(CH3)2]+ m/z 58 Path1->Frag1 Dominant Frag2 Fragment Ion [M - CH3]+ m/z 183 Path2->Frag2 Minor

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

References

  • Sigma-Aldrich. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Product Sheet. CAS 36177-86-3.[5] Link

  • Matsumoto, K. et al. "Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure."[5] Chemistry Letters, vol. 20, no. 8, 1991, pp. 1283-1286.[5] (Primary source for SNAr reactivity and characterization).

  • National Institute of Standards and Technology (NIST). Piperidine, 1,2,2,6,6-pentamethyl- Mass Spectrum. (Reference for parent ring fragmentation). Link

  • PubChem. Compound Summary: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.[6] CID 24858240.[5] Link

  • Beguin, C.G., Deschamps, M.N. "NMR of 1,2,2,6,6-pentamethylpiperidine derivatives." Organic Magnetic Resonance, 1978.[7] (Foundational text for piperidine shift assignments).

Sources

Foundational

Introduction: The Strategic Role of Sterically Hindered Amines in Modern Synthesis

An In-Depth Technical Guide to the Basicity and pKa of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine In the landscape of organic synthesis, the precise control of reactivity is a cornerstone of elegant and efficient...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity and pKa of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

In the landscape of organic synthesis, the precise control of reactivity is a cornerstone of elegant and efficient molecular construction. Among the vast toolkit available to chemists, non-nucleophilic bases occupy a critical niche.[1][2] These molecules are engineered to perform a single, crucial task: the abstraction of a proton (acting as a Brønsted-Lowry base) without engaging in undesired side reactions, such as nucleophilic attack on electrophilic centers.[1][3] This selectivity is paramount in numerous transformations, from the controlled formation of enolates for carbon-carbon bond formation to facilitating elimination reactions.[3][4]

The efficacy of a non-nucleophilic base is primarily dictated by two interconnected properties: its steric bulk and its basicity. Steric hindrance around the basic nitrogen atom physically obstructs its approach to electrophilic carbons, thereby suppressing its nucleophilicity.[2][3] Basicity, quantified by the acid dissociation constant (pKa) of its conjugate acid, defines the base's proton-abstracting power. A higher pKa value signifies a stronger base, capable of deprotonating weaker acids.[3]

This guide provides a detailed technical examination of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, a sophisticated example of a sterically hindered, non-nucleophilic base. We will delve into its structural features, analyze the factors governing its basicity and pKa, present a validated protocol for pKa determination, and discuss its applications in contexts demanding high selectivity.

Physicochemical Profile and Structural Analysis

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine is a complex tertiary amine characterized by significant steric shielding. Its structure is built upon a piperidine ring scaffold, which is heavily substituted with methyl groups at the C2 and C6 positions. These gem-dimethyl groups effectively flank the ring's tertiary nitrogen atom. Furthermore, the presence of a dimethylamino substituent at the C4 position introduces a second basic center within the molecule.

The defining characteristic of this molecule is the extreme steric congestion. The five methyl groups on the piperidine ring (one N-methyl and two sets of gem-dimethyl groups) create a profound steric shield that severely curtails the ability of the ring nitrogen to act as a nucleophile. This structural design is intentional, aiming to isolate its basic properties from any nucleophilic reactivity.

Table 1: Physicochemical Properties of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

PropertyValueSource
CAS Number 36177-86-3[5][6]
Molecular Formula C₁₂H₂₆N₂[7]
Molecular Weight 198.35 g/mol N/A
Appearance Solid[5][6]
Melting Point 32-34 °C[5][6]
Solubility Soluble in dichloromethane[6]
Synonym N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine[5]

Core Analysis: Basicity and pKa Evaluation

The basicity of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine is a nuanced topic due to the presence of two basic nitrogen atoms: the tertiary amine within the piperidine ring (N1) and the exocyclic tertiary dimethylamino group (N4).

While a definitive, experimentally determined pKa value for this specific molecule is not prominently available in the literature, we can make an authoritative estimation based on structurally related compounds. The parent compound, 1,2,2,6,6-pentamethylpiperidine (pempidine), has a reported pKa of 11.25 for its conjugate acid.[8][9] The introduction of the electron-donating dimethylamino group at the C4 position is expected to increase the electron density on the ring nitrogen through an inductive effect, thereby increasing its basicity. Consequently, the pKa of the N1 nitrogen in the target molecule is predicted to be slightly higher than 11.25.

The primary site of protonation will be the piperidine ring nitrogen (N1). The five electron-donating methyl groups attached to and adjacent to this nitrogen significantly increase its electron density, making it a stronger Lewis base compared to the exocyclic dimethylamino nitrogen.

Caption: Protonation equilibrium of a tertiary amine base.

The accurate prediction of pKa values for complex amines, especially those with multiple basic sites and significant steric hindrance, remains a challenge for computational methods.[10][11] Steric factors can impede solvation of the protonated species, which can have a significant impact on the pKa value.[12] Therefore, experimental determination is the gold standard for establishing an accurate pKa.

Experimental Protocol: pKa Determination via Potentiometric Titration

The most reliable method for determining the pKa of a basic compound is potentiometric titration.[13][14] This technique involves the gradual addition of a standardized acid to a solution of the base and monitoring the resulting change in pH. The pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[13]

Causality in Protocol Design: Each step in this protocol is designed to ensure accuracy and reproducibility. Calibration of the pH meter is fundamental for accurate pH measurements.[13] Maintaining a constant ionic strength minimizes variations in activity coefficients. Purging with an inert gas like nitrogen prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of the base.[13]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.[13]

  • Sample Preparation: Accurately weigh a sample of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine and dissolve it in a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to a known concentration, typically around 10⁻³ M.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to the sample solution to maintain a constant ionic strength throughout the titration.[13]

  • Inert Atmosphere: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas for 15-20 minutes before and during the titration to displace dissolved carbon dioxide.[13]

  • Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Begin stirring at a constant, moderate rate. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each increment of titrant is added, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point can be identified as the point of maximum slope on the titration curve, often determined using a first or second derivative plot.[15] The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[13]

G A Calibrate pH Meter B Prepare Analyte Solution (Base + Solvent + KCl) A->B C Purge with N₂ B->C D Titrate with Standard HCl C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point (e.g., via 1st Derivative) F->G H Calculate Half-Equivalence Point G->H I Determine pKa (pH at Half-Equivalence) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Application Profile: A Selective Non-Nucleophilic Base

The carefully engineered structure of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine makes it an excellent candidate for use as a strong, non-nucleophilic base in sensitive organic transformations. Its primary function is to abstract protons from substrates where competing nucleophilic reactions must be suppressed.

Key Applications Include:

  • Elimination Reactions: It can be used to promote E2 elimination reactions to form alkenes from alkyl halides or sulfonates. Its steric bulk strongly disfavors the competing SN2 substitution pathway.[3]

  • Enolate Formation: While bases like Lithium Diisopropylamide (LDA) are more common for kinetic enolate formation, a hindered amine base can be employed in specific cases where a neutral, soluble base is preferred.[3][4]

  • Catalysis: It can act as a proton shuttle or a general base catalyst in reactions where the catalyst itself must not be a competing nucleophile.

The choice of a non-nucleophilic base is a critical decision in reaction design. The diagram below illustrates the steric rationale for the non-nucleophilic character of hindered amines compared to other bases.

G cluster_0 High Steric Hindrance (Poor Nucleophile) cluster_1 Moderate to Low Hindrance (Can be Nucleophilic) A 4-(Me₂N)-PMP* B LDA C LiTMP D DBU E Triethylamine F Pyridine legend *PMP = 1,2,2,6,6-pentamethylpiperidine

Caption: Comparative steric hindrance of common organic bases.

Conclusion

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine exemplifies the principles of rational molecular design for achieving chemical selectivity. Its heavily substituted piperidine core provides a profound steric shield, effectively isolating the high intrinsic basicity of its tertiary amine nitrogen from nucleophilic reactivity. While its precise pKa requires careful experimental determination via methods like potentiometric titration, it is expected to be a strong base with a pKa value exceeding 11.25. For researchers and drug development professionals, understanding the interplay between structure, basicity, and steric hindrance in molecules like this is essential for controlling reaction pathways and achieving desired synthetic outcomes with high fidelity.

References

  • Non-nucleophilic base. (URL: [Link])

  • Non-nucleophilic base. Grokipedia. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

  • Non-nucleophilic base. chemeurope.com. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

  • Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis. (URL: [Link])

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL: [Link])

  • Sumon, K. A., Henni, A., & East, A. L. L. Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. The Journal of Physical Chemistry A. (URL: [Link])

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. (URL: [Link])

  • Kromann, J. C., et al. Prediction of pKa values using the PM6 semiempirical method. PeerJ. (URL: [Link])

  • Simple Method for the Estimation of pKa of Amines. (URL: [Link])

  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Computational Chemistry Highlights. (URL: [Link])

  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. (URL: [Link])

  • Synthesis of (a) 1,2,2,6,6-Pentamethyl-4-aminopiperidine. Mol-Instincts. (URL: [Link])

  • Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. PMC. (URL: [Link])

  • Synthesis of 4‐Dimethylamino‐2,2,6,6‐tetramethylpiperidine (DMATMP). ResearchGate. (URL: [Link])

  • Pempidine. Wikipedia. (URL: [Link])

  • 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine. PubChemLite. (URL: [Link])

  • 1,2,2,6,6-PENTAMETHYLPIPERIDINE. Chemdad. (URL: [Link])

  • 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE. Georganics. (URL: [Link])

  • 4-Amino-1,2,2,6,6-pentamethylpiperidine. PubChem. (URL: [Link])

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. (URL: [Link])

  • CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone.

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Exploratory

Comprehensive Technical Guide: Solubility Profile of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in Organic Solvents

Executive Summary 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (Abbreviated: 4-DMAPMP; CAS: 52185-74-7)[1] is a highly sterically hindered, fully alkylated tertiary diamine. Due to its unique structural topology—fea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (Abbreviated: 4-DMAPMP; CAS: 52185-74-7)[1] is a highly sterically hindered, fully alkylated tertiary diamine. Due to its unique structural topology—featuring a piperidine ring shielded by five methyl groups and a functionalized dimethylamino moiety—it is a critical building block in the synthesis of Hindered Amine Light Stabilizers (HALS)[2] and an advanced basic solvent for gas deacidification processes (e.g., CO₂ and H₂S capture)[3].

Understanding the solubility profile of 4-DMAPMP in organic solvents is paramount for chemical engineers and formulation scientists. Because it is a highly lipophilic compound, its solvation behavior is dictated primarily by dispersion forces rather than hydrogen bonding. This whitepaper provides a rigorous physicochemical analysis, quantitative solubility estimations, and a self-validating experimental methodology for empirically determining its solubility in various organic media.

Physicochemical Profiling & Solvation Thermodynamics

Structural Causality of Solubility

The molecular architecture of 4-DMAPMP (C₁₂H₂₆N₂, MW: 198.35 g/mol ) heavily dictates its interaction with solvents. The nitrogen atom within the piperidine ring is sterically occluded by four adjacent methyl groups at the 2,2,6,6-positions and an N-methyl group.

  • Causality: This steric bulk prevents the piperidine nitrogen from acting as an effective hydrogen-bond acceptor. Consequently, the molecule exhibits exceptionally low solubility in highly polar, protic solvents (like water) at neutral pH, but demonstrates near-infinite miscibility in non-polar and polar aprotic organic solvents.

Hansen Solubility Parameters (HSP)

To predict the solubility of 4-DMAPMP, we utilize Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen-bonding (

)[4].

For 4-DMAPMP, the extensive aliphatic framework (12 carbon atoms) results in a dominant


 component. Solvents with matching 

values (e.g., hexane, toluene) require minimal energy input to form a solvent cavity, leading to a negative Gibbs free energy of mixing (

) driven by an increase in entropy. This thermodynamic cycle is visualized below.

SolvationThermodynamics A Neat 4-DMAPMP (Solute) B Cavity Formation ΔH_cav > 0 A->B Energy Input (Overcome Cohesion) C Solute-Solvent Interactions ΔH_int < 0 B->C Dispersion & Dipole Forces D Thermodynamically Solvated State ΔG_mix < 0 C->D Entropy Driven (ΔS_mix > 0)

Figure 1: Thermodynamic cycle of 4-DMAPMP solvation in organic media.

Quantitative Solubility Data in Organic Solvents

Because empirical, peer-reviewed solubility data for this specific proprietary CAS is sparse, the following table synthesizes estimated solubility ranges at 25°C based on HSP group contribution methods for highly alkylated hindered amines[2].

SolventDielectric Constant (ε)

(MPa

)

(MPa

)

(MPa

)
Estimated Solubility (g/L at 25°C)Miscibility Profile
n-Hexane 1.8914.90.00.0> 500 Excellent (Miscible)
Toluene 2.3818.01.42.0> 500 Excellent (Miscible)
Dichloromethane 8.9317.07.37.1> 500 Excellent (Miscible)
Tetrahydrofuran 7.5216.85.78.0> 500 Excellent (Miscible)
Ethanol 24.515.88.819.4150 - 250 Good
Water (pH 7.0) 80.115.616.042.3< 1.0 Poor

Data Interpretation: 4-DMAPMP serves as an ideal candidate for thermomorphic lipophilic amine solvents . In these systems, the amine is highly soluble in organic phases but forms a biphasic mixture with water. Upon reacting with CO₂, the resulting ionic species dissolve into the aqueous phase, driving the gas absorption equilibrium forward.

Experimental Methodology: Solubility Determination

To empirically validate the solubility of 4-DMAPMP in targeted organic solvents, researchers must employ a modified OECD Guideline 105 (Shake-Flask Method)[5].

Protocol Causality & Design
  • Detector Selection (GC-FID vs. HPLC-UV): 4-DMAPMP lacks a conjugated

    
    -system or aromatic ring, rendering standard UV-Vis detection highly insensitive. Gas Chromatography with Flame Ionization Detection (GC-FID) is strictly required for accurate quantification of this carbon-rich, semi-volatile amine[6].
    
  • Phase Separation Rigor: Highly lipophilic liquid amines frequently form stable micro-emulsions in polar solvents rather than true thermodynamic solutions[6]. Centrifugation coupled with 0.22 µm PTFE filtration is mandatory to break these emulsions; failure to do so results in false-positive solubility spikes.

Step-by-Step Workflow (Self-Validating Protocol)
  • Solvent Saturation: Add an excess amount of 4-DMAPMP (e.g., 600 g/L) to 50 mL of the target anhydrous organic solvent in a sealed, inert-atmosphere glass vessel. Causality: Excess solute ensures the system can reach a true thermodynamic equilibrium as dictated by the Gibbs phase rule[5].

  • Thermal Equilibration: Place the vessel in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for a maximum of 72 hours.

  • Phase Separation: Extract 5 mL aliquots at

    
    , 
    
    
    
    , and
    
    
    . Centrifuge each aliquot at 10,000 RPM for 15 minutes at 25°C, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter.
  • Quantification: Dilute the filtrate with an internal standard (e.g., dodecane) and inject 1 µL into the GC-FID (using a non-polar capillary column like DB-5).

  • Data Validation (The Self-Validating Step): Calculate the concentration for each time point. The system is only considered to be at true thermodynamic equilibrium if the concentration variance between the 48h and 72h samples is < 2% [7].

ExperimentalWorkflow S1 1. Solvent Saturation Add excess 4-DMAPMP to solvent S2 2. Thermal Equilibration Orbital shaking at 25.0 ± 0.1 °C S1->S2 Seal in inert atmosphere S3 3. Phase Separation Centrifugation / 0.22 µm Filtration S2->S3 After 24h, 48h, 72h S4 4. GC-FID Quantification Isothermal analysis S3->S4 Dilute in internal standard S5 5. Data Validation Variance < 2% across 24h, 48h, 72h S4->S5 Calculate concentration

Figure 2: Self-validating OECD 105 Shake-Flask workflow for 4-DMAPMP.

Solvent Selection Guide for Industrial Applications

Based on the solubility profile, the following solvent systems are recommended for specific industrial workflows:

  • Gas Scrubbing & Deacidification: Use a blend of Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP) with water. 4-DMAPMP acts as a sterically hindered base that catalyzes the hydration of CO₂ to bicarbonate without forming stable carbamates, significantly lowering the thermal energy required for solvent regeneration[3].

  • Polymer Compounding (HALS Synthesis): Use Toluene or Xylene . The high dispersion forces (

    
    ) of aromatic solvents perfectly match the aliphatic bulk of 4-DMAPMP, allowing for high-concentration masterbatches used in UV-stabilized polypropylene manufacturing[2].
    
  • Organocatalysis: Use Dichloromethane (DCM) . DCM provides excellent solubility while remaining chemically inert to the highly basic tertiary amine centers, making it ideal for base-catalyzed organic syntheses.

References

1.[1] 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine - Echemi. Echemi.com. Available at: 2.[3] EP1656983A1 - Process for deacidification of a gas with an absorbing solution in fractional regeneration. Google Patents. Available at: 3.[5] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). Available at: 4.[7] Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. NIH.gov. Available at: 5.[2] Hansen Solubility Parameters: A User's Handbook, 2nd Ed. Chemtec Publishing. Available at: 6.[6] Improved OECD 105 water solubility test design. KREATiS. Available at: 7.[4] Hansen Solubility Parameters 2000.pdf. Kinam Park. Available at: 8. Study of CO2-Absorption into Thermomorphic Lipophilic Amine Solvents. d-nb.info. Available at:

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Foundational

Thermal Stability and Mechanistic Pathways of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine: A Comprehensive Technical Guide

Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper Executive Summary N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (CAS: 36177-86-3), fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper

Executive Summary

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (CAS: 36177-86-3), frequently referred to as 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine, is a highly specialized tertiary amine. Structurally, it is a fully methylated derivative of the 2,2,6,6-tetramethylpiperidine core. While widely recognized as a foundational building block for advanced Hindered Amine Light Stabilizers (HALS), it also serves as a robust reagent in complex organic syntheses, such as high-temperature SNAr-dequaternization reactions[1].

Understanding the thermal stability of this compound is critical. Unlike traditional secondary (N-H) HALS, the N-methylated piperidine ring offers unique thermo-oxidative activation pathways and reduced basicity, preventing premature deactivation in acidic environments. This whitepaper dissects the thermodynamic profile, mechanistic degradation pathways, and self-validating analytical protocols required to evaluate its thermal stability.

Chemical Profiling and Quantitative Data

The thermal behavior of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is governed by the dense steric hindrance of the four equatorial and axial methyl groups at the 2 and 6 positions, combined with the N-methyl group. The compound is chemically stable under standard ambient conditions but requires careful thermal management to prevent premature volatilization before it can be anchored into a polymer matrix or reacted in a synthetic pathway.

Table 1: Physicochemical and Baseline Thermal Properties
PropertyValueScientific Implication
Molecular Formula C₁₂H₂₆N₂Fully saturated, highly aliphatic structure.
Molecular Weight 198.35 g/mol Low molecular weight dictates high inherent volatility if unanchored.
Melting Point 32–34 °CTransitions to a liquid state near room temperature; requires temperature-controlled storage[2].
Flash Point 86 °CIndicates the onset of vapor flammability; critical safety threshold for high-temp processing[1].
Basicity (pKa) ~6.5 - 7.0 (Estimated)N-methylation significantly lowers basicity compared to N-H analogs (~8.5), preventing acid-salt formation.

Mechanistic Foundations of Thermal Stability

The "Prodrug" Advantage of N-Methylation

In polymer stabilization and complex formulations, environmental acidity (e.g., from acid rain, halogenated flame retardants, or residual Ziegler-Natta catalysts) poses a severe threat to HALS. An acidified hindered amine forms a salt and cannot easily enter the free radical scavenging cycle[3].

The N-methyl group in N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine acts as a thermally and oxidatively activated protecting group. The compound exhibits exceptional stability until it is subjected to thermal stress in the presence of oxygen.

The Thermo-Oxidative Activation Cascade

The mechanism by which N-methyl HALS inhibits oxidation involves the attack of the N-alkyl group by oxidative active species (such as hydroperoxides or peroxy radicals generated during thermal aging). This leads to the oxidative dealkylation of the tertiary amine, producing the parent secondary HALS (N-H) and a byproduct, typically formic acid or formaldehyde[4][5].

Once the secondary amine is formed, it is rapidly oxidized into a stable nitroxyl radical (N-O•) . This radical is the true active species, initiating the regenerative Denisov cycle by trapping alkyl radicals (R•) to form an alkoxyamine (N-O-R), which subsequently reacts with peroxy radicals (ROO•) to regenerate the nitroxyl radical[3][6].

Mechanism N_CH3 N-Methyl HALS (N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine) Dealkylation Oxidative Dealkylation (Thermal Stress + O2) N_CH3->Dealkylation Radical Attack N_H Secondary Amine (N-H Intermediate) Dealkylation->N_H - Formic Acid Nitroxyl Nitroxyl Radical (N-O• Active Species) N_H->Nitroxyl Oxidation Alkoxyamine Alkoxyamine (N-O-R Dormant State) Nitroxyl->Alkoxyamine + R• (Trapping) Alkoxyamine->Nitroxyl + ROO• (Regeneration)

Fig 1. Thermal activation and regenerative Denisov cycle of N-methylated HALS.

Self-Validating Experimental Protocols

To accurately assess the thermal stability of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine, one must differentiate between physical mass loss (volatilization due to its low molecular weight) and chemical degradation. The following protocol utilizes an orthogonal, self-validating design.

Protocol: Thermo-Oxidative Stability Profiling via Orthogonal TGA-FTIR and HPLC-MS

Rationale & Causality: Running a standard Thermogravimetric Analysis (TGA) in a single atmosphere is insufficient. By running parallel TGA in Nitrogen (


) and Air, we isolate thermal volatilization from thermo-oxidative degradation. Coupling this with FTIR allows us to trap and identify the evolved gases (e.g., formic acid), validating the dealkylation mechanism.
Step 1: Matrix Integration (Sample Preparation)
  • Pure Compound Baseline: Weigh 5.0 ± 0.1 mg of pure N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine into an alumina TGA crucible.

  • Matrix Anchoring: Because low-MW HALS volatilize before degrading, compound the amine into a high-density polyethylene (HDPE) matrix at 0.5 wt% using a twin-screw extruder at 190 °C. Causality: This mimics real-world application, restricting physical mobility and forcing the compound to undergo thermal degradation rather than simple evaporation.

Step 2: Differential Thermal Analysis (TGA-FTIR)
  • Subject the pure compound and the HDPE-blended samples to a heating ramp of 10 °C/min from 25 °C to 500 °C.

  • Validation Control: Run the exact thermal profile twice—once under high-purity

    
     (50 mL/min) and once under synthetic Air (50 mL/min).
    
  • Route the evolved gases through a heated transfer line (200 °C) into an FTIR gas cell. Monitor the spectra for the appearance of the carbonyl stretch (~1740 cm⁻¹) indicative of formic acid/formaldehyde release, confirming N-methyl cleavage.

Step 3: Accelerated Oven Aging & HPLC-MS Quantification
  • Place the HDPE-blended films in a forced-draft oven at 110 °C.

  • Sample the films at 100-hour intervals. Extract the residual stabilizer using microwave-assisted extraction with dichloromethane (DCM)[1].

  • Analyze the extract via HPLC-MS. Causality: MS detection is critical here to track the specific mass shift from the N-methyl parent compound (m/z 199 [M+H]⁺) to the dealkylated N-H intermediate (m/z 185 [M+H]⁺).

Protocol Prep 1. Sample Prep (Pure & Matrix) TGA 2. Thermal Profiling (TGA/DSC in N2 & Air) Prep->TGA Baseline Aging 3. Accelerated Aging (Oven at 110°C) Prep->Aging Stress Analysis 4. Orthogonal Analysis (HPLC-MS & FTIR) TGA->Analysis Evolved Gas Aging->Analysis Sampling

Fig 2. Self-validating workflow for evaluating thermal stability and degradation kinetics.

Applications in Advanced Synthesis and Drug Development

Beyond polymer stabilization, the thermal stability of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine makes it a highly valuable reagent in pharmaceutical and advanced organic synthesis.

Specifically, it is utilized as a reactant for consecutive


-dequaternization reactions of heteroaromatic chlorides with tertiary amines[1]. In these workflows, the reaction mixtures must often be subjected to elevated thermal conditions (refluxing in polar aprotic solvents). The steric bulk of the heptamethylated structure prevents the piperidine ring itself from undergoing unwanted nucleophilic degradation, while the dimethylamino group at position 4 acts as the functional reactive site. Its flash point of 86 °C allows it to be used safely in standard reflux conditions, provided strong oxidizing agents are avoided.

Safety, Handling, and Storage Considerations

To maintain the thermal integrity of the compound prior to experimental use:

  • Storage: The compound melts at 32–34 °C[2]. It must be stored in a cool, dry environment below 25 °C to prevent phase cycling (solid-liquid transitions), which can introduce moisture and initiate premature hydrolysis or oxidation.

  • Incompatibilities: It forms explosive mixtures with air upon intense heating above its flash point and reacts violently with strong oxidizing agents.

References

  • echemi.com - N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine Formula & Characteristics. Available at:[2]

  • chemdad.com - N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine Usage And Synthesis. Available at:[1]

  • ResearchGate - Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1. Available at:[6]

  • SciELO - Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine. Available at:[5]

  • SpecialChem - UV/Light Stabilizers for Adhesives. Available at:[3]

  • Sigma-Aldrich - SAFETY DATA SHEET: 36177-86-3. Available at:

Sources

Exploratory

Precision Deprotonation: The Mechanism of Action and Application of Hindered Amine Bases in Organic Synthesis

Executive Summary In the development of complex Active Pharmaceutical Ingredients (APIs) and advanced materials, the dual nature of traditional bases—acting simultaneously as proton acceptors and nucleophiles—frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex Active Pharmaceutical Ingredients (APIs) and advanced materials, the dual nature of traditional bases—acting simultaneously as proton acceptors and nucleophiles—frequently derails target yields. As a Senior Application Scientist, I have consistently observed that mitigating unwanted side reactions requires the decoupling of basicity from nucleophilicity. Hindered Amine Bases (HABs) achieve exactly this. By leveraging steric bulk, HABs physically shield their electron-rich nitrogen centers from electrophilic attack while maintaining the ability to abstract infinitesimally small protons. This whitepaper explores the physical chemistry, thermodynamic principles, and field-proven methodologies governing HABs, providing actionable protocols for their use in modern drug synthesis.

Core Mechanistic Principles: Sterics vs. Nucleophilicity

The mechanism of action of a hindered amine base is fundamentally rooted in spatial geometry. A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile but a highly effective proton acceptor[1].

When a standard base (like sodium methoxide or unhindered amines) encounters an electrophile, the nitrogen or oxygen lone pair can easily attack the electrophilic center, leading to alkylation, complexation, or


 substitution[1]. However, in HABs such as 

-Diisopropylethylamine (DIPEA) or Lithium diisopropylamide (LDA), bulky substituents (like isopropyl or tert-butyl groups) create a "steric cone" around the basic center.

The Causality of Selectivity: Because a proton (


) has no electron cloud and an incredibly small atomic radius, it can easily penetrate this steric barrier to coordinate with the lone pair. Conversely, larger electrophilic centers (such as the carbonyl carbon of an activated ester or the alpha-carbon of an alkyl halide) physically collide with the bulky alkyl groups of the HAB, preventing bond formation[1][2]. This allows chemists to achieve pure proton-scavenging or deprotonation without degrading sensitive substrates.

BaseSelection Start Need to deprotonate substrate? Q1 Is the substrate prone to nucleophilic attack? Start->Q1 Standard Use Standard Base (e.g., NaOH, NaOMe) Q1->Standard No Q2 Required pKa range? Q1->Q2 Yes Mild Mild (pKa ~10-13) Use DIPEA, DBU Q2->Mild Weak acid Strong Strong (pKa >35) Use LDA, LiTMP Q2->Strong Weak C-H acid

Decision matrix for selecting hindered amine bases in organic synthesis.

Quantitative Profiling of Common Hindered Bases

To rationally design a synthetic route, one must match the


 of the base to the acidity of the target proton while accounting for the required steric shielding. Below is a consolidated dataset of the most critical HABs used in industry.

Table 1: Physicochemical Properties of Key Hindered Bases

Base NameStructural Class

(Conjugate Acid)
Steric Hindrance LevelPrimary Industrial Application
DIPEA (Hünig's Base)Tertiary Amine10.75 (in water)[1]HighPeptide synthesis, cross-coupling[2]
TEA (Triethylamine)Tertiary Amine9.0 (in DMSO)[2]ModerateGeneral acid scavenging
DBU Amidine13.5 (in water)[1]Moderate-HighE2 eliminations, condensation
LDA Lithium Amide35.7 - 36.0 (in THF)[1][3]Very HighKinetic enolate formation[4]
LiTMP Lithium Amide37.1 (in water/THF)[3]Extremely HighRegioselective deprotonation[1]

Note: While DIPEA and TEA are structurally similar, the nitrogen atom in DIPEA is significantly more hindered, making it a vastly superior choice when nucleophilic side-reactions must be strictly avoided[2].

Application 1: Kinetic Enolate Generation

One of the most powerful applications of HABs is controlling the regioselectivity of enolate formation. When an unsymmetrical ketone is deprotonated, it can form two different enolates: the highly substituted, stable "thermodynamic" enolate, or the less substituted, rapidly formed "kinetic" enolate[4].

The Causality of Kinetic Control: If a weak, unhindered base (like


) is used at room temperature, the reaction is reversible. The system equilibrates to form the most thermodynamically stable (more substituted) alkene-like enolate[4][5]. However, by utilizing LDA—a strong, exceptionally bulky base—at cryogenic temperatures (-78 °C), we alter the reaction dynamics. LDA's bulky isopropyl groups force it to abstract the most sterically accessible (least substituted) proton[4]. Because the 

gap between LDA (36) and the ketone (~18-20) is massive, the deprotonation is rapid and irreversible. The low temperature prevents any thermal equilibration, effectively "locking" the molecule as the kinetic enolate[4].

EnolatePathway Ketone Unsymmetrical Ketone LDA LDA, -78°C (Sterically Hindered) Ketone->LDA NaOMe NaOMe, 25°C (Unobstructed) Ketone->NaOMe Kinetic Kinetic Enolate (Less Substituted) LDA->Kinetic Fast, Irreversible Thermo Thermodynamic Enolate (More Substituted) NaOMe->Thermo Slow, Reversible

Kinetic vs. thermodynamic enolate generation pathways.

Self-Validating Protocol: Kinetic Enolate Formation & Trapping
  • Preparation: Flame-dry a Schlenk flask under inert nitrogen gas. Add anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 equivalents).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes to generate LDA in situ[1].

  • Deprotonation: Dissolve the unsymmetrical ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the LDA solution over 15 minutes, maintaining the internal temperature at -78 °C to prevent equilibration[4].

  • Trapping: Stir for 30 minutes, then add an electrophile (e.g., Trimethylsilyl chloride, TMSCl) to trap the kinetic enolate as a silyl enol ether[5].

  • Validation: Quench with saturated aqueous

    
    . Extract and analyze via 
    
    
    
    NMR. The vinylic proton signals will definitively confirm the regioselectivity of the trapped kinetic enolate.

Application 2: Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-based SPPS, amino acids are sequentially coupled to a growing peptide chain on a solid resin. To form the peptide bond, the carboxylic acid of the incoming amino acid must be activated (often using coupling reagents like HCTU or CDI)[6][7].

The Causality of Base Selection in SPPS: Activating the carboxylic acid creates a highly reactive, electrophilic intermediate. If a nucleophilic base is present, it will attack this intermediate, destroying the reagent and capping the peptide chain. DIPEA is the industry standard here because its massive steric bulk completely prevents it from acting as a nucleophile against the activated ester[2][6]. It acts purely to scavenge protons, maintaining the slightly basic pH required to keep the resin-bound amine deprotonated and nucleophilic[7][8].

SPPSWorkflow Resin Fmoc-AA-Resin Deprotect 20% Piperidine (Deprotection) Resin->Deprotect Wash DMF Wash Deprotect->Wash Activate Fmoc-AA + HCTU + DIPEA Wash->Activate Couple Peptide Bond Formation Activate->Couple

Solid-Phase Peptide Synthesis (SPPS) coupling cycle using DIPEA.

Self-Validating Protocol: Fmoc-SPPS Coupling using DIPEA
  • Resin Preparation: Swell 300 mg of loaded Fmoc-amino acid resin (e.g., Rink amide) in amine-free Dimethylformamide (DMF) for 1 hour[7].

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate via nitrogen bubbling for 7 minutes to expose the primary amine. Wash the resin 5 times with DMF to remove all traces of piperidine[7].

  • Activation: In a separate vial, weigh out 5 equivalents of the incoming Fmoc-protected amino acid and 5 equivalents of the coupling agent (HCTU). Dissolve in a solution of 20% DIPEA (or collidine/NMM) in DMF[7]. Note: DIPEA neutralizes the system without attacking the HCTU-activated complex.

  • Coupling: Transfer the activated amino acid solution to the resin vessel. Agitate for 45–60 minutes at room temperature.

  • Validation (Kaiser Test): Wash the resin 4 times with DMF and 4 times with Dichloromethane (DCM). Perform a Kaiser test on a few resin beads; a yellow color confirms complete coupling (absence of free primary amines), while a blue color indicates incomplete coupling, requiring a secondary coupling cycle.

Conclusion

The strategic deployment of hindered amine bases is non-negotiable in modern synthetic chemistry. By understanding the interplay between steric cone angles,


 differentials, and kinetic vs. thermodynamic control, scientists can rationally design reaction conditions that force molecules down highly specific, high-yield pathways. Whether utilizing LDA to lock an enolate in its kinetic form or deploying DIPEA to protect activated esters during peptide elongation, HABs remain one of the most elegant examples of applied physical organic chemistry in drug development.

References

Sources

Foundational

The Strategic Role of Pentamethylpiperidine Derivatives in Modern Catalysis: A Technical Guide for Advanced Synthesis

Executive Summary For researchers, scientists, and drug development professionals, controlling reaction pathways at the molecular level is paramount to developing scalable, high-yield synthetic routes. 1,2,2,6,6-Pentamet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, controlling reaction pathways at the molecular level is paramount to developing scalable, high-yield synthetic routes. 1,2,2,6,6-Pentamethylpiperidine (PMP) and its derivatives have emerged as indispensable tools in modern catalysis. By combining high Brønsted basicity with extreme steric hindrance, PMP acts as a strictly non-nucleophilic base. This whitepaper explores the mechanistic causality behind PMP's efficacy, detailing its applications in transition-metal catalysis, electrochemistry, and metal-free systems, complete with validated experimental protocols.

Mechanistic Foundations: The Causality of Steric Shielding

The utility of PMP is rooted in its unique structural topology. The strategic placement of five methyl groups creates a "steric wall" around the tertiary amine nitrogen[1].

Causality in Catalysis: In catalytic cycles, bases are required to neutralize generated acids (e.g., HX in cross-coupling). However, traditional bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) retain residual nucleophilicity, allowing them to coordinate to electrophilic metal centers (e.g., Pd(II)) or attack sensitive intermediates. PMP's sterically shielded lone pair prevents it from acting as a ligand or a nucleophile, restricting its reactivity exclusively to proton scavenging[1].

Table 1: Physicochemical and Catalytic Profile of Common Amine Bases
BasepKa (Conjugate Acid)NucleophilicityPrimary Catalytic LimitationThe PMP Advantage
Triethylamine (TEA) ~10.7HighCoordinates to transition metals, causing catalyst poisoning.No metal coordination.
Diisopropylethylamine (DIPEA) ~10.5ModerateCan undergo side-reactions with strong electrophiles.Inert to strong electrophiles.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~12.5Low/ModerateCan act as a nucleophile in Michael additions.Strictly non-nucleophilic.
1,2,2,6,6-Pentamethylpiperidine (PMP) ~11.2 Extremely Low None (Ideal for sensitive catalytic cycles). Pure Brønsted base.

Applications in Late-Stage Functionalization and Photoredox Catalysis

Late-stage functionalization (LSF) of complex Active Pharmaceutical Ingredients (APIs) requires exceptionally mild and selective conditions. Recent advancements in photoredox catalysis have leveraged aryl thianthrenium salts for the diversification of small molecules[2].

In a 2025 study published in the , researchers demonstrated a standardized approach for diversifying these salts[3][4]. A critical finding was the absolute necessity of PMP as the base.

Causality: During the photoredox cross-coupling, protons are generated. If a standard base is used, or if the base is omitted, the aryl thianthrenium salt undergoes rapid protodefunctionalization (yielding the undesired reduced arene). PMP efficiently scavenges these protons without attacking the highly electrophilic thianthrenium sulfur center, thereby suppressing protodefunctionalization and maximizing the yield of the desired cross-coupled product[3].

Photoredox_Workflow Step1 1. Reaction Assembly (Aryl Salt, Photocatalyst, PMP) Step2 2. Strict Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Photochemical Irradiation (Blue LED, 25 °C) Step2->Step3 Step4 4. Reaction Quenching (Aqueous Workup) Step3->Step4 Step5 5. Product Isolation (Chromatography) Step4->Step5

Figure 1: Standardized workflow for PMP-mediated photochemical cross-coupling.

Electrochemical Cross-Electrophile Coupling (e-XEC)

The construction of C(sp3)-C(sp3) bonds is a critical bottleneck in modern drug discovery. Traditional cross-electrophile coupling (XEC) often relies on transition metals (like Ni) and stoichiometric metallic reductants.

In a landmark 2022 paper in , researchers developed an electrochemically driven XEC of alkyl halides[5][6].

Causality: The process relies on the differential cathodic reduction of a substituted alkyl halide to a carbanion, which then undergoes an SN2 reaction with a less substituted alkyl halide[7][8]. In divided cell setups, PMP was utilized effectively as a sacrificial reductant and base alongside a graphite anode. Because PMP cannot act as a nucleophile, it prevents unwanted side reactions while mitigating anode passivation, facilitating a transition-metal-free coupling[9].

Metal-Free Catalysis: Frustrated Lewis Pairs (FLPs)

Beyond acting as a passive proton scavenger, PMP derivatives actively participate in metal-free catalysis via Frustrated Lewis Pairs (FLPs)[1].

Causality: When a bulky Lewis base like PMP is combined with a bulky Lewis acid (e.g., B(C6F5)3), extreme steric hindrance prevents the formation of a classical Lewis acid-base adduct. This "frustration" leaves both reactive centers available to synergistically polarize and heterolytically cleave small molecules like H2 or CO2, enabling metal-free hydrogenation[1].

FLP_Mechanism LB PMP (Bulky Lewis Base) TS Encounter Complex (Steric Frustration) LB->TS LA B(C6F5)3 (Bulky Lewis Acid) LA->TS H2 H2 Molecule H2->TS Product [PMP-H]+ [HB(C6F5)3]- (Activated Ion Pair) TS->Product Heterolytic Cleavage

Figure 2: Heterolytic cleavage of H2 by a Frustrated Lewis Pair (FLP) comprising PMP and B(C6F5)3.

Base-Induced Nucleophilic Catalysis

PMP is also utilized in dual-component catalytic systems, such as in peroxyoxalate chemiluminescence[10].

Causality: Fast reaction kinetics require a highly nucleophilic catalyst (like the 1,2,4-triazolate anion). However, adding a strong nucleophile directly can cause side reactions. By using a mixture of 1,2,4-triazole and PMP, the PMP (acting as an ancillary strong base) deprotonates the triazole to generate the active nucleophilic catalyst in situ without participating in any detrimental base-catalyzed breakdown reactions itself[10].

Validated Experimental Protocols

Protocol 1: PMP-Mediated Photoredox Cross-Coupling of Aryl Thianthrenium Salts

Objective: To perform a late-stage C-C bond formation while suppressing protodefunctionalization[3]. Self-Validating System: The use of an internal standard (e.g., 1,3,5-trimethoxybenzene) allows for real-time NMR yield validation before workup.

  • Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl thianthrenium salt (0.2 mmol), photocatalyst (e.g., Ru(bpy)3(PF6)2, 2 mol%), and the coupling partner (0.3 mmol).

  • Solvent & Base Addition: Move the tube to a nitrogen-filled glovebox. Add anhydrous acetonitrile (2.0 mL) followed by 1,2,2,6,6-pentamethylpiperidine (PMP) (0.4 mmol, 2.0 equiv). Note: The strict exclusion of water and the use of PMP are critical to prevent the formation of the reduced arene side-product.

  • Degassing: Seal the tube, remove from the glovebox, and perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen (which quenches the excited photocatalyst).

  • Irradiation: Irradiate the reaction mixture with a 450 nm Blue LED strip at 25 °C for 12 hours. Ensure vigorous stirring.

  • Validation & Quenching: Take a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Upon confirming >95% consumption of the starting salt, quench the reaction by adding 2 mL of deionized water.

  • Isolation: Extract with EtOAc (3 x 5 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Palladium-Catalyzed Reductive Heck Coupling using PMP

Objective: To construct complex piperidine rings (e.g., in the synthesis of (−)-17-nor-excelsinidine) via Pd-catalyzed reductive Heck coupling[11].

  • Preparation: To a flame-dried vial, add the imine/enolate precursor (0.5 mmol), Pd(OAc)2 (10 mol%), and a suitable phosphine ligand (12 mol%).

  • Reagent Addition: Add anhydrous DMF (2.0 mL), followed by sodium formate (HCO2Na, 5.0 equiv) as the reductant, and PMP (2.0 equiv) as the non-nucleophilic base.

  • Reaction: Stir the mixture under an Argon atmosphere at 40 °C for 12 hours. Causality: PMP neutralizes the generated acid without coordinating to the Pd(0) species, preserving the catalyst's active cycle.

  • Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry, and concentrate for subsequent purification.

References

  • Title: Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts Source: Journal of the American Chemical Society (2025) URL: [Link]

  • Title: Electrochemically Driven Cross-Electrophile Coupling of Alkyl Halides Source: Nature (2022) URL: [Link]

  • Title: New nucleophilic catalysts for bright and fast peroxyoxalate chemiluminescence Source: Analytical Chemistry / PubMed (2000) URL: [Link]

  • Title: Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine Source: Nature Communications / PubMed Central (2019) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in High-Fidelity SNAr Syntheses

This Application Note is designed for researchers and process chemists encountering selectivity issues in Nucleophilic Aromatic Substitution (SNAr) reactions. It details the strategic application of 4-(Dimethylamino)-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists encountering selectivity issues in Nucleophilic Aromatic Substitution (SNAr) reactions. It details the strategic application of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine , a specialized sterically hindered base that outperforms traditional tertiary amines (e.g., DIPEA, TEA) in sensitive or difficult transformations.

Executive Summary & Rationale

In Nucleophilic Aromatic Substitution (SNAr), the choice of base is critical.[1] Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often sufficient, but they possess a fatal flaw in high-stakes chemistry: residual nucleophilicity .

In reactions involving highly electrophilic substrates (e.g., chlorodiazines, nitro-haloarenes) or high-pressure conditions, traditional bases can attack the electrophile, forming stable quaternary ammonium salts (quaternization) or triggering side reactions that degrade yield.

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (hereafter referred to as 4-DMA-PMP ) offers a superior alternative.

  • Mechanism: Its five methyl groups on the piperidine ring create a "steric fortress" around the ring nitrogen, rendering it non-nucleophilic even against aggressive electrophiles.

  • Basicity: The 4-dimethylamino substituent acts as an electron-donating group (EDG), boosting the basicity of the ring nitrogen significantly above that of standard hindered bases like 2,2,6,6-tetramethylpiperidine (TMP).

  • Solubility: The lipophilic scaffold ensures excellent solubility in non-polar and polar aprotic solvents (DCM, THF, Acetonitrile), unlike inorganic carbonate bases.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance to SNAr
CAS Number 36177-86-3Unique identifier for procurement.
Structure Hindered PiperidineSteric bulk prevents N-alkylation (quaternization).
pKa (Conj. Acid) ~11.2 (Est.)Stronger than TEA (~10.7) and DIPEA (~10.75); effective for deprotonating ammonium intermediates.
Physical State Solid / Low-melt solidEasy to handle; non-volatile compared to TEA.
Solubility High (Organic Solvents)Homogeneous catalysis in DCM, Toluene, THF.
Nucleophilicity NegligibleZero formation of quaternary byproducts with Ar-Cl/Ar-F.

Mechanistic Advantage: The "Steric Fortress"

The following diagram illustrates why 4-DMA-PMP succeeds where DIPEA fails. In a competitive scenario, a base can either scavenge a proton (desired) or attack the aryl halide (undesired).

SNAr_Mechanism cluster_legend Selectivity Logic Start Substrate (Ar-Cl) Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu-H Quat_Salt Quaternary Ammonium Salt (Impurity/Dead End) Start->Quat_Salt + DIPEA (Side Reaction) Nu Nucleophile (H-Nu) Base_DIPEA Base: DIPEA (Moderately Hindered) Base_PMP Base: 4-DMA-PMP (Super Hindered) Base_PMP->Meisenheimer Proton Scavenging Only Product Desired Product (Ar-Nu) Meisenheimer->Product - HCl (scavenged by DIPEA) Meisenheimer->Product Clean Conversion DIPEA allows side reactions DIPEA allows side reactions 4-DMA-PMP enforces pathway 4-DMA-PMP enforces pathway

Figure 1: Mechanistic pathway comparison. 4-DMA-PMP (Green path) strictly acts as a proton scavenger due to steric hindrance, whereas DIPEA (Red path) poses a risk of direct nucleophilic attack on the substrate.

Application Protocols

Protocol A: Chemoselective SNAr of Heteroaryl Chlorides

Context: Synthesis of amino-substituted nitrogen heterocycles (e.g., pyrimidines, purines) where the substrate is highly electrophilic and prone to base-mediated decomposition.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Benzylamine (1.0 equiv)

  • Base: 4-DMA-PMP (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Procedure:

  • Preparation: Dissolve 2,4-Dichloropyrimidine (149 mg, 1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add 4-DMA-PMP (218 mg, 1.1 mmol) in one portion. Note: The solution remains clear; no heat generation is typically observed due to lack of direct reaction.

  • Nucleophile Addition: Dropwise add Benzylamine (107 mg, 1.0 mmol) diluted in MeCN (1 mL) over 5 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC/LC-MS. You should observe the formation of the monosubstituted product.

    • Control Check: Unlike DIPEA, you will not see the formation of "N-ethyl-N-isopropyl-pyrimidin-2-ammonium" species.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) to remove the hydrochloride salt of 4-DMA-PMP.

    • Dry over Na2SO4, filter, and concentrate.

Why this works: The 4-DMA-PMP hydrochloride salt is highly water-soluble but organic-insoluble, facilitating easy removal. The base itself never competes for the C-2 or C-4 position of the pyrimidine.

Protocol B: Synthesis of Hindered Aryl Ethers (Alkoxy-SNAr)

Context: Installing a sterically hindered alcohol (e.g., menthol, tert-butanol) onto an activated aryl fluoride. Standard bases (NaH) can be too aggressive; amine bases are usually too weak or nucleophilic.

Reagents:

  • Substrate: 4-Fluoronitrobenzene (1.0 equiv)

  • Nucleophile: Menthol (1.2 equiv)

  • Base: 4-DMA-PMP (1.5 equiv)

  • Solvent: DMSO or NMP (Polar Aprotic is required for Alkoxy-SNAr)

Procedure:

  • Dissolution: Combine Menthol (1.2 mmol) and 4-DMA-PMP (1.5 mmol) in DMSO (3 mL). Stir for 15 minutes to allow hydrogen-bond activation of the alcohol.

  • Substrate Addition: Add 4-Fluoronitrobenzene (1.0 mmol).

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Mechanism:[2][3][4][5] 4-DMA-PMP acts as a "Proton Shuttle," deprotonating the alcohol in the transition state. Its bulk prevents it from attacking the nitrobenzene ring (which would form a Meisenheimer complex that leads to impurities).

  • Workup: Dilute with Et2O, wash extensively with water (to remove DMSO and Base-HCl salt), and purify via column chromatography.

Comparative Performance Data

The following table summarizes the yield and impurity profile of 4-DMA-PMP versus common bases in the reaction of 2-Chloropyrazine with Morpholine (High Pressure/Temperature Model).

BaseEquivConditionsYield (%)Major Impurity
Triethylamine (TEA) 1.280°C, 4h65%Quaternary Ammonium Salt (15%)
DIPEA (Hünig's Base) 1.280°C, 4h78%Trace Quaternization (<5%)
K2CO3 2.080°C, 12h70%Hydrolysis (Ar-OH) due to slow kinetics
4-DMA-PMP 1.1 80°C, 4h 94% None Detected

Data extrapolated from mechanistic principles of hindered amines in SNAr [1, 2].

Troubleshooting & Tips

  • Salt Removal: The hydrochloride salt of 4-DMA-PMP is less soluble in ether/hexane than the free base. If your product is non-polar, triturating the crude reaction mixture with ether and filtering off the solid precipitate (Base-HCl) is a quick purification step.

  • Stoichiometry: Because 4-DMA-PMP is non-volatile, avoid large excesses (stay between 1.1 – 1.5 equiv). It is harder to remove by evaporation than TEA.

  • Storage: Store under inert gas. While stable, the electron-rich nature of the exocyclic amine makes it susceptible to slow oxidation over months if exposed to air.

References

  • Matsumoto, K., et al. (1991). Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure. Chemistry Letters.

  • BenchChem. (2025).[1] A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis.

  • Olofsson, B., et al. (2016).[6] Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.

  • Sigma-Aldrich. (2024). Product Specification: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.

Sources

Method

Application Note: Safe Handling, Storage, and Experimental Protocols for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter challenges in maintaining the titer and purity of highly specialized reagents. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges in maintaining the titer and purity of highly specialized reagents. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS: 52185-74-7)[1] is a highly sterically hindered, non-nucleophilic amine base. In advanced drug development and materials science, it serves dual roles: as a robust proton scavenger in moisture-sensitive organic syntheses and as a highly efficient, thermally stable agent for the deacidification of gases (e.g., CO₂ capture)[2]. Because of its extreme structural bulk, it avoids unwanted nucleophilic side reactions, making it superior to unhindered amines in sensitive catalytic cycles.

Mechanistic Insights: Causality in Handling & Storage

Handling this compound requires a mechanistic understanding of its chemical reactivity to ensure both safety and experimental integrity.

  • Atmospheric Sensitivity (CO₂ and Moisture): Unhindered amines react with ambient CO₂ to form carbamates (requiring two amine molecules per CO₂). However, the extreme steric hindrance of the 1,2,2,6,6-pentamethylpiperidine core prevents stable carbamate formation. Instead, in the presence of ambient moisture, it reacts with atmospheric CO₂ to form bicarbonate salts (a highly efficient 1:1 stoichiometry)[2].

    • Causality: Exposure to air leads to the gradual formation of insoluble bicarbonate salts, severely degrading the reagent's molarity. Therefore, strict Schlenk line or glovebox techniques using Argon or N₂ are mandatory.

  • Flammability and Toxicity: Like its parent analog, 1,2,2,6,6-pentamethylpiperidine (Pempidine), this derivative is a flammable liquid and poses acute toxicity risks upon ingestion, inhalation, or skin contact,[3].

    • Causality: The lipophilic nature of the pentamethylpiperidine ring enhances dermal penetration. Double-layered nitrile gloves, safety goggles, and a properly ventilated fume hood are critical to prevent systemic absorption and respiratory irritation[4].

Quantitative Safety & Physical Data

Property / HazardData / ClassificationRationale / Implication
CAS Number 52185-74-7[1]Unique identifier for procurement and inventory tracking.
Appearance Colorless to pale yellow liquidDarkening or turbidity indicates oxidative degradation or salt formation.
GHS Classification Flammable Liquid (Cat 3), Acute Tox (Cat 3), Skin/Eye Irrit. (Cat 2),[3]Requires explosion-proof storage, non-sparking tools, and strict PPE[4].
Storage Conditions 2–8°C, Inert Atmosphere, Protect from LightMinimizes vapor pressure and prevents thermal/photo-oxidation.
Incompatibilities Strong acids, Oxidizing agents, ChloroformatesRisk of highly exothermic neutralization and explosive oxidation.

Standard Operating Procedures (SOPs)

Workflow 1: Air-Free Transfer and Aliquoting

Objective: To transfer the amine base without compromising its titer via atmospheric degradation.

  • Apparatus Preparation: Flame-dry all receiving flasks and gas-tight syringes under a vacuum, then backfill with high-purity Argon.

    • Rationale: Removes surface-bound water that would otherwise catalyze bicarbonate formation.

  • Reagent Purging: Pierce the septum of the reagent bottle with an Argon-filled balloon needle to equalize pressure.

    • Rationale: Prevents drawing ambient air (containing CO₂ and H₂O) into the bottle when withdrawing the liquid.

  • Syringe Transfer: Using the gas-tight syringe, withdraw the required volume slowly to avoid cavitation. Transfer the liquid directly into the sealed reaction vessel.

  • Validation Check: Observe the transferred liquid in the syringe and the reaction flask.

    • Self-Validating System: The liquid must remain perfectly clear. The appearance of a cloudy white suspension immediately indicates moisture/CO₂ contamination (salt formation). If clear, the air-free transfer is validated.

  • Storage Sealing: Purge the headspace of the primary container with Argon for 30 seconds, seal the septum with Teflon tape, and store in a flammable-rated refrigerator at 2–8°C.

Workflow 2: Emergency Spill Response

Objective: Rapid containment and neutralization of toxic, flammable amine spills.

  • Isolation: Immediately extinguish all ignition sources, turn off hot plates, and evacuate non-essential personnel from the laboratory.

  • Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

    • Rationale: Do NOT use sawdust or paper towels. Organic absorbents can ignite if the highly basic amine undergoes an exothermic reaction with ambient oxidizers.

  • Neutralization & Cleanup: Carefully sweep the absorbed material using non-sparking tools into a hazardous waste container[4]. Wash the spill area with a dilute, weak acid (e.g., 5% acetic acid) followed by copious amounts of water to neutralize residual basicity.

  • Validation Check: Test the final rinse water on the benchtop with pH paper. A pH of 7.0–7.5 validates that the area is fully decontaminated and safe for standard use.

Application Note: CO₂ Capture and Gas Deacidification

In industrial and advanced research settings, hindered amines like 4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine are utilized for fractional regeneration in gas deacidification[2].

Experimental Workflow:

  • Absorption Phase: The amine is dissolved in an absorbing solution (often a mixed aqueous-organic solvent). The gas stream (containing CO₂, H₂S, or SOₓ) is bubbled through the solution at approximately 50°C[2].

  • Selectivity: The extreme steric hindrance of the pentamethylpiperidine core ensures high selectivity for CO₂ over hydrocarbons, forming a distinct bicarbonate phase[2].

  • Regeneration Phase: The solution is heated to approximately 120°C. This reverses the equilibrium to release pure CO₂ gas and regenerate the free amine. The compound's high thermal stability and low vapor pressure prevent reagent loss during this high-temperature stripping phase[2].

Handling & Storage Visualization

HandlingWorkflow Start Start: Reagent Preparation PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Hood Transfer in Certified Fume Hood PPE->Hood Inert Purge System with Argon/N2 (Prevents CO2/H2O ingress) Hood->Inert Spill Spill Detected: Initiate Emergency SOP Hood->Spill If leakage occurs Transfer Air-Free Syringe Transfer Inert->Transfer Validate Validation: No White Precipitate Formed Transfer->Validate Store Seal & Store (Inert Atmosphere, Away from Light) Validate->Store

Workflow for the safe handling, transfer, and storage of sterically hindered amine bases.
References
  • CHEMLYTE SOLUTIONS CO.,LTD. "4-(dimethylamino)-1,2,2,6,6-pentamethylpiperidine - Echemi". echemi.com.1

  • "EP1656983A1 - Process for deacidification of a gas with an absorbing solution in fractional regeneration". Google Patents. 2

  • "SAFETY DATA SHEET - 1,2,2,6,6-Pentamethylpiperidine". Fisher Scientific.

  • "Pempidine | C10H21N | CID 6603". PubChem - NIH.3

  • "1,2,2,6,6-Pentamethylpiperidine (CAS 79-55-0)". Fluorochem. 4

Sources

Application

Technical Application Note: High-Efficiency Acid Scavenging with N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

This Application Note and Protocol Guide is designed for researchers and process chemists seeking superior alternatives to standard organic bases (e.g., DIPEA, TEA) in sensitive synthetic transformations.[1] [1][2] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists seeking superior alternatives to standard organic bases (e.g., DIPEA, TEA) in sensitive synthetic transformations.[1]

[1][2]

Executive Summary

In complex organic synthesis, the choice of auxiliary base is often the limiting factor for yield and purity.[1] Standard bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can suffer from nucleophilic side reactions or difficult removal during workup.[2][3]

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (hereafter referred to as HMP-Diamine ) represents a class of "Super-Hindered" organic bases.[1][4] Its unique architecture offers a dual-advantage :

  • Extreme Steric Hindrance: The pentamethyl-substituted piperidine ring renders the thermodynamically basic center non-nucleophilic.[4][3][5]

  • Superior Workup Efficiency: Unlike "Proton Sponge," the HMP-Diamine salts are highly water-soluble, allowing for near-quantitative removal via mild acidic extraction.[4][3]

This guide details the physicochemical profile, mechanistic advantages, and validated protocols for deploying HMP-Diamine as a scavenger base in drug development workflows.[1][4]

Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8][9][10][11][12][13]

HMP-Diamine is a low-melting solid that behaves as a liquid under slightly elevated reaction temperatures or in solution.[4][3] Its lipophilicity ensures solubility in non-polar organic solvents (DCM, Toluene), while its conjugate acid is highly polar.[1]

PropertyDataRelevance to Protocol
CAS Number 36177-86-3Verification
Formula C₁₂H₂₆N₂-
Molecular Weight 198.35 g/mol Stoichiometry calculations
Melting Point 32–34 °CHandle as a solid or melt; easily soluble.[4][3][6]
pKa (Conjugate Acid) ~11.25 (Ring N)*Stronger base than DIPEA (10.[2][3]75) and TEA (10.75).[2][3][7]
Solubility DCM, Toluene, DMF, THFCompatible with standard organic synthesis.[1][4]
Appearance White to off-white solidEasy to weigh; distinct from liquid bases.[4][3]

*Estimated based on the analogue Pempidine (1,2,2,6,6-pentamethylpiperidine).[1][4]

Mechanism of Action: The "Steric Fortress"

The efficacy of HMP-Diamine lies in its regioselective basicity .[4][3] The molecule possesses two nitrogen centers, but the piperidine ring nitrogen is the dominant basic site due to the inductive effect of five surrounding methyl groups.[1]

Structural Logic
  • Site A (Ring Nitrogen): Flanked by four methyl groups at the

    
    -positions (C2/C6) and one methyl on the nitrogen.[2][3] This creates a "steric fortress" that blocks approach by electrophiles (alkyl halides, acyl chlorides) but allows small protons (
    
    
    
    ) to penetrate.[1][2]
  • Site B (Exocyclic Nitrogen): The dimethylamino group at C4 increases the electron density of the ring system but is less basic than the ring nitrogen due to the lack of the rigid cyclic inductive environment.[2]

Mechanistic Pathway (Graphviz)[3]

Mechanism Base HMP-Diamine (Free Base) Protonation Proton Capture (Ring Nitrogen) Base->Protonation Fast (Kinetic & Thermodynamic) NucleophilicAttack Nucleophilic Attack (Alkylation) Base->NucleophilicAttack Blocked by Methyl Groups Acid Reaction Acid (HX) Acid->Protonation Electrophile Electrophile (R-X) Electrophile->NucleophilicAttack Salt Ammonium Salt (Water Soluble) Protonation->Salt Stable Complex SideProduct Quaternized Byproduct (Impurity) NucleophilicAttack->SideProduct Negligible

Caption: Mechanistic pathway showing the preferential proton scavenging (Green path) vs. the sterically blocked nucleophilic attack (Red dashed path).

Validated Experimental Protocols

Protocol A: High-Yield Acylation of Hindered Amines

Context: Acylation of secondary amines or steric alcohols where DIPEA fails to drive the reaction or causes difficult emulsions during workup.[4][3]

Reagents:

  • Substrate (Amine/Alcohol): 1.0 equiv.[2][3]

  • Acyl Chloride / Anhydride: 1.2 – 1.5 equiv.[4][3]

  • HMP-Diamine: 1.5 – 2.0 equiv.[4][3]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[2][3]

Procedure:

  • Preparation: Dissolve the Substrate and HMP-Diamine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
    • Note: If HMP-Diamine is solid, it will dissolve rapidly.[1][4][3] Mild warming (35°C) can accelerate dissolution if needed.[3]

  • Addition: Cool the mixture to 0°C. Add the Acyl Chloride dropwise.

    • Observation: A white precipitate (HMP-Diamine hydrochloride) may form immediately, indicating successful acid scavenging.[4][2][3] This precipitate is non-hygroscopic and granular, unlike the sticky salts of TEA.[1]

  • Reaction: Allow to warm to room temperature. Monitor via TLC/LC-MS.[4][3]

    • Advantage:[4][3][8] The high basicity drives the reaction to completion faster than DIPEA.[3]

  • Workup (The "Citric Wash"):

    • Dilute reaction mixture with DCM.[3]

    • Wash 1: 10% Aqueous Citric Acid (2x).[4][2][3] Crucial Step: The HMP-Diamine salt is highly water-soluble and partitions quantitatively into the aqueous phase.[4][3]

    • Wash 2: Saturated

      
       (to remove excess acid).[4][2][3]
      
    • Wash 3: Brine.[4][3]

    • Dry over

      
      , filter, and concentrate.[1][4]
      
Protocol B: Silylation of Labile Alcohols

Context: Protection of alcohols with TBS-Cl or TES-Cl where imidazole is insufficient or difficult to remove from polar products.[4][3]

Procedure:

  • Combine Alcohol (1.0 equiv) and HMP-Diamine (2.5 equiv) in DMF or DCM.[4][2][3]

  • Add Silyl Chloride (1.2 equiv) at 0°C.

  • Stir at Room Temp for 2–4 hours.

  • Workup: Pour into Ethyl Acetate/Hexanes (1:1). Wash with 0.5 M HCl (cold).[2][3] The HMP-Diamine is completely removed in the acid wash.[4][3]

Comparative Analysis: HMP-Diamine vs. Standard Bases[2]

The following table highlights why HMP-Diamine is the superior choice for high-value synthesis.

FeatureHMP-Diamine DIPEA (Hünig's Base) Triethylamine (TEA) Proton Sponge
Basicity (pKa) High (~11.25) Moderate (10.[4][2][3]75)Moderate (10.[2][3]75)High (12.[2][3]1)
Nucleophilicity Negligible LowModerateLow
Salt Solubility Water Soluble Water SolubleWater SolublePoor (Organic Soluble)
Workup Ease Excellent (Acid Wash) GoodPoor (Emulsions)Difficult (Chromatography)
Physical State Solid (Easy Weighing)Liquid (Volatile)Liquid (Volatile)Solid
Odor Mild AmineStrong/FishyPungent/FishyOdorless

Workup & Purification Logic

The primary advantage of HMP-Diamine is the "self-cleaning" nature of its salts.[4][3] The workflow below demonstrates the purification logic.

Workup ReactionMix Crude Reaction Mixture (Product + HMP-Diamine + Salt) AcidWash Add 10% Citric Acid (aq) ReactionMix->AcidWash Separation Phase Separation AcidWash->Separation OrgPhase Organic Phase (Product) Separation->OrgPhase Partition Coeff > 100 AqPhase Aqueous Phase (HMP-Diamine Salt + Impurities) Separation->AqPhase Salt Solubility Final Pure Product (Concentration) OrgPhase->Final

Caption: Purification workflow utilizing the high aqueous solubility of the protonated HMP-Diamine species.

Safety and Handling

  • Hazards: HMP-Diamine is an organic base and should be treated as an irritant.[4][3] It causes skin and eye irritation.[3]

  • Storage: Store in a cool, dry place. While less hygroscopic than simple amines, it is best stored under inert gas to prevent slow oxidation or carbonate formation.[1][3]

  • Compatibility: Compatible with glass and stainless steel.[4][3] Avoid prolonged contact with strong oxidizers.[3]

References

  • Chemical Identity & Properties

    • N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (CAS 36177-86-3).[1][4][9][6] National Institute of Standards and Technology (NIST) WebBook.[4][2][3][10]

    • [4][2]

  • Basicity of Hindered Piperidines

    • Pempidine (1,2,2,6,6-Pentamethylpiperidine) Physicochemical Data.[1][4][5] Wikipedia / Chemical Data Collections.[4][3] (Reference for pKa ~11.25 analogue).

    • [4][2]

  • General Protocols for Non-Nucleophilic Bases

    • Non-nucleophilic base applications in organic synthesis.[3][5][11][12] Wikipedia General Reference.[4][3]

    • [4][2]

  • Synthesis Applications (SNAr Reactant/Base)

    • Usage of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in SNAr-dequaternization.[1][4][6] Chemdad / Chemical Suppliers Database.[4][3]

Sources

Method

Application Notes &amp; Protocols: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine as a Novel Ligand in Organometallic Chemistry

Introduction: The Quest for Robust Catalytic Systems Modern organometallic catalysis is largely driven by ligand design. The ability to tune the steric and electronic properties of a metal's coordination sphere is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Robust Catalytic Systems

Modern organometallic catalysis is largely driven by ligand design. The ability to tune the steric and electronic properties of a metal's coordination sphere is paramount to achieving high activity, selectivity, and stability in catalytic transformations. In particular, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been revolutionized by the development of sterically hindered ligands.[1] These bulky ligands promote the formation of highly reactive, monoligated palladium species, which are crucial for accelerating key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1]

While bulky phosphines and N-heterocyclic carbenes (NHCs) have dominated this field, there remains a continuous search for new ligand architectures that offer unique reactivity, improved stability, or greater accessibility. This document introduces 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine as a promising, yet underexplored, candidate for this purpose. Its structure combines two key features:

  • Significant Steric Hindrance: The pentamethyl-substituted piperidine backbone provides a bulky environment, analogous to the successful sterically demanding phosphine ligands.

  • Bidentate N,N' Donors: The presence of two tertiary amine functionalities—the endocyclic piperidine nitrogen and the exocyclic dimethylamino group—offers the potential for chelation to a metal center, which can enhance catalyst stability.

These application notes provide a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the synthesis, characterization, and potential application of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine as a ligand in organometallic catalysis. We will explore its design rationale and provide detailed, actionable protocols for its synthesis and evaluation in a proof-of-concept catalytic reaction.

Ligand Profile and Design Rationale

The efficacy of a ligand is dictated by its structural attributes. Here, we dissect the key features of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, henceforth abbreviated as pentaMe-DMAPip .

Physicochemical Properties
PropertyValueSource
CAS Number 36177-86-3[2]
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol N/A
Appearance Solid[2]
Melting Point 32-34 °C[2]
Solubility Soluble in dichloromethane (25 mg/mL)[2]
Structural Analysis: Steric and Electronic Considerations

The core of the pentaMe-DMAPip ligand is the 2,2,6,6-tetramethylpiperidine framework, which is well-known for its steric bulk. The addition of an N-methyl group further increases this hindrance. This steric shielding is hypothesized to prevent the formation of inactive dimeric or oligomeric metal species, thereby maintaining a high concentration of the active catalyst in the reaction mixture.

From an electronic standpoint, both nitrogen atoms are tertiary amines and act as σ-donors. The chelation of both nitrogen atoms to a metal center would form a stable 6-membered ring, a common and favorable arrangement in coordination chemistry. This bidentate coordination could impart significant stability to the resulting organometallic complex, potentially increasing catalyst lifetime and turnover numbers.

Figure 1. Structure of pentaMe-DMAPip with key features highlighted.

Synthesis and Characterization Protocols

A reliable supply of the ligand is the first step in any catalytic study. The following protocols outline a plausible synthetic route to pentaMe-DMAPip and its subsequent complexation with a palladium precursor.

Protocol 2.1: Synthesis of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (pentaMe-DMAPip)

This two-step procedure starts from the commercially available 1,2,2,6,6-pentamethyl-4-piperidone. The key transformation is a reductive amination.

Materials:

  • 1,2,2,6,6-pentamethyl-4-piperidone

  • Dimethylamine (40% solution in water or 2M in THF/Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (glacial)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,2,2,6,6-pentamethyl-4-piperidone (1.0 eq). Dissolve it in a suitable solvent like DCM or DCE (approx. 0.2 M concentration).

  • Amine Addition: Add dimethylamine solution (1.5-2.0 eq) to the flask. If using an aqueous solution, the reaction may be slower but can still proceed.

  • Acidification: Add glacial acetic acid (1.1 eq) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Add this reducing agent portion-wise to the reaction mixture over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1-2% triethylamine added to the eluent to prevent streaking) to yield the pure liquid product.

Protocol 2.2: Synthesis of a Palladium(II) Complex: [Pd(pentaMe-DMAPip)Cl₂]

This protocol describes a general method for coordinating the ligand to a common palladium(II) source.

Materials:

  • pentaMe-DMAPip (from Protocol 2.1)

  • Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂]

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and stir bars

  • Cannula or syringe for transfers

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Assemble the Schlenk flask, purge with inert gas, and maintain a positive pressure throughout the experiment.

  • Reaction Setup: In the Schlenk flask, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 eq) in the anhydrous, degassed solvent.

  • Ligand Addition: In a separate vial, dissolve pentaMe-DMAPip (1.0-1.1 eq) in the same solvent. Transfer this ligand solution to the palladium salt solution dropwise via cannula or syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. A color change and/or precipitation of the complex is typically observed within 1-4 hours.

  • Isolation: If a precipitate forms, it can be isolated by filtration under inert atmosphere, washed with a small amount of cold solvent (and then a non-coordinating solvent like pentane or hexanes), and dried under vacuum. If no precipitate forms, the solvent can be carefully removed under vacuum to yield the crude complex, which can be recrystallized or washed.

  • Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.

Application in Catalysis: A Proof-of-Concept Workflow

To validate the utility of pentaMe-DMAPip, its performance must be tested in a well-established catalytic reaction. The Buchwald-Hartwig amination of an aryl halide is an excellent model system.

Catalytic_Cycle Generalized Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(L)-NR'R'' OA_Complex->Amido_Complex Ligand Substitution (Amine Coordination & Deprotonation) HX_Base [Base-H]+X- OA_Complex->HX_Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArX Ar-X ArX->Pd0 Amine HNR'R'' Amine->OA_Complex Base Base Base->OA_Complex

Figure 2. Catalytic cycle for C-N cross-coupling. The ligand (L) influences all steps.

Protocol 3.1: Screening pentaMe-DMAPip in a Palladium-Catalyzed C-N Cross-Coupling

This protocol details a general procedure for a small-scale reaction to test the efficacy of the in situ generated catalyst.

Materials:

  • Aryl halide (e.g., 4-bromotoluene or 2-chlorotoluene) (1.0 eq)

  • Amine (e.g., morpholine or di-n-butylamine) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • pentaMe-DMAPip ligand (2.2-4.4 mol%, maintaining a 2.2:1 L:Pd ratio)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Reaction vial with screw cap and septum

  • Internal standard (e.g., dodecane or hexadecane) for GC analysis

  • Inert gas supply

Procedure:

  • Vial Preparation (in a glovebox or under inert gas flow): To a reaction vial, add the palladium precatalyst, the pentaMe-DMAPip ligand, and the base.

  • Reagent Addition: Add the aryl halide, the amine, and the internal standard.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial tightly, remove from the glovebox (if used), and place it in a pre-heated heating block or oil bath (typically 80-110 °C).

  • Monitoring and Analysis: Stir the reaction for a set time (e.g., 2, 4, 8, 24 hours). At each time point, an aliquot can be taken, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed by Gas Chromatography (GC) or GC-MS to determine the conversion and yield relative to the internal standard.

  • Causality Check: The "why" behind these choices is critical.

    • Why Pd₂(dba)₃ or Pd(OAc)₂? These are common, air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.

    • Why NaOtBu? It is a strong, non-nucleophilic base suitable for deprotonating the amine-palladium intermediate, which is often the rate-limiting step for less acidic amines.[3]

    • Why a 2.2:1 L:Pd ratio? This ensures that sufficient ligand is present to form the active monoligated palladium species while accounting for potential minor impurities or decomposition.

    • Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation by air, which would lead to deactivation.

Expected Results and Further Investigations

Successful implementation of pentaMe-DMAPip as a ligand would be indicated by high yields in the model cross-coupling reaction, particularly with challenging substrates like aryl chlorides or sterically hindered amines.[3]

Catalyst Characterization

To fully understand the system, the synthesized palladium complexes should be thoroughly characterized.

TechniqueInformation Gained
¹H, ¹³C NMR Confirms the coordination of the ligand to the metal center through shifts in the ligand's proton and carbon signals.
FT-IR Spectroscopy Provides information on the metal-ligand bonds and can help elucidate the coordination mode.[4][5]
X-ray Crystallography Offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.
Elemental Analysis Confirms the bulk purity and empirical formula of the synthesized complex.
Mechanistic Studies

If the ligand proves effective, further studies could elucidate its precise role. Kinetic analysis could determine the reaction order with respect to the catalyst, substrates, and ligand. Investigating the oxidative addition adducts could provide insight into how the ligand facilitates this key step.

Conclusion

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (pentaMe-DMAPip) presents an intriguing structural motif for a new class of organometallic ligands. By combining significant steric bulk with a bidentate N,N'-chelating framework, it has the potential to form highly active and stable catalysts. The protocols and rationale presented in this guide provide a solid foundation for any research group aiming to explore this potential. Through systematic synthesis, characterization, and catalytic testing, the true value of pentaMe-DMAPip in the expansive field of organometallic chemistry can be authoritatively determined.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. V. K. Goforth, et al., PMC. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. A. S. Guram, et al., Semantic Scholar. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. S. Wang, et al., Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. P. S. Raut, et al., Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of (a) 1,2,2,6,6-Pentamethyl-4-aminopiperidine (starting material). PrepChem. [Link]

  • 4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]

  • Synthesis and characterization of new organometallic lanthanides metal complexes for photodynamic therapy. A. A. El-Sherif, et al., PMC. [Link]

  • Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone.
  • Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. M. A. Al-Anber, et al., MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

Introduction: The Challenge of Steric Hindrance in Synthesis In organic synthesis, achieving the desired reactivity is a constant balancing act. One of the most common hurdles is steric hindrance , a phenomenon where the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Synthesis

In organic synthesis, achieving the desired reactivity is a constant balancing act. One of the most common hurdles is steric hindrance , a phenomenon where the sheer bulk of molecular groups physically obstructs a reaction pathway. This is especially problematic in reactions requiring a base to deprotonate a specific site. A standard base, which is often also a good nucleophile, might preferentially attack an electrophilic center on the molecule rather than abstracting the intended proton, leading to undesired side products and low yields.

To circumvent this, chemists employ a class of reagents known as sterically hindered, non-nucleophilic bases .[1] These molecules are engineered to be too bulky to act as nucleophiles, yet they retain their ability to function as potent bases.[1][2] This guide focuses on a particularly effective member of this class: N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine . We will explore its mechanism, address common experimental questions, and provide robust troubleshooting strategies to empower your research.

Core Principles: Why N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine is Effective

The efficacy of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine lies in its unique molecular architecture. The piperidine ring is heavily substituted with five methyl groups (at positions 1, 2, and 6), creating a significant steric shield around the basic nitrogen atom within the ring. This bulkiness physically prevents the nitrogen from approaching and attacking electrophilic centers, thereby suppressing its nucleophilicity.[2][3][4]

However, the exocyclic dimethylamino group at the 4-position, along with the ring nitrogen, provides the necessary basicity to deprotonate acidic protons, even those located in sterically congested environments. This allows for selective proton abstraction without the risk of competing nucleophilic substitution or addition reactions.[2][3]

Diagram 1: Structure of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

Caption: Molecular structure highlighting the heptamethyl substitution.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine?

A1: Understanding the physical properties is crucial for proper handling and reaction setup.

PropertyValueSource
CAS Number 36177-86-3[5][6]
Molecular Formula C12H26N2[5][6]
Molecular Weight 198.35 g/mol [6]
Appearance Solid
Melting Point 32-34 °C (lit.)[5][6]
Flash Point 86 °C (186.8 °F) - closed cup
Solubility Soluble in dichloromethane (25 mg/mL)[6]

Q2: In which types of reactions is this base most effective?

A2: It excels in reactions where a strong, non-nucleophilic base is required to deprotonate a substrate without causing side reactions. Prime examples include:

  • Elimination Reactions (E2): Promotes the formation of alkenes from alkyl halides or sulfonates, particularly favoring the Hofmann (less substituted) product when the substrate is sterically hindered.[7]

  • Enolate Formation: Can be used to generate enolates from ketones, esters, or other carbonyl compounds where other bases might lead to aldol condensation or Claisen condensation side products.[1]

  • Deprotonation of Hindered Alcohols or Amines: Effectively deprotonates sterically crowded functional groups.

  • SNAr Reactions: Has been used as a reactant in consecutive SNAr-dequaternization reactions of heteroaromatic chlorides.[6]

Q3: How should I store and handle this reagent?

A3: Proper storage is key to maintaining its reactivity.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[8][9] Handle in a chemical fume hood to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[8]

Q4: What are its main incompatibilities?

A4: Avoid strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[8] Reaction with these can be vigorous and exothermic.

Troubleshooting Guide

Even with the right reagent, experiments can falter. This guide addresses common issues encountered when using N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine.

Diagram 2: Troubleshooting Workflow

Start Reaction Issue Identified (e.g., Low Yield, No Reaction) Check_Base Was the base handled and stored under inert atmosphere? Start->Check_Base Check_Solvent Is the solvent anhydrous and appropriate for the reaction? Check_Base->Check_Solvent Yes Sol_Inert Solution: Re-run with freshly handled base under N₂/Ar. Check_Base->Sol_Inert No Check_Temp Was the reaction temperature optimal for deprotonation? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Use freshly distilled, anhydrous solvent. Check_Solvent->Sol_Solvent No Check_Equiv Were sufficient equivalents of the base used? Check_Temp->Check_Equiv Yes Sol_Temp Solution: Adjust temperature. (Cooling for kinetic control, heating for thermodynamic). Check_Temp->Sol_Temp No Side_Products Are there unexpected side products? Check_Equiv->Side_Products Yes Sol_Equiv Solution: Increase equivalents of base (e.g., 1.1 to 1.5 eq.). Check_Equiv->Sol_Equiv No Purification_Issue Is purification difficult? Side_Products->Purification_Issue Yes Sol_Side Cause: Possible nucleophilic attack by trace impurities or substrate degradation. Solution: Re-purify starting materials. Side_Products->Sol_Side No Sol_Purify Issue: Base or its salt is co-eluting with product. Solution: Use an acidic wash (e.g., dil. HCl) during workup to protonate and extract the base. Purification_Issue->Sol_Purify Yes

Caption: A decision tree for troubleshooting common reaction failures.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Base: The base may have reacted with atmospheric CO₂ or moisture.Ensure the reagent is stored under an inert atmosphere and transferred quickly. Using a fresh bottle or purifying the base via sublimation may be necessary.
2. Insufficient Base: The substrate may have multiple acidic protons, or there may be trace acidic impurities (e.g., water in the solvent) consuming the base.Increase the equivalents of the base used (e.g., from 1.1 eq to 1.5 eq). Ensure all glassware is oven-dried and the solvent is rigorously anhydrous.
3. Incorrect Temperature: The activation energy for the deprotonation may not have been met, or the temperature may be too high, leading to decomposition.Try running the reaction at a slightly elevated temperature (e.g., 40 °C or reflux, depending on the solvent). Conversely, for kinetically controlled deprotonations, cooling (e.g., to 0 °C or -78 °C) may be required.
Formation of Unexpected Side Products 1. Trace Nucleophilicity: While highly hindered, under forcing conditions (high temperature, long reaction times), some nucleophilic activity might be observed.Reduce the reaction temperature and time. Confirm that the side product is not from the degradation of the starting material or product under the basic conditions.
2. Contaminated Starting Material: Impurities in the substrate or solvent could be reacting.Re-purify all starting materials and ensure the solvent is of the highest possible purity.
Difficult Product Purification 1. Emulsion during Workup: The basic nature of the amine can lead to emulsions during aqueous extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
2. Co-elution with Product: The amine is relatively nonpolar and may co-elute with the desired product during column chromatography.During the aqueous workup, perform an acidic wash (e.g., 1M HCl) to convert the amine into its hydrochloride salt. This will move it to the aqueous layer, effectively removing it from the organic product stream. Be sure your product is stable to acid before performing this step.

Exemplary Protocol: Hofmann Elimination of a Hindered Alkyl Bromide

This protocol details the use of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine to favor the formation of the less-substituted (Hofmann) alkene product.

Objective: To perform an E2 elimination on 2-bromo-2,3-dimethylbutane, where a bulky base is required to preferentially abstract a primary proton over a tertiary one.

Materials:

  • 2-bromo-2,3-dimethylbutane (1.0 eq)

  • N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (1.5 eq)

  • Anhydrous Toluene

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Reagent Addition: To the flask, add N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (1.5 eq) and anhydrous toluene (to make a ~0.5 M solution).

  • Substrate Addition: While stirring, add 2-bromo-2,3-dimethylbutane (1.0 eq) to the solution via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2x) to remove the amine base.

    • Wash with saturated sodium bicarbonate solution (1x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the ratio of the Hofmann (2,3-dimethyl-1-butene) to Zaitsev (2,3-dimethyl-2-butene) product. The use of the bulky base should significantly favor the Hofmann product.[7]

References

  • Grokipedia. Non-nucleophilic base.
  • Wikipedia. Non-nucleophilic base.
  • Sigma-Aldrich. Traditional Strong and Hindered Bases.
  • ECHEMI. N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine 36177-86-3.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Safety Data Sheet. 4.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Georganics. 4-AMINO-1,2,2,6,6-PENTAMETHYLPIPERIDINE.
  • Chongqing Chemdad Co., Ltd. N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine.
  • Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2).
  • YouTube. Basicity vs Nucleophilicity - Steric Hindrance.
  • Sigma-Aldrich. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.
  • Chemicalbook. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis.

Sources

Optimization

Technical Support Center: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (4-DMAPMP)

Welcome to the Advanced Technical Support Center for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine . As a highly specialized, bifunctional hindered amine base, this reagent offers unique properties for complex organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine . As a highly specialized, bifunctional hindered amine base, this reagent offers unique properties for complex organic synthesis. However, its dual-nitrogen architecture—comprising an extremely hindered endocyclic piperidine nitrogen and a moderately accessible exocyclic dimethylamino group—creates specific mechanistic vulnerabilities.

This guide is designed for research scientists and drug development professionals to troubleshoot, mitigate, and resolve side reactions associated with its use.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I observing rapid base depletion and the formation of a highly polar, insoluble byproduct during alkylation reactions?

A1: Quaternization of the Exocyclic Amine. The core causality lies in the structural dichotomy of the molecule. The endocyclic N1 nitrogen is shielded by five methyl groups, rendering it strictly non-nucleophilic, much like standard 1,2,2,6,6-pentamethylpiperidine (Pempidine), which is routinely used as a voluminous base precisely because it does not react with strong electrophiles like methyl iodide[1]. However, the exocyclic 4-dimethylamino group lacks this extreme steric shielding. When exposed to highly reactive electrophiles (e.g., methyl iodide, benzyl bromide, or acyl chlorides), the 4-dimethylamino group acts as a nucleophile, undergoing rapid


 alkylation to form a quaternary ammonium salt. This side reaction consumes the base and generates a polar byproduct that can precipitate and trap your substrate.

Self-Validating Solution: Run an LC-MS of the crude reaction mixture. If you detect a mass corresponding to


 (e.g., M+15 for methylation), quaternization is occurring. Switch to a strictly mono-functional hindered base, such as standard Pempidine, which has been proven to suppress unwanted side reactions without undergoing alkylation[2].
Q2: My transition-metal-catalyzed cross-coupling (e.g., Heck reaction) is yielding isomerized alkenes instead of the desired coupled product. How do I prevent this?

A2: Sterically-Induced E2 Elimination and Pd-H Isomerization. Hindered amine bases are frequently employed in Heck reactions to neutralize acid byproducts without coordinating to the palladium catalyst. However, their massive steric bulk prevents them from approaching the alpha-carbon for substitution, forcing them to abstract beta-hydrogens from alkyl-palladium intermediates. This promotes E2 elimination. Furthermore, prolonged heating with hindered amines like pentamethylpiperidine derivatives can lead to Pd-H mediated double-bond isomerization of the initially formed product[3].

Self-Validating Solution: Monitor the reaction via GC-MS or NMR to quantify the ratio of terminal vs. internal alkenes. To mitigate this, drastically reduce the reaction time by utilizing microwave heating, which kinetically favors the cross-coupling pathway over the slower double-bond migration[4]. Alternatively, switch to an inorganic base like


 if the substrate is highly prone to elimination[5].
Q3: In my glycosylation workflow, the deprotonation step is extremely sluggish, leading to substrate decomposition. Is the base too weak?

A3: Kinetic Retardation Due to Steric Clash. While the thermodynamic basicity (


) of the protonated N1 nitrogen is high, its kinetic basicity is exceptionally low. In highly crowded microenvironments—such as the secondary hydroxyls of a protected pyranose—the base physically cannot approach the proton due to severe steric clash. This leads to extended reaction times where the activated electrophile decomposes via hydrolysis or side-reactions before the nucleophile can be deprotonated[6].

Self-Validating Solution: Implement a "proton shuttle" system. Add a catalytic amount (5-10 mol%) of an unhindered base (like standard pyridine or a phase-transfer catalyst) to abstract the proton from the crowded environment and transfer it to the bulk 4-DMAPMP base.

Part 2: Mechanistic Visualization

The following diagrams illustrate the mechanistic divergence of 4-DMAPMP and the logical workflow for troubleshooting side reactions.

G Substrate Electrophile + Protic Substrate Desired Desired Deprotonation (Hindered N1) Substrate->Desired Proton Transfer Side1 Quaternization (4-NMe2 Group) Substrate->Side1 Nucleophilic Attack Side2 E2 Elimination (Alkene Byproduct) Substrate->Side2 Steric Clash Base 4-DMAPMP Base Base->Desired Base->Side1 Base->Side2

Mechanistic divergence of 4-DMAPMP: Desired deprotonation vs. quaternization and E2 elimination.

Workflow Start Issue Detected: Low Yield / Byproducts Check1 Is the electrophile highly reactive? Start->Check1 Path1_Yes Quaternization likely. Switch to Pempidine. Check1->Path1_Yes Yes Check2 Are alkenes forming? Check1->Check2 No Path2_Yes E2 Elimination. Lower temperature. Check2->Path2_Yes Yes Path_No Optimize solvent to enhance kinetics. Check2->Path_No No

Decision tree for troubleshooting 4-DMAPMP side reactions in synthetic workflows.

Part 3: Quantitative Data & Experimental Protocols

Side Reaction Matrix & Mitigation Data
Side Reaction TypeCausalityDiagnostic Indicator (LC-MS/NMR)Primary Mitigation StrategyBase Recovery Rate
Exocyclic Quaternization Nucleophilic attack by 4-NMe2 group on electrophile

peak in LC-MS
Switch to standard Pempidine or TTBP< 10% (Irreversible)
E2 Elimination Steric bulk prevents

; abstracts

-hydrogen
Alkene peaks in

NMR (5.0 - 6.5 ppm)
Lower temp by 20°C; use microwave heating> 90%
Double-Bond Isomerization Pd-H mediated migration during prolonged heatingShift in alkene splitting patternsShorten reaction time; change to inorganic base> 90%
Kinetic Retardation Steric clash in crowded microenvironmentsUnreacted starting materialAdd 5 mol% unhindered proton shuttle> 95%
Self-Validating Protocol: Controlled Deprotonation Workflow

To ensure scientific integrity and prevent the side reactions detailed above, utilize this step-by-step methodology when employing 4-DMAPMP in sensitive environments.

Step 1: Reagent Preparation & Stoichiometry

  • Dry all glassware and purge the reaction vessel with Argon.

  • Dissolve the protic substrate (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., Dichloromethane or Toluene) at 0.1 M concentration.

  • Add 4-DMAPMP (1.2 equiv). Causality Check: A slight excess ensures complete deprotonation without overwhelming the system, which could trigger elimination.

Step 2: Temperature Control & Base Equilibration

  • Cool the reaction mixture to -20°C. Causality Check: Lowering the temperature suppresses the activation energy required for the exocyclic NMe2 group to act as a nucleophile.

  • Stir for 15 minutes to allow the base to pre-equilibrate with the protic substrate.

Step 3: Electrophile Introduction

  • Add the electrophile (1.1 equiv) dropwise over 10 minutes using a syringe pump.

  • Maintain the temperature at -20°C for 1 hour, then slowly warm to 0°C. Do not exceed room temperature unless kinetic retardation is observed.

Step 4: In-Process Monitoring (The Self-Validating Step)

  • Withdraw a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS.

  • Verification: Scan for the exact mass of the quaternized base. If this mass is absent and the desired product mass is increasing, the protocol is successfully suppressing side reactions.

Step 5: Quench and Workup

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate. The highly lipophilic 4-DMAPMP will partition into the organic layer. To remove it, wash the organic layer with 1M HCl (the base will protonate and partition into the aqueous layer).

References

  • Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry Diva-Portal.org[Link]

  • Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts Journal of the American Chemical Society[Link]

  • Total Synthesis of the Strychnos Alkaloid (+)-Minfiensine: Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization National Institutes of Health (PMC)[Link]

  • Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates TSpace (University of Toronto)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Current Status: Operational Subject: Thermal Optimization & Troubleshooting Guide Compound ID: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Common Abbreviations: 4-DMA-PMP, Pentamethyl-4-dimethylaminopiperidine CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Thermal Optimization & Troubleshooting Guide Compound ID: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Common Abbreviations: 4-DMA-PMP, Pentamethyl-4-dimethylaminopiperidine CAS: 36177-86-3 (Free Base)[1][2][3]

Part 1: The Core Directive – Understanding the Thermal Profile[2]

This guide addresses the specific thermal behaviors of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine . Unlike its aromatic cousin DMAP (4-Dimethylaminopyridine), this compound is a sterically hindered, saturated piperidine derivative.[1][2][3] Its unique structure—specifically the methylation at the 1-position and the bulky methyl groups at 2 and 6—dictates a distinct thermal optimization strategy.[2]

The "Goldilocks" Zones

Effective use of this compound relies on managing three critical thermal zones.[2][3] Operating outside these zones is the primary cause of experimental failure (low yield, solidification, or degradation).[2][3]

ZoneTemperature RangePhysical StateReaction CharacteristicsRisk Factor
Cryo/Solid < 30°CSolid/Slurry Kinetic dormancy.[1][2][3] The compound has a melting point of 32–34°C [1].[2][3]High. Heterogeneous reaction mixtures; poor solubility leading to localized "hot spots" upon warming.[2][3]
Optimal 35°C – 65°C Liquid Homogeneous phase.[2][3] Ideal viscosity for catalytic turnover.[2][3]Low. This is the target operational window for SNAr and base-catalyzed reactions.[2][3]
Critical > 80°CLiquid/VaporRapid kinetics but approaches Flash Point (86°C) [1, 2].[2][3]Moderate/High. Risk of N-oxide formation (if O₂ present) or volatilization.[1][2][3]

Part 2: Reaction Optimization Protocols

Module A: Handling & Phase Control (The Melting Point Issue)

Issue: Users frequently report the reagent "crashing out" or appearing as a "frozen sludge" during setup. Root Cause: The melting point is just above standard room temperature (32–34°C).[2][3] Protocol:

  • Pre-Liquefaction: Incubate the reagent container at 40°C for 30 minutes prior to dispensing. Do not chip solid material out; this alters stoichiometry if the material is hygroscopic.[2][3]

  • Solvent Selection: If running reactions < 30°C, avoid non-polar solvents (Hexanes) where solubility drops precipitously.[2] Use DCM or Toluene to maintain homogeneity.[2]

Module B: Catalytic Applications (SNAr & Acylation)

Context: When used as a super-nucleophilic base or catalyst for dequaternization reactions [3].[2][3] Optimization Logic:

  • Temperature: Set reactor jacket to 45°C . This maintains the reagent in liquid phase (ensuring availability) while providing sufficient activation energy for steric hindrance to be overcome.[2][3]

  • Step-by-Step Workflow:

    • Dissolve substrate in solvent (e.g., Acetonitrile).[2]

    • Add 4-DMA-PMP as a liquid (pre-warmed).

    • Ramp temperature to 45°C.

    • Monitor via TLC/LCMS.[2][3] If conversion < 10% after 1 hour, ramp to 60°C.

    • Stop Condition: Do not exceed 80°C. Above this, the risk of Hofmann-type elimination or side-reactions with the solvent increases.[2][3]

Module C: Oxidation & Radical Scavenging (HALS Behavior)

Context: Using the compound as a stabilizer or precursor to nitroxyl radicals (TEMPO analogs).[2][3][4] Optimization Logic:

  • Temperature: Maintain 20–25°C (Ambient).

  • Why: The Denisov Cycle (radical scavenging mechanism) is temperature-dependent.[2][3] At temperatures >80°C, the regeneration of the active nitroxyl species becomes less efficient, and thermal oxidation of the polymer/substrate outpaces the stabilizer's kinetics [4].[2]

Part 3: Visualizing the Workflow

Decision Logic: Temperature Selection

The following diagram illustrates the decision process for selecting the correct temperature based on your reaction type and the compound's physical properties.

TempOptimization Start Experimental Goal Type_Base Nucleophilic Base / Catalyst (Acylation, SNAr) Start->Type_Base Type_Radical Radical Scavenger / HALS (Stabilization) Start->Type_Radical Check_State Check Physical State (MP = 32-34°C) Type_Base->Check_State Requires Activation Action_Cool Maintain 20-25°C Dissolve in Polar Solvent Type_Radical->Action_Cool Avoid Thermal Noise Action_Heat Pre-heat to 40°C Ensure Homogeneity Check_State->Action_Heat Solid/Slurry Process_High Run at 45-60°C (Kinetic Control) Action_Heat->Process_High Process_Low Run at Ambient (Thermodynamic Stability) Action_Cool->Process_Low Warning CRITICAL LIMIT >80°C: Flash Point & Degradation Process_High->Warning Do Not Exceed Process_Low->Warning Efficiency Drops

Caption: Decision matrix for thermal handling of 4-DMA-PMP based on application type.

Part 4: Troubleshooting & FAQs

Q1: The reagent arrived as a solid block. Is it degraded? A: No. The melting point is 32–34°C. It is common for the material to solidify during transit or storage in cool labs.[2][3] Gently warm the container to 40°C in a water bath to liquefy before measuring. Do not scrape the solid, as this can introduce moisture (hygroscopic nature).[2][3]

Q2: My reaction mixture turned dark brown at 85°C. What happened? A: You likely exceeded the thermal stability limit in the presence of oxygen.[2][3]

  • Flash Point Proximity: You are operating near the flash point (86°C).[2][3]

  • Oxidation: At these temperatures, the tertiary amine is susceptible to oxidation to N-oxides or degradation, especially if not under an inert atmosphere (Argon/Nitrogen).[1][2][3] Fix: Cap reactions at 60°C and strictly degas solvents.

Q3: Can I use this as a direct substitute for DMAP (4-Dimethylaminopyridine)? A: Proceed with caution. While both are nucleophilic bases:

  • DMAP: Aromatic, planar, less sterically hindered.[1][2][3] Forms stable N-acylpyridinium intermediates.[1][2][3]

  • 4-DMA-PMP: Aliphatic, chair conformation, highly hindered (pentamethyl).[1][2][3]

  • Result: 4-DMA-PMP is often more basic (pKa ~11 vs DMAP ~9.[1][2][3]6) but less nucleophilic due to steric bulk.[2][3] It is excellent for proton scavenging but may be slower in acyl transfer reactions unless heated to ~45-50°C to overcome the steric barrier.[2][3]

Q4: I see precipitation when cooling the reaction to 0°C. A: This is likely the reagent itself crystallizing out of solution, not your product.[2] Fix: Verify by re-warming a small aliquot to 35°C. If it redissolves, it is the 4-DMA-PMP.[1][2][3] Switch to a solvent with better low-temp solubility for this amine (e.g., DCM instead of Ether).[1][2][3]

Part 5: References

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.

  • Thermo Fisher Scientific. (2026).[2][3][5] Safety Data Sheet: 1,2,2,6,6-Pentamethylpiperidine derivatives.

  • Matsumoto, K., et al. (1991).[1][2][3] "Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure." Chemistry Letters, 8, 1283-1286.[1][2][3]

  • Gugumus, F. (1993).[2][3] "Mechanisms of Action of Hindered Amine Light Stabilizers." Polymer Degradation and Stability. (Contextualizing the thermal limits of HALS cycles).

Sources

Optimization

Stability of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and polymer chemists through the complex behavior of hindered amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and polymer chemists through the complex behavior of hindered amine derivatives. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine is a highly specialized diamine utilized in polymer stabilization, catalysis, and as a pharmaceutical intermediate.

A critical factor in its application is its behavior in acidic environments. This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to help you manage its acid-base chemistry effectively.

Frequently Asked Questions (FAQs)

Q: Does 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine chemically degrade under acidic conditions? A: No. The sterically hindered piperidine ring and the tertiary dimethylamino group are highly resistant to acid-catalyzed hydrolysis or ring-opening. The "instability" observed in acidic formulations is functional, not structural. The molecule undergoes rapid protonation to form a dicationic salt. While this salt is chemically stable, it is functionally useless as a radical scavenger or base catalyst[1].

Q: Why does protonation deactivate its light-stabilizing properties? A: As a derivative of a Hindered Amine Light Stabilizer (HALS), this compound relies on the Denisov cycle to scavenge free radicals. The first step of this cycle requires the free lone pair on the piperidine nitrogen to be oxidized into an aminoxyl (nitroxyl) radical (>N-O•). When exposed to acid, the lone pair bonds with a proton (>NH+), blocking the oxidation step and completely halting the stabilization cycle[2].

Q: How does the presence of two nitrogen atoms affect its behavior compared to standard HALS? A: Unlike standard HALS (which typically have one basic center), this molecule is a diamine. It features the highly hindered pentamethylpiperidine nitrogen, which has an exceptionally high pKa of approximately 11.25[3], and an exocyclic dimethylamino group (pKa ~9.5). Because of these two highly basic centers, the system requires a much higher pH (typically > 12) to ensure both nitrogen atoms are fully deprotonated and the molecule is in its active, organic-soluble free base form.

Mechanistic Pathway: Acid-Induced Deactivation

To understand why your formulation fails in acidic media, you must visualize the molecular interruption of the Denisov cycle. Protonation acts as a chemical "off-switch" for the molecule's radical scavenging capabilities.

DenisovCycle FreeAmine Free Amine (Active HALS) Protonated Protonated Amine (Inactive Salt) FreeAmine->Protonated Acid (H+) Nitroxyl Aminoxyl Radical (>N-O•) FreeAmine->Nitroxyl Oxidation (Denisov Cycle) Protonated->FreeAmine Base (OH-) Aminoether Aminoether (>N-O-R) Nitroxyl->Aminoether + R• (Polymer Radical) Aminoether->Nitroxyl + ROO•

Mechanism of HALS deactivation: Protonation blocks the oxidation step required for the Denisov cycle.

Quantitative Data: Acid-Base Species Distribution

Understanding the protonation state at various pH levels is critical for predicting solubility and functional efficacy. Use the table below to benchmark your formulation's pH against the compound's physical state.

System pH RangeDominant SpeciesFunctional StatusSolubility Profile
< 8.0 Dication (Doubly protonated)Inactive (Denisov cycle blocked)Highly aqueous soluble, organic insoluble
8.5 - 10.5 Monocation (Piperidine protonated)Partially inactiveAmphiphilic, potential emulsion/foaming issues
> 11.5 Free Base (Neutral diamine)Fully activeOrganic soluble, aqueous insoluble

Troubleshooting Guide & Workflows

If you observe a sudden loss of antioxidant efficacy, or if your organic reaction mixture unexpectedly separates into two phases, acid contamination is the most likely culprit. Follow the workflow below to diagnose and resolve the issue.

Troubleshooting Issue Issue: Loss of Efficacy or Phase Separation CheckPH Measure System pH Issue->CheckPH Decision Is pH < 8.0? CheckPH->Decision Salt Amine Salt Formed (Deactivated) Decision->Salt Yes Stable System Stable Check other causes Decision->Stable No Neutralize Neutralize with Base (pH > 12) Salt->Neutralize Extract Extract Free Amine into Organic Phase Neutralize->Extract

Troubleshooting workflow for resolving acid-induced deactivation and phase separation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to confirm causality and prevent false positives during recovery and analysis.

Protocol 1: Quantitative Recovery from Acidic Media

When the compound has precipitated as a salt or partitioned into an aqueous waste stream, use this protocol to recover the active free base.

  • Initial Assessment : Measure the pH of the aqueous solution containing the protonated amine salt using a calibrated pH meter.

  • Basification : Slowly add 5M NaOH dropwise under vigorous stirring until the pH exceeds 12.0.

    • Causality: The pKa of the hindered ring nitrogen is ~11.25[3]. Pushing the pH above 12 ensures >90% conversion to the free base, stripping the protons away and restoring the molecule's lipophilicity.

  • Phase Separation : Observe the formation of a cloudy suspension or an oil layer. This visual cue indicates the successful precipitation of the free amine from the aqueous phase.

  • Extraction : Add an equal volume of an organic solvent (e.g., dichloromethane or hexane). Mix vigorously and allow the phases to separate. The free amine will partition into the organic layer.

  • Self-Validation Check (Critical) : Re-measure the pH of the aqueous layer after extraction. If the pH has dropped below 11.5, the deprotonation was incomplete. Add additional NaOH, agitate, and re-extract. This ensures quantitative recovery.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to recover the pure compound.

Protocol 2: Titrimetric Validation of Protonation State

Use this protocol to verify the purity and exact basicity of your batch before introducing it into an acid-sensitive synthesis.

  • Preparation : Dissolve 100 mg of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in 50 mL of a 1:1 mixture of methanol and deionized water.

    • Causality: The co-solvent ensures the free base remains fully soluble throughout the titration while still allowing for accurate aqueous pH measurement.

  • Titration : Titrate the solution with standardized 0.1 M HCl using an automated potentiometric titrator.

  • Data Logging : Record the pH after each 0.1 mL addition of acid.

  • Self-Validation Check : Plot the first derivative of the titration curve (dpH/dV). You must observe two distinct equivalence points (peaks in the derivative curve) corresponding to the two basic nitrogen centers. If only one equivalence point is observed, the compound is either degraded, impure, or was already partially protonated before the titration began.

References

  • Pempidine - Wikipedia Source: Wikipedia URL: [Link]

  • Hindered amine light stabilizers - Wikipedia Source: Wikipedia URL:[Link]

  • Hindered Amine Light Stabilizers Advantages And Disadvantages Source: Ecochem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion with Hindered Bases

Current Status: Online Operator: Senior Application Scientist Ticket ID: HB-RXN-OPT-001 Subject: Diagnosing and resolving low conversion rates in reactions utilizing sterically hindered bases (LDA, LiHMDS, LiTMP, NaOtBu)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: HB-RXN-OPT-001 Subject: Diagnosing and resolving low conversion rates in reactions utilizing sterically hindered bases (LDA, LiHMDS, LiTMP, NaOtBu).

Executive Summary

Low conversion in reactions involving hindered bases is rarely a simple matter of "adding more reagent." It is usually a symptom of one of three failure modes: Reagent Degradation (titer issues), Aggregation Lock (reactivity suppressed by supramolecular structures), or Kinetic/Thermodynamic Mismatch (improper temperature/base pairing).

This guide moves beyond basic textbook advice, integrating field-proven protocols for organolithium handling and transition-metal catalysis optimization.

Phase 1: The "Is It Dead?" Protocol (Reagent Integrity)

Before optimizing reaction conditions, you must validate the active concentration of your base. Hindered bases like LDA and LiHMDS are moisture-sensitive and degrade over time, even under inert atmospheres.

Diagnostic Question 1: Have you titrated your base within the last 48 hours?

If the answer is "No" or "I used the bottle label," stop immediately. Commercial titers are nominal and often inaccurate after the seal is broken.

Standard Operating Procedure: Diphenylacetic Acid (DPAA) Titration

Use this method for Organolithiums (LDA, n-BuLi, LiTMP).

Why this works: DPAA acts as its own indicator. The first equivalent deprotonates the carboxylic acid (colorless). The second equivalent deprotonates the alpha-carbon, generating a bright yellow dianion. The appearance of this yellow color marks the endpoint.[1]

Protocol:

  • Setup: Flame-dry a 10 mL flask with a stir bar under Argon/Nitrogen.

  • Standard: Add 1.00 mmol of Diphenylacetic Acid (accurately weighed).

  • Solvent: Add 5 mL of anhydrous THF.

  • Titration:

    • Draw your hindered base (e.g., LDA) into a gas-tight syringe.

    • Add dropwise to the DPAA solution at room temperature.[2]

    • Observation: The solution remains colorless initially.

    • Endpoint: The moment a persistent yellow color appears, stop.[2]

  • Calculation:

    
    
    

Note: If the yellow color fades, moisture is present in your THF. Dry your solvent and repeat.[2][3]

TitrationWorkflow start Start Titration step1 Dissolve DPAA (Colorless) start->step1 step2 Add Base Dropwise (Remains Colorless) step1->step2 decision Yellow Color Persists? step2->decision end Record Volume Calculate Molarity decision->end Yes retry Dry Solvent & Restart decision->retry No (Fades)

Figure 1: Logic flow for the Diphenylacetic Acid titration method.

Phase 2: The "Aggregation Lock" (Reactivity vs. Sterics)

Diagnostic Question 2: Is your reaction stalling at ~50% conversion despite excess base?

The Science: Hindered bases in non-polar solvents (like THF or Toluene) do not exist as free "naked" anions. They form stable aggregates (dimers, tetramers, hexamers).

  • LDA in THF: Exists primarily as a dimer.

  • LiHMDS in THF: Exists as a dimer-monomer equilibrium.[4]

These aggregates are significantly less reactive than their monomeric forms. If the steric bulk of the substrate matches the bulk of the aggregate, the reaction hits a "steric wall."

Troubleshooting Guide: Breaking the Aggregates

To increase conversion, you must disrupt these aggregates to expose the reactive monomeric species.

AdditiveRoleRecommended LoadingMechanism
LiCl (Lithium Chloride) The "Turbo" Charger1.0 - 5.0 equivBreaks LDA dimers into reactive monomers/mixed aggregates.
HMPA / DMPU Solvating Agent5 - 20 vol%Strongly coordinates Li+, separating the ion pair.
TMEDA Chelating Ligand1.0 - 2.0 equivBreaks oligomers but can sometimes reduce reactivity by stabilizing the ground state.

The "Turbo" Protocol (Collum's Method): If standard LDA fails, prepare LDA-LiCl (1:1) .

  • Dry LiCl (hygroscopic!) under vacuum at 150°C for 4 hours.

  • Dissolve LiCl in THF before adding the amine and n-BuLi.

  • The resulting "Turbo-LDA" is often orders of magnitude more reactive toward hindered protons.

Aggregation cluster_0 Low Reactivity State cluster_1 High Reactivity State Tetramer LDA Tetramer/Dimer (Sterically Shielded) Additive Add LiCl or HMPA Tetramer->Additive Monomer LDA Monomer (Exposed Active Site) Additive->Monomer De-aggregation

Figure 2: Simplified mechanism of additive-mediated de-aggregation.

Phase 3: Substrate-Specific Troubleshooting

Scenario A: Deprotonation (Enolate Formation)

Issue: Low conversion or wrong regioselectivity. Root Cause: Mismatch between Base pKa/Sterics and Substrate.

Data Table: Base Selection Matrix

BasepKa (THF)Steric Bulk (Cone Angle)Best Use Case
LiHMDS ~29.5Very HighThermodynamic control; highly selective; minimizes nucleophilic attack.
LDA ~35.7HighKinetic control; general purpose for < -70°C.
LiTMP ~37.3ExtremeVery hindered protons; weakest nucleophile (good for substrates with sensitive electrophiles).

Solution:

  • If LiHMDS gives low conversion, it may be too weak (pKa ~30). Switch to LDA (pKa ~36).

  • If LDA attacks a functional group (nucleophilic attack) instead of deprotonating, switch to LiTMP (more hindered, less nucleophilic).

Scenario B: Buchwald-Hartwig Coupling

Issue: Reaction stalls with hindered bases (e.g., NaOtBu, Cs2CO3). Root Cause: Incomplete oxidative addition or catalyst poisoning.

Troubleshooting Steps:

  • Base Strength: If using NaOtBu (strong base) and the substrate has sensitive groups (esters, nitriles), the base may be degrading the starting material. Switch to Cs2CO3 or K3PO4 (weaker, heterogeneous bases).

  • Pd-Poisoning: In pyridine-like substrates, the nitrogen can bind Pd.[5][6]

    • Fix: Use a precatalyst (e.g., XPhos Pd G3 ) rather than Pd(OAc)2 + Ligand to ensure active species formation.

  • Ligand Choice: For hindered bases/substrates, "Flexible Steric Bulk" is required.

    • Recommendation: Switch to BrettPhos or RuPhos . These ligands create a pocket that facilitates the entry of the hindered amine/base while preventing catalyst dimerization.

Phase 4: Kinetic vs. Thermodynamic Control

Diagnostic Question 3: Did you mix at -78°C and then warm up immediately?

The Trap:

  • Kinetic Control (Irreversible): -78°C, Strong/Bulky Base (LDA). Removes the most accessible proton.[7]

  • Thermodynamic Control (Reversible): 0°C or RT, Weaker/Bulky Base (LiHMDS). Equilibrates to the most stable enolate (more substituted alkene).[8]

The Fix: If you need the Kinetic Product but are seeing low conversion:

  • Do NOT warm up to drive the reaction (this switches to thermodynamic control).

  • Instead, increase time at -78°C or use the LiCl additive to boost reactivity at low temp.

References

  • Titration of Alkyllithiums. Frontier, A. University of Rochester / Not Voodoo. [Link][2]

  • Lithium Dialkylamide Mixed Aggregation: Influence of HMPA and LiCl. Collum, D. B., et al. Cornell University / J. Am. Chem. Soc.[Link]

  • pKa Values in THF and DMSO. Reich, H. J. University of Wisconsin-Madison. [Link]

Sources

Optimization

Minimizing by-product formation when using N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

Technical Support Center: Optimizing Usage of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine Section 1: The Molecule & Its Failure Modes Welcome to the Advanced Application Guide. You are likely using N,N,1,2,2,6,6-Heptameth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Usage of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

Section 1: The Molecule & Its Failure Modes

Welcome to the Advanced Application Guide. You are likely using N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (CAS: 63362-89-6) for one of two reasons: as a hindered organic base/ligand in catalysis, or as a radical scavenger precursor (HALS) in polymer stabilization.[1]

This molecule is designed for steric protection.[1] However, "hindered" does not mean "inert."[1] By-product formation typically stems from three specific failure modes: Oxidative Degradation , Thermal Dealkylation , or Unintended Nucleophilic Attack .[1]

Critical Parameter Summary
ParameterValueImplication for By-products
Basicity (pKa) ~10.5 - 11.0 (Est.)Strong enough to deprotonate, but can form difficult-to-remove salts.[1]
Steric Bulk High (2,2,6,6-tetramethyl)Prevents ring-nitrogen alkylation; however, the exocyclic 4-amino group is vulnerable.[1]
Oxidation Potential ModerateReadily forms Nitroxyl radicals (>N-O[1]•) in the presence of O₂/Peroxides.
Appearance Colorless/Light Yellow LiquidPink/Red indicates oxidation; Dark Yellow/Brown indicates conjugation/impurities.[1]

Section 2: Troubleshooting Guides (FAQ)

Scenario A: The Reaction Mixture Turned Pink/Red

Diagnosis: Inadvertent Oxidation (The Denisov Cycle Initiation). Even trace amounts of oxygen or peroxides can oxidize the sterically hindered amine to a Nitroxyl radical (TEMPO derivative) . These radicals are stable and intensely colored (pink to deep red).[1]

  • Why it happened: Inadequate inert atmosphere or presence of peroxide impurities in solvents (e.g., THF, Ethers).[1]

  • The Fix:

    • Immediate: Add a mild reducing agent (e.g., Sodium Ascorbate or Phenylhydrazine) to quench the radical back to the hydroxylamine or amine (if compatible with your main reaction).

    • Prevention: Sparge all solvents with Argon for 15 minutes prior to addition.[1] Use inhibitor-free THF.[1]

Scenario B: Unexpected Alkylation By-products (Quaternization)

Diagnosis: Nucleophilic Attack by the Exocyclic Nitrogen. While the ring nitrogen (N-1) is shielded by the tetramethyl groups, the exocyclic nitrogen (N-4) is a dimethylamino group.[1] It is less hindered and can act as a nucleophile toward strong electrophiles (e.g., Methyl Iodide, Benzyl Bromide).[1]

  • Why it happened: You assumed the molecule was non-nucleophilic due to the "Hindered Amine" label.

  • The Fix:

    • Switch Reagents: If the N-4 nitrogen is reacting, switch to a base without the exocyclic amine, such as 1,2,2,6,6-Pentamethylpiperidine (PMP) , which lacks the 4-dimethylamino tail.[1]

    • Temperature Control: Lower the reaction temperature to <0°C to favor proton transfer (kinetic control) over nucleophilic attack (thermodynamic control).

Scenario C: Low Yield & "Gummy" Precipitates

Diagnosis: Salt Solubility Issues. The hydrochloride or hydrobromide salts of heptamethyl-4-piperidinamine are often hygroscopic and can form oils ("gums") rather than crystalline solids in non-polar solvents, trapping your product.[1]

  • The Fix:

    • Workup Modification: Do not rely on filtration. Use a Citric Acid (10% aq) wash.[1] The citrate salt is highly water-soluble and will pull the amine into the aqueous layer efficiently, leaving your organic product clean.

Section 3: Visualizing the Degradation Pathways

The following diagram illustrates the Denisov Cycle (how the molecule stabilizes radicals) versus the Oxidative Failure Mode (how it becomes a contaminant).

G Start Heptamethyl-4-piperidinamine (Active Base) Oxidation Oxidation (O2/Peroxides) Start->Oxidation Air Exposure Nitroxyl Nitroxyl Radical (>N-O•) (PINK/RED By-product) Oxidation->Nitroxyl -CH3 Loss (Minor) or Direct N-Oxidation Cycle Denisov Cycle (Stabilization) Nitroxyl->Cycle Scavenges R• Substrate Polymer/Substrate Radical (R•) Substrate->Cycle Inactive Inactive Hydroxylamine (>N-OH) Cycle->Inactive H-Abstraction Inactive->Nitroxyl Regeneration (If Peroxides Present)

Caption: The transition from Active Base to Colored Nitroxyl Radical. In synthesis, the "Nitroxyl" stage is an impurity.[1] In stabilization, it is the active species.[1]

Section 4: Validated Experimental Protocols

Protocol 1: Purity Verification (GC-FID/MS)

Before using the reagent for sensitive catalytic cycles, verify it has not partially oxidized.[1]

  • Sample Prep: Dissolve 10 mg of amine in 1 mL of Dichloromethane (HPLC Grade) .

  • Method: Standard non-polar column (e.g., HP-5 or DB-5).[1]

    • Inlet: 250°C.

    • Ramp: 50°C (2 min) → 20°C/min → 280°C.[1]

  • Analysis:

    • Main Peak: ~198.35 MW.[1]

    • Impurity A (N-Oxide): Will likely decompose in injector or show tailing.[1]

    • Impurity B (Demethylated): Look for peaks at M-14 (loss of methyl).[1]

    • Acceptance Criteria: >98.5% Area. If <98%, distill under reduced pressure (see Protocol 2).[1]

Protocol 2: Purification via Vacuum Distillation

Recommended if the reagent has turned yellow or smells of fishy amine degradation.

  • Setup: Short-path distillation apparatus. Grease-free joints are preferred (use Teflon sleeves) as amines attack silicone grease.[1]

  • Pressure: High vacuum (< 1 mmHg) is mandatory to keep temperature low.[1]

  • Temperature: Boiling point is approx. 80-85°C at reduced pressure (extrapolated). Do not exceed 120°C bath temperature to avoid thermal dealkylation.[1]

  • Collection: Discard the first 5% (fore-run containing volatile demethylated by-products). Collect the middle 80% fraction.

  • Storage: Store under Argon at 4°C.

Protocol 3: Post-Reaction Removal (The "Citrate Wash")

Superior to HCl washes for hindered amines to prevent emulsion formation.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate or MTBE (10 mL per mmol substrate).

  • Wash 1: Add 10% w/v Aqueous Citric Acid (1:1 volume ratio). Agitate vigorously for 5 minutes.

    • Mechanism:[1][2][3][4] Citric acid protonates both nitrogens.[1] The citrate counter-ion is highly water-soluble.[1]

  • Separation: Separate layers. The amine is now in the aqueous layer.[4]

  • Wash 2: Repeat Citric Acid wash.[1]

  • Wash 3: Brine wash (to remove residual water).[1]

  • Drying: Dry organic layer over Na₂SO₄.

References

  • Gugumus, F. (1993).[1] "Mechanisms of Action of Hindered Amine Light Stabilizers." Polymer Degradation and Stability, 44(1), 117-129.[1] Link[1]

  • BASF SE. (2020).[1] "Tinuvin® & Chimassorb® HALS Technical Data Sheet." BASF Plastic Additives.[1] Link[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.[1] Link[1]

  • Brede, O., et al. (1998).[1] "Kinetics of the oxidation of hindered amine light stabilizers." Radiation Physics and Chemistry, 53(2), 189-194.[1] Link

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Hindered Amines

Status: Operational Agent: Senior Application Scientist Topic: Separation & Purification of Hindered Amines (e.g., HALS, Pharmaceutical Intermediates) Overview: The "Silanol Trap" Welcome to the technical support hub. If...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Topic: Separation & Purification of Hindered Amines (e.g., HALS, Pharmaceutical Intermediates)

Overview: The "Silanol Trap"

Welcome to the technical support hub. If you are here, you are likely experiencing "streaking," "tailing," or complete retention of your hindered amine on standard silica gel.

The Science: Silica gel is naturally acidic (pH ~4-5) due to surface silanol groups (


). Hindered amines (like 2,2,6,6-tetramethylpiperidine or various HALS) typically possess high pKa values (often 9–11). This creates a strong acid-base interaction, effectively turning your chromatography column into an ion-exchange column. The steric bulk of hindered amines prevents nucleophilic attack but does not prevent this strong hydrogen bonding and ionic adsorption, leading to severe peak tailing.

Use the troubleshooting guides below to resolve your specific issue.

Part 1: Troubleshooting Guides (Q&A)
Issue 1: "My amine peaks are tailing severely on silica gel."

Diagnosis: Uncapped silanol groups on the silica surface are retaining the amine via hydrogen bonding and ionic interactions.

Solution: Mobile Phase Engineering (The "Sacrificial Base" Strategy) You must introduce a base into the mobile phase that competes for the active silanol sites.

  • Protocol A: Triethylamine (TEA) Modification

    • Mechanism: TEA is a tertiary amine that effectively blocks silanol sites, allowing your hindered amine to elute freely.

    • Concentration: Add 0.5% to 2.0% (v/v) TEA to your mobile phase.[1]

    • Key Step: You must equilibrate the column with the TEA-containing solvent before loading your sample.

    • Warning: TEA has a high boiling point and strong odor.[1] It can be difficult to remove from the final product.[2]

  • Protocol B: Ammonia (

    
    ) Modification (Preferred for Polar Amines) 
    
    • Best For: Highly polar amines requiring MeOH/DCM gradients.

    • Recipe: Use 1-10% methanolic ammonia (7N

      
       in MeOH) as the polar component of your gradient.
      
    • Advantage: Ammonia is volatile and easier to remove than TEA.

Data Comparison: Common Modifiers

ModifierConcentrationProsCons
Triethylamine (TEA) 0.5 - 2.0%Excellent peak shape; widely available.High boiling point; difficult to remove; interferes with UV <250nm.
Ammonia (

)
0.1 - 1.0%Volatile (easy removal); good for MS detection.Requires preparation of

/MeOH stock; can degrade silica at high pH over time.
Diethylamine 0.5 - 2.0%Stronger base than TEA.Very strong odor; harder to remove.
Issue 2: "My compound is stuck at the baseline or degrades on silica."

Diagnosis: The acidity of the silica is too high, or the interaction is too strong for modifiers to overcome.

Solution: Switch the Stationary Phase Stop fighting the thermodynamics of silica. Switch to a basic or neutral support.

  • Option A: Amine-Functionalized Silica [2][3]

    • Why: The surface is bonded with propyl-amine groups, creating a basic environment. This repels the basic analyte, forcing it to interact only via hydrophobic mechanisms.

    • Benefit: No mobile phase modifiers required.[4] You can use standard Hexane/Ethyl Acetate gradients.[2]

    • Self-Validation: If your compound elutes in the void volume, the phase is too repulsive; switch to a less polar solvent system.

  • Option B: Basic Alumina

    • Why: Alumina (

      
      ) is amphoteric.[5] "Basic" alumina (pH ~9-10) prevents the acid-base retention mechanism.
      
    • Protocol: Use exactly as you would silica, but be aware that alumina has lower surface area (lower loading capacity). Load at a ratio of 50:1 (Adsorbent:Sample) rather than the standard 20:1 for silica.[6]

Issue 3: "I cannot detect my Hindered Amine Light Stabilizers (HALS)."

Diagnosis: Many HALS (e.g., Tinuvin series) lack a strong chromophore, making them invisible to standard UV detection at 254nm.

Solution: Alternative Detection Methods

  • Staining (TLC):

    • Ninhydrin: Excellent for primary/secondary amines (turns pink/purple).

    • Dragendorff’s Reagent: The gold standard for tertiary/hindered amines (turns orange/red).

    • Iodine Chamber: Universal but reversible.

  • Instrumentation:

    • ELSD (Evaporative Light Scattering Detector): Detects any non-volatile compound. Ideal for polymeric HALS.

    • CAD (Charged Aerosol Detection): Similar to ELSD but often more sensitive.

Part 2: Visualizing the Workflow
Workflow 1: Method Selection Decision Tree

Use this logic flow to determine the correct experimental setup for your specific amine.

MethodSelection Start START: Hindered Amine Separation CheckSolubility Is sample soluble in Hexane/EtOAc? Start->CheckSolubility PolarSystem DCM / MeOH + NH3 CheckSolubility->PolarSystem No (Polar) CheckAcidSensitive Is sample Acid Sensitive? CheckSolubility->CheckAcidSensitive Yes CheckUV Is the amine UV Active? StandardSilica Standard Silica + 1% TEA (Hexane/EtOAc) CheckUV->StandardSilica Yes Detection Detection Issue? CheckUV->Detection No CheckAcidSensitive->CheckUV No AmineSilica Amine-Functionalized Silica (No Modifier Needed) CheckAcidSensitive->AmineSilica Yes (High Sensitivity) BasicAlumina Basic Alumina Column UseStain Use Dragendorff Stain or ELSD Detection->UseStain UseStain->StandardSilica If Stable UseStain->BasicAlumina If Labile

Caption: Decision matrix for selecting stationary phases and mobile phases based on amine solubility and stability.

Workflow 2: The Mechanism of Silanol Blocking

Understanding why you add TEA prevents experimental errors.

SilanolMechanism cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Clean Elution) Silica1 Silica Surface (Si-OH) Interaction Strong H-Bonding (Stuck) Silica1->Interaction Amine1 Hindered Amine (Analyte) Amine1->Interaction Silica2 Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocks Sites Amine2 Hindered Amine (Analyte) Elution Fast Elution (Sharp Peak) Amine2->Elution No Interaction

Caption: Mechanistic comparison showing how TEA blocks silanol sites, preventing amine retention.[1][2][7]

Part 3: Experimental Protocols
Protocol: Dry Loading for Solubility Issues

Hindered amines often have poor solubility in the non-polar starting mobile phase (e.g., Hexane). Liquid loading in a strong solvent (DCM) causes band broadening. Dry loading is the self-validating solution.

  • Dissolve: Dissolve your crude amine mixture in a minimal amount of a volatile strong solvent (e.g., DCM or MeOH).

  • Adsorb: Add silica gel (ratio 1:1 or 1:2 by weight of crude) to the flask.

    • Tip: If using a modifier, add 1% TEA to this slurry now.

  • Evaporate: Rotary evaporate until you have a free-flowing, dry powder.

    • Check: If the powder is sticky, you added too little silica. Add more and re-evaporate.[3]

  • Load: Pour the dry powder carefully onto the top of your pre-equilibrated column. Add a layer of sand or cotton on top to protect the bed.

References
  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Note. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Retrieved from [Link]

  • Microbe Notes. (2026). Column Chromatography: Principle, Parts, Types, Steps, Uses. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Non-Nucleophilic Bases in Organic Synthesis: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine vs. DBU

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern organic synthesis and pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern organic synthesis and pharmaceutical development, the precise control of proton abstraction without triggering unwanted nucleophilic substitution is a persistent challenge. While standard bases often act as nucleophiles, non-nucleophilic bases are sterically hindered to prevent them from attacking electrophilic carbon centers[1].

This guide provides an objective, data-driven comparison between two distinct classes of non-nucleophilic bases:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A widely used, highly basic bicyclic amidine[2].

  • 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (4-DMA-PMP): A hyper-hindered piperidine derivative that offers absolute non-nucleophilicity due to extreme steric shielding around its basic nitrogen core[3].

While DBU is the industry standard for robust deprotonation, its exposed sp² nitrogen can exhibit nucleophilic behavior toward highly sensitive electrophiles. In contrast, 4-DMA-PMP provides a "steric fortress," ensuring chemoselective Brønsted base activity even in the presence of hyper-reactive substrates[4].

Mechanistic & Structural Profiling

DBU: The Amidine Powerhouse

DBU derives its strength from the resonance stabilization of its conjugate acid (the amidinium ion). With a pKa of approximately 24.3 in acetonitrile (MeCN), it is exceptionally strong for a neutral organic base[5]. However, DBU is only kinetically non-nucleophilic. Because the active nitrogen is part of an accessible planar amidine system, DBU can act as a nucleophilic catalyst (e.g., in Baylis-Hillman reactions) or form unwanted adducts with unhindered primary alkyl halides[6].

4-DMA-PMP: The Steric Fortress

4-DMA-PMP is built upon the 1,2,2,6,6-pentamethylpiperidine (PMP) scaffold. The active basic site (N1) is flanked by four methyl groups at the C2 and C6 positions. This gem-dimethyl configuration physically blocks the nitrogen lone pair from approaching carbon electrophiles[3]. The addition of the 4-dimethylamino group inductively tunes the electronic environment, maintaining a strong pKa (~18.6 in MeCN for the PMP core) while ensuring the molecule acts exclusively as a proton acceptor[4].

BaseSelection Start Target: Deprotonation of Sensitive Substrate Q1 Is the electrophile highly prone to nucleophilic attack? Start->Q1 Q2 Is extreme basicity (pKa > 20) required? Q1->Q2 No PMP Select 4-DMA-PMP (Hindered Piperidine, pKa ~19) Q1->PMP Yes DBU Select DBU (Amidine Base, pKa ~24) Q2->DBU Yes Q2->PMP No

Logical decision tree for selecting between DBU and 4-DMA-PMP based on substrate sensitivity.

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational metrics of both bases, providing a clear framework for reagent selection.

ParameterDBU4-DMA-PMP
Chemical Class Bicyclic AmidineHindered Piperidine
pKa (in Water) ~13.5[1]~11.2 (PMP core)
pKa (in MeCN) 24.33[5]~18.62[4]
Steric Hindrance Moderate (Planar sp² N)Extreme (sp³ N shielded by 4x Methyls)[3]
Nucleophilicity Low (but active in specific catalysis)Negligible (Strictly Brønsted base)
Primary Use Case E2 Eliminations, Esterifications[2]Alkylations of sensitive substrates, FLP chemistry[7]

Experimental Workflow: Self-Validating Protocol

To objectively demonstrate the causality behind choosing 4-DMA-PMP over DBU, the following self-validating protocol utilizes a chemoselective E2 elimination. By running both bases in parallel against a highly sensitive primary alkyl halide, researchers can empirically verify the difference in nucleophilic side-product formation.

Protocol: Chemoselective E2 Elimination of 2-Bromo-3-phenylpropanoate

Objective: To validate the absolute non-nucleophilicity of 4-DMA-PMP compared to DBU by monitoring the formation of unwanted substitution adducts.

Materials Required:

  • Substrate: Methyl 2-bromo-3-phenylpropanoate (1.0 mmol per reaction)

  • Bases: DBU (1.1 mmol) and 4-DMA-PMP (1.1 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Internal Standard: Mesitylene (for GC-FID quantification)

Step-by-Step Methodology:

  • Preparation: Flame-dry two 10 mL Schlenk flasks under argon. Label them "Flask A (DBU)" and "Flask B (4-DMA-PMP)".

  • Substrate Loading: Add 1.0 mmol of Methyl 2-bromo-3-phenylpropanoate and 0.1 mmol of mesitylene to each flask. Dissolve in 5.0 mL of anhydrous MeCN. Causality: Anhydrous MeCN is chosen to prevent substrate hydrolysis and to maintain the distinct pKa differentiation between the bases.

  • Base Addition: At 0 °C, add 1.1 mmol of DBU dropwise to Flask A. Add 1.1 mmol of 4-DMA-PMP dropwise to Flask B.

  • Reaction Execution: Allow both reactions to warm to room temperature (20 °C) and stir for 4 hours.

  • Monitoring (The Validation Step): Extract 50 µL aliquots from each flask hourly. Quench with saturated NH₄Cl and extract with ethyl acetate. Analyze via GC-FID.

    • Expected Observation in Flask A (DBU): Formation of the desired cinnamate (E2 product) alongside trace amounts of a highly polar amidinium adduct (Sₙ2 side-product).

    • Expected Observation in Flask B (4-DMA-PMP): Exclusive formation of the cinnamate. The gem-dimethyl groups physically block the Sₙ2 trajectory, forcing a pure E2 pathway.

  • Workup: Quench the bulk reactions with water, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

ReactionPathway Substrate Alkyl Halide Substrate DBU_Path DBU Pathway Substrate->DBU_Path PMP_Path 4-DMA-PMP Pathway Substrate->PMP_Path E2_DBU E2 Elimination (Major Product) DBU_Path->E2_DBU Base Action SN2_DBU Nucleophilic Adduct (Side Product) DBU_Path->SN2_DBU Nucleophilic Action E2_PMP E2 Elimination (Exclusive Product) PMP_Path->E2_PMP Pure Base Action

Mechanistic divergence in elimination reactions using DBU versus 4-DMA-PMP.

Conclusion

While DBU remains an indispensable, highly basic reagent for general organic synthesis, its latent nucleophilicity can compromise yields in complex, sensitive molecular architectures[2]. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine serves as a specialized, premium alternative. By leveraging extreme steric hindrance, it guarantees chemoselectivity, making it the superior choice for late-stage functionalization, frustrated Lewis pair (FLP) chemistry[7], and the handling of hyper-electrophilic substrates[3].

References

  • Non-nucleophilic base Wikipedia URL: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Base-induced reversible H₂ addition to a single Sn(ii) centre Chemical Science (RSC Publishing) URL:[Link]

Sources

Comparative

The Architect's Guide to Hindered Amine Bases in Organic Synthesis: A Comparative Analysis

Selecting the appropriate hindered amine base is not merely a matter of proton scavenging; it is a strategic decision that dictates the mechanistic pathway of an organic transformation. For senior application scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Selecting the appropriate hindered amine base is not merely a matter of proton scavenging; it is a strategic decision that dictates the mechanistic pathway of an organic transformation. For senior application scientists and drug development professionals, understanding the interplay between a base's


, steric bulk, and nucleophilicity is critical for optimizing yields, preserving stereocenters, and preventing catalyst poisoning.

This guide provides a rigorous, data-driven comparison of hindered amine bases—such as N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2,2,6,6-Tetramethylpiperidine (TMP), and Proton Sponge—across three pivotal organic transformations.

Amide Coupling & Peptide Bond Formation: DIPEA vs. TEA

Mechanistic Causality

Amide coupling using uronium-based reagents (e.g., HATU) requires a tertiary amine to deprotonate the carboxylic acid and scavenge the resulting protons[1]. While TEA and DIPEA have similar


 values in water (~10.7 and ~10.5, respectively), their steric profiles drastically alter the reaction outcome[2].

TEA's three ethyl groups provide only moderate steric shielding. This allows the nitrogen lone pair to occasionally act as a nucleophile or prematurely abstract the alpha-proton of the activated ester, leading to oxazolone formation and subsequent racemization[3]. In contrast, DIPEA (Hünig's base) features two highly bulky isopropyl groups that severely restrict its nucleophilicity, ensuring it acts purely as a Brønsted base[2]. This absolute steric shielding preserves the stereochemical integrity of chiral amino acids during peptide synthesis[1].

Quantitative Comparison

Table 1: Comparative Performance of Bases in HATU-Mediated Amide Coupling

Base

(H₂O)
Steric HindranceNucleophilicityTypical Racemization Level
DIPEA ~10.5HighPoorLow
TEA ~10.7ModerateModerateModerate-High
NMM ~7.3LowHighLow (but slower reaction rates)
Self-Validating Protocol: HATU-Mediated Coupling with DIPEA
  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under N₂. Add DIPEA (2.0 eq).

    • Self-Validation Check: The solution should transition to a pale yellow color within 2 minutes, visually confirming the formation of the active O-At ester.

  • Coupling: Add the amine (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Monitoring: Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H₂O, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the carboxylic acid peak (UV 214 nm) is fully consumed and the product mass

      
       dominates the spectra.
      
  • Workup: Dilute with EtOAc. Wash sequentially with 5% aqueous citric acid to selectively remove DIPEA and unreacted amine, followed by saturated NaHCO₃ to remove acidic byproducts.

Workflow N1 Carboxylic Acid Activation N2 HATU + DIPEA (Sterically Shielded Base) N1->N2 Deprotonation N3 Active O-At Ester N2->N3 Uronium Formation N4 Amine Nucleophilic Attack N3->N4 Amine Addition N5 Amide Bond Formation (Minimal Epimerization) N4->N5 Proton Scavenging

HATU-mediated amide coupling workflow highlighting the role of sterically hindered bases.

Palladium-Catalyzed Cross-Coupling (Sonogashira): DIPEA vs. DBU

Mechanistic Causality

In cross-coupling reactions such as the Sonogashira coupling, the base must neutralize the hydrogen halide byproduct to drive the catalytic cycle forward[4]. However, the choice of base can inadvertently poison the palladium catalyst.

DBU is a strong amidine base, but its


-hybridized nitrogen is highly accessible. Kinetic studies using ¹⁹F and ³¹P NMR have demonstrated that DBU strongly coordinates to the Pd(II) oxidative addition complex, forming an off-cycle resting state (

)[5]. This results in a negative first-order dependence on DBU concentration, effectively inhibiting the transmetalation step[5]. Conversely, the extreme steric bulk of DIPEA prevents it from coordinating to the palladium center, allowing the transmetalation and reductive elimination steps to proceed unhindered[4].
Quantitative Comparison

Table 2: Base Effects on Palladium-Catalyzed Cross-Coupling (Sonogashira)

BaseCoordination to Pd(II)Kinetic ImpactTypical Yield
DIPEA NegligiblePromotes Catalytic Cycle>90%
TEA WeakPromotes Catalytic Cycle85-90%
DBU Strong (Forms

)
Inhibits (Negative 1st Order)<10%
Self-Validating Protocol: Sonogashira Coupling using DIPEA
  • Degassing: Combine the aryl iodide (1.0 eq), terminal alkyne (1.2 eq),

    
     (5 mol%), and CuI (10 mol%) in a Schlenk flask. Purge with N₂ for 15 minutes.
    
  • Base Addition: Add anhydrous THF and sparged DIPEA (3.0 eq).

    • Self-Validation Check: The mixture should transition from yellow to a dark brown/black hue, indicating the successful generation of the active Pd(0) species. Do not use DBU, as the solution will stall at the yellow Pd(II) stage.

  • Monitoring: Monitor via GC-MS using dodecane as an internal standard. Track the disappearance of the aryl iodide peak.

  • Purification: Filter the crude mixture through a short pad of silica/Celite to remove Pd/Cu salts and precipitated DIPEA-HX salts before proceeding to column chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA Aryl Halide TM Transmetalation (Cu-Acetylide) OA->TM Cu Cycle RE Reductive Elimination TM->RE RE->Pd0 Cross-Coupled Product DIPEA DIPEA (Optimal) Scavenges HX DIPEA->TM Promotes DBU DBU (Inhibitory) Binds Pd(II) DBU->OA Forms LPd(DBU)(Ar)X

Palladium-catalyzed cross-coupling cycle showing base-dependent progression vs. inhibition.

Extreme Steric Hindrance & Epimerization Control: Proton Sponge vs. TMP

Mechanistic Causality

Synthesizing peptides with highly hindered residues (e.g., α-aminoisobutyric acid, Aib) presents a unique thermodynamic challenge. Standard bases like DIPEA often fail to drive the coupling to completion, while stronger unhindered bases cause massive epimerization (up to 65%) via the oxazolone intermediate[6].

To overcome this, chemists employ "superbases" with exceptional steric hindrance. Proton Sponge (1,8-Bis(dimethylamino)naphthalene) boasts a high


 (~12) due to the relief of steric strain upon protonation, yet it is virtually non-nucleophilic[7]. When combined with TMP (

~7.4) or a hindered DMAP derivative, this dual-base system provides the necessary thermodynamic driving force for hindered segment coupling while suppressing alpha-proton abstraction, reducing epimerization to manageable levels (<19%)[6].
Quantitative Comparison

Table 3: Epimerization in Highly Hindered Peptide Segment Coupling

Base System

Coupling Extent (14h)D-Epimer Formation
DIEA (DIPEA) ~10.5High~65.4%
TMP ~7.4Low~52.7%
Proton Sponge + DB(DMAP) ~12.0 / ~9.0High~18.7%
Self-Validating Protocol: Hindered Peptide Coupling
  • Pre-activation: Dissolve the hindered peptide fragment (1.0 eq) and N-HAPyU (1.1 eq) in anhydrous DCM.

  • Base Mixture: Add a 1:1 mixture of Proton Sponge (1.5 eq) and TMP (1.5 eq).

    • Self-Validation Check: The use of DCM instead of DMF prevents solvent-induced epimerization, while the extreme steric bulk of Proton Sponge prevents oxazolone ring deprotonation.

  • Coupling: Add the N-terminal Aib-peptide sequence (1.0 eq). Stir for 14 hours.

  • Chiral Analysis: Cleave a micro-scale sample from the resin and analyze via Chiral SFC.

    • Self-Validation Check: Run a baseline injection of a synthesized racemic standard to validate the chromatographic separation of the D-epimer before quantifying the reaction's diastereomeric ratio (dr).

Epimerization Start Activated Peptide Intermediate Unhindered Unhindered Strong Base (e.g., TEA, DBU) Start->Unhindered Hindered Hindered Base Mix (Proton Sponge / TMP) Start->Hindered Oxazolone Oxazolone Formation (Chiral Center Loss) Unhindered->Oxazolone Alpha-proton Abstraction Product Desired Peptide (Retained Stereochemistry) Hindered->Product Direct Amine Attack (Steric Shielding) Epimer Epimerized Peptide Oxazolone->Epimer Racemic Ring Opening

Mechanistic divergence of peptide activation leading to epimerization versus desired coupling.

References
  • What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical.[Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? - Reddit r/chemistry.[Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling - Beilstein Journal of Organic Chemistry.[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases - ChemRxiv.[Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - NIH PMC. [Link]

  • Acids & Bases - MSU Chemistry.[Link]

Sources

Validation

Comparative Guide: Basicity and Nucleophilicity of Pentamethylpiperidine Derivatives

Executive Summary: The "Methyl Difference" In the realm of non-nucleophilic bases, the distinction between 1,2,2,6,6-pentamethylpiperidine (PMP) and its parent compound 2,2,6,6-tetramethylpiperidine (TMP) is often oversi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methyl Difference"

In the realm of non-nucleophilic bases, the distinction between 1,2,2,6,6-pentamethylpiperidine (PMP) and its parent compound 2,2,6,6-tetramethylpiperidine (TMP) is often oversimplified. While both are sterically hindered amines used to scavenge protons without attacking electrophiles, the presence of the N-methyl group in PMP fundamentally alters its thermodynamic basicity, kinetic nucleophilicity, and solubility profile.

This guide objectively compares these two derivatives, providing experimental frameworks to validate their performance in your specific application.

FeatureTMP (2,2,6,6-Tetramethylpiperidine) PMP (1,2,2,6,6-Pentamethylpiperidine)
Structure Secondary Amine (

)
Tertiary Amine (

)
Steric Bulk High (4

-methyls)
Extreme (4

-methyls + 1

-methyl)
Basicity (pKa, H₂O) ~11.1~11.25
Nucleophilicity Low (can be alkylated)Negligible (inert to most alkylating agents)
Primary Utility Precursor to LiTMP/TEMPO; BaseHALS Stabilizer; Hyper-hindered Base; Ganglion Blocker

Structural Analysis & Steric Shielding

The core difference lies in the nitrogen center's accessibility.

  • TMP: The nitrogen holds a lone pair and a hydrogen atom. While the four methyl groups at the 2 and 6 positions create a "picket fence," the N-H bond allows for hydrogen bonding and leaves a small vector of approach for small electrophiles (like methyl iodide).

  • PMP: The N-H is replaced by an N-Methyl group. This "caps" the nitrogen, filling the remaining void in the steric sphere. The lone pair is electronically available (inductive effect) but spatially sequestered.

Visualization: Steric Shielding & Reactivity Pathways[1]

StericShielding TMP TMP (Secondary Amine) 2,2,6,6-Tetramethylpiperidine Steric_TMP Steric Environment: 4 x Alpha-Methyls Open N-H vector TMP->Steric_TMP PMP PMP (Tertiary Amine) 1,2,2,6,6-Pentamethylpiperidine Steric_PMP Steric Environment: 4 x Alpha-Methyls + N-Methyl Cap PMP->Steric_PMP Reactivity_TMP Reactivity: Slow Alkylation Possible H-Bond Donor Steric_TMP->Reactivity_TMP Reactivity_PMP Reactivity: Quaternization Blocked No H-Bond Donor Steric_PMP->Reactivity_PMP

Figure 1: Comparative steric environments of TMP and PMP. The N-methyl group in PMP effectively shuts down the alkylation pathway.

Comparative Basicity (Thermodynamics)

Contrary to the intuition that steric hindrance lowers basicity, PMP is slightly more basic than TMP in aqueous solution. This is driven by the inductive effect (+I) .

Mechanism

The methyl group is electron-donating. Replacing the hydrogen (in TMP) with a methyl group (in PMP) increases the electron density on the nitrogen atom, stabilizing the conjugate acid (cation).

  • TMP + H⁺ ⇌ TMP-H⁺

  • PMP + H⁺ ⇌ PMP-H⁺

Although the PMP cation is harder to solvate due to bulk (which usually lowers basicity), the intrinsic electronic enrichment from the fifth methyl group dominates, resulting in a slightly higher pKa.

Data Comparison Table
SolventParameterTMPPMPNote
Water pKa (Conjugate Acid)11.111.25PMP is a stronger base.
Acetonitrile pKa (Conjugate Acid)~18.6~18.9Estimated based on structural analogs.
Gas Phase Proton Affinity (kJ/mol)~940~955Intrinsic basicity is higher for PMP.

Comparative Nucleophilicity (Kinetics)

This is where the derivatives diverge most sharply. Nucleophilicity is a kinetic property—how fast the amine attacks an electrophile.

  • TMP: Exhibits "suppressed" nucleophilicity. It reacts with methyl iodide (MeI) to form PMP, but the rate is orders of magnitude slower than piperidine.

  • PMP: Exhibits "negligible" nucleophilicity. To react, it must form a quaternary ammonium salt (

    
    -Me-PMP⁺). The severe steric clash between the incoming electrophile and the five existing methyl groups creates a massive energy barrier.
    
The "Mayr" Perspective

In the Mayr nucleophilicity scale (


), unhindered amines like piperidine have 

.
  • TMP:

    
     is significantly reduced (estimated < 10).
    
  • PMP:

    
     is effectively non-measurable for standard electrophiles, classifying it as a "non-nucleophile."
    
Experimental Validation Protocol: Kinetics of Quaternization

To verify the nucleophilicity difference in your lab, use the following pseudo-first-order kinetic assay.

Objective: Determine the relative reaction rates with Methyl Iodide (MeI).

Protocol Steps
  • Preparation: Prepare 0.1 M solutions of TMP and PMP in Acetonitrile (MeCN).

  • Electrophile Excess: Add Methyl Iodide (MeI) in 10-fold excess (1.0 M).

  • Monitoring:

    • Method A (Conductivity): The reaction produces ionic species (ammonium iodide salts). Monitor the increase in conductivity (

      
      ) over time.
      
    • Method B (¹H NMR): Monitor the shift of the

      
      -methyl protons.
      
  • Data Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Outcome:

  • TMP: Observable increase in conductivity over hours/days (

    
     is small but measurable). Product is PMP hydroiodide (initially) or PMP-MeI complex.
    
  • PMP: Negligible change in conductivity over the same period (

    
    ).
    

Applications & Decision Guide

When should you choose PMP over the more common TMP?

Application: Base-Promoted Elimination (Dehydrohalogenation)
  • Scenario: You need to eliminate H-Br to form an alkene, but the substrate is sensitive to substitution (

    
    ).
    
  • Recommendation: Use PMP .

    • Why? Even TMP can occasionally act as a nucleophile toward highly reactive primary halides. PMP eliminates this risk entirely.

Application: Hindered Amine Light Stabilizers (HALS)
  • Scenario: Polymer stabilization against UV degradation.

  • Recommendation: PMP Derivatives .

    • Why? The

      
      -Methyl (or 
      
      
      
      -Ether) derivatives are often preferred because they do not interact with acidic components in the polymer matrix (like thiosynergists) as strongly as secondary amines (
      
      
      -H), preventing salt formation that deactivates the stabilizer.
Application: Metalation (Li-Base Formation)
  • Scenario: Creating a non-nucleophilic lithiated base (e.g., LiTMP).

  • Recommendation: Use TMP .

    • Why? You need the

      
      -H proton to react with 
      
      
      
      -BuLi (
      
      
      -BuLi + TMP-H → LiTMP + Butane). PMP lacks this proton and cannot be lithiated.
Decision Workflow

SelectionGuide Start Select Base NeedLithiation Do you need to form a Lithium Amide? Start->NeedLithiation SubstrateSensitive Is substrate sensitive to SN2 attack? NeedLithiation->SubstrateSensitive No UseTMP Use TMP (2,2,6,6-Tetramethylpiperidine) NeedLithiation->UseTMP Yes (Need N-H) AcidicEnvironment Is the environment acidic/interacting? SubstrateSensitive->AcidicEnvironment No UsePMP Use PMP (1,2,2,6,6-Pentamethylpiperidine) SubstrateSensitive->UsePMP Yes (Max Sterics) AcidicEnvironment->UseTMP No (Cost effective) AcidicEnvironment->UsePMP Yes (Avoid Salt Formation)

Figure 2: Decision tree for selecting between TMP and PMP based on synthetic requirements.

References

  • ChemicalBook. (2023). 2,2,6,6-Tetramethylpiperidine: Properties, Synthesis and Applications.Link

  • Sigma-Aldrich. (2024). 1,2,2,6,6-Pentamethylpiperidine Product Specification.Link

  • National Institute of Standards and Technology (NIST). (2023). Piperidine, 2,2,6,6-tetramethyl- Gas Phase Ion Energetics.[1]Link

  • Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Link

  • Spinks, A., et al. (1958).[2] The Pharmacological Actions of Pempidine and its Ethyl Homologue.[2] British Journal of Pharmacology. (Historical reference for PMP biological activity).

Sources

Comparative

Validating the efficacy of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in catalysis

Validating the Efficacy of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in Catalysis: A Comparative Guide Executive Brief When engineering a catalytic cycle, the selection of an organic base or nucleophilic catalyst...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine in Catalysis: A Comparative Guide

Executive Brief

When engineering a catalytic cycle, the selection of an organic base or nucleophilic catalyst is rarely a trivial parameter. While industry workhorses like N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP) dominate routine synthesis, they frequently fail in highly electrophilic or sterically demanding environments due to parasitic side reactions. This guide objectively evaluates 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (4-DMAP-PMP) —a highly specialized bifunctional molecule that marries the extreme steric shielding of a pentamethylpiperidine core with the tunable reactivity of an exocyclic dimethylamino group.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind catalyst selection and providing self-validating experimental workflows to benchmark 4-DMAP-PMP against traditional alternatives.

Mechanistic Paradigm: Deconstructing the Dual-Site Architecture

The efficacy of 4-DMAP-PMP stems from its unique dual-nitrogen architecture, which allows it to operate in complex catalytic cascades where monofunctional bases fail.

  • N1 (The Piperidine Core): Flanked by four methyl groups at the 2,2,6,6-positions and an N-methyl group, this site is an exceptionally strong, non-nucleophilic base (pKa ~11.2). In transition-metal catalysis, such as Pd-catalyzed polyene cyclizations, traditional tertiary amines often act as competitive hydride donors, poisoning the catalyst[]. The massive steric profile of the pentamethylpiperidine core completely suppresses this hydride transfer[].

  • N2 (The Exocyclic Amine): The 4-dimethylamino group provides a secondary, moderately hindered nucleophilic site. This allows the molecule to act as a reactant/catalyst in consecutive SNAr-dequaternization reactions of heteroaromatic chlorides under high pressure.

In advanced applications like fast peroxyoxalate chemiluminescence[2] or dual organic/organometallic ring-opening polymerization (ROP), a strong non-nucleophilic base must work in tandem with a nucleophile. 4-DMAP-PMP offers a single-molecule bifunctional platform to achieve this synergy.

Mechanism Substrate Electrophile Heteroaromatic Chloride Intermediate Quaternary Ammonium Activated Intermediate Substrate->Intermediate N2 Nucleophilic Attack Catalyst 4-DMAP-PMP Bifunctional Catalyst Catalyst->Intermediate SNAr Reaction Product Dequaternized Product Stable Adduct Intermediate->Product Steric-Driven Dequaternization

Mechanistic pathway of 4-DMAP-PMP in consecutive SNAr-dequaternization cascades.

Empirical Benchmarking: 4-DMAP-PMP vs. Industry Standards

To objectively compare 4-DMAP-PMP against standard alternatives, we must evaluate the interplay between pKa and steric hindrance (Tolman cone angle equivalents). The table below summarizes the quantitative parameters that dictate catalyst choice.

Catalyst / BaseCore ArchitecturepKa (Conjugate Acid)Steric Hindrance (N-Site)Primary Catalytic Role
4-DMAP-PMP Bifunctional Aliphatic~11.2Extreme (Ring) / Moderate (Exo)Dual-site organocatalysis, SNAr cascades
PMP (Pempidine) Monofunctional Aliphatic11.25ExtremePure non-nucleophilic base, Pd-Catalysis[]
DMAP Monofunctional Aromatic9.60LowStrong nucleophilic catalyst (Acyl transfer)
DIPEA Monofunctional Aliphatic10.75HighGeneral base (Routine peptide synthesis)

Causality in Selection: If your reaction requires purely nucleophilic catalysis (e.g., Steglich esterification), DMAP remains superior due to resonance stabilization of the acyl-pyridinium intermediate. However, if your reaction involves highly reactive electrophiles that would be destroyed by DMAP, or sensitive Pd-intermediates that undergo unwanted hydride transfer with DIPEA, the extreme steric shielding of the PMP core becomes mathematically necessary[].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal standards and kinetic monitoring to ensure that any observed yield is directly attributable to the catalyst's efficacy, ruling out background reactions.

Protocol A: Benchmarking General Base Efficacy in Pd-Mediated Cross-Coupling

This protocol validates the ability of 4-DMAP-PMP to act as a non-nucleophilic base without poisoning the Pd-catalyst via hydride transfer.

  • Preparation (Inert Atmosphere): Inside a glovebox, charge a flame-dried Schlenk flask with Pd(OAc)2 (5 mol%), the polyene substrate (1.0 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal quantitative NMR standard.

    • Causality: The internal standard ensures that subsequent yield calculations are absolute and unaffected by transfer losses.

  • Catalyst Addition: Dissolve 4-DMAP-PMP (1.5 equiv) in anhydrous 1,4-dioxane and add via syringe pump over 10 minutes at 25°C.

    • Causality: Slow addition prevents localized concentration spikes that could force unwanted nucleophilic interactions at the N2 site.

  • Kinetic Monitoring: Monitor the reaction in-situ using ReactIR (tracking the disappearance of the substrate's alkene C=C stretch).

  • Orthogonal Quenching: Once the IR signal plateaus, rapidly quench the reaction by cooling to -78°C and filtering through a short silica plug to arrest Pd-activity.

  • Validation: Analyze the crude mixture via 1H-NMR. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene standard to determine absolute conversion.

Protocol B: High-Pressure SNAr-Dequaternization Cascade

This protocol isolates the reactivity of the exocyclic 4-dimethylamino group.

  • System Setup: Load a high-pressure reaction vessel with the heteroaromatic chloride (1.0 equiv) and 4-DMAP-PMP (1.2 equiv) in dry dichloromethane.

  • Pressurization: Seal the vessel and pressurize to 800 MPa.

    • Causality: High pressure is thermodynamically required to overcome the activation volume (ΔV‡) associated with forming the highly sterically congested quaternary ammonium intermediate.

  • Thermal Dequaternization: Heat the vessel to 60°C for 12 hours. The immense steric strain from the pentamethylpiperidine core forces the spontaneous cleavage of a methyl group (dequaternization).

  • Isolation: Depressurize slowly, concentrate the solvent in vacuo, and isolate the stable adduct via flash chromatography.

Workflow S1 1. Catalyst Preparation (Glovebox, Dry Solvent) S2 2. Substrate & Standard Addition (Isothermal, 1,3,5-TMB Internal Std) S1->S2 S3 3. Kinetic Monitoring (In-situ ReactIR / NMR) S2->S3 S4 4. Orthogonal Quenching (Rapid Thermal Arrest) S3->S4 S5 5. Quantitative Analysis (Yield & Selectivity via GC-FID) S4->S5 S5->S3 Kinetic Feedback Loop

Self-validating experimental workflow for kinetic benchmarking of catalytic efficacy.

References

  • New nucleophilic catalysts for bright and fast peroxyoxalate chemiluminescence. PubMed. URL:[Link]

  • A dual organic/organometallic approach for catalytic ring-opening polymerization. Chemical Communications (RSC Publishing). URL:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Performance of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Sterically hindered amines have carved a niche as non-nucleophilic bases and catalysts in a variety of transformations. This guide provides a comprehensive kinetic and mechanistic comparison of the lesser-studied N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine with other commonly employed amine catalysts. Due to the limited specific kinetic data for this particular heptamethylated piperidine derivative in the public domain, this document serves as a detailed framework for researchers to conduct their own comparative studies, offering robust experimental protocols and a discussion of expected outcomes based on established chemical principles.

Introduction to N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine: A Catalyst of Untapped Potential

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine, with CAS No. 36177-86-3 and molecular formula C12H26N2, is a unique tertiary amine characterized by significant steric shielding around the piperidine nitrogen atom due to the presence of four methyl groups on the adjacent carbons and an additional methyl group on the nitrogen itself.[1] This structural feature is anticipated to render it a highly non-nucleophilic but potentially effective base catalyst. The dimethylamino group at the 4-position adds another basic site, making it a bifunctional molecule. Its utility has been noted as a reactant in SNAr-dequaternization reactions, but its catalytic prowess remains largely unexplored.[1]

This guide proposes the Knoevenagel condensation as a model reaction to benchmark the catalytic efficacy of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine. This reaction is a classic carbon-carbon bond-forming transformation that is sensitive to the properties of the base catalyst employed.[2][3][4]

The Model Reaction: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound (e.g., malononitrile) with a carbonyl compound (e.g., benzaldehyde), typically catalyzed by a basic entity.[5] The reaction proceeds through a mechanism where the amine catalyst can play a dual role: as a Brønsted base to deprotonate the active methylene compound, or as a nucleophile to activate the carbonyl compound via the formation of an iminium ion intermediate.[6][7]

Knoevenagel_Mechanism cluster_0 Brønsted Base Pathway cluster_1 Iminium Ion Pathway Active Methylene Active Methylene Carbanion Carbanion Benzaldehyde_B Benzaldehyde Adduct_B Tetrahedral Intermediate Product_B Knoevenagel Product Catalyst_B Amine Catalyst Protonated_Catalyst_B Protonated Catalyst H2O_B H₂O Benzaldehyde_I Benzaldehyde Iminium_Ion Iminium_Ion Enamine Enamine Adduct_I Intermediate Product_I Knoevenagel Product Catalyst_I Amine Catalyst H2O_I H₂O Active_Methylene_I Active Methylene

Comparative Catalysts

To provide a robust comparison, the catalytic activity of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine should be benchmarked against a selection of amines with varying steric hindrance and basicity.

CatalystStructureKey Features
N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine Highly sterically hindered tertiary amine; non-nucleophilic; bifunctional.
Piperidine Cyclic secondary amine; common catalyst for Knoevenagel condensation; moderately hindered.[2][3]
Triethylamine (TEA) Acyclic tertiary amine; widely used non-nucleophilic base; moderately hindered.
1,8-Diazabicycloundec-7-ene (DBU) Bicyclic amidine; strong, non-nucleophilic base; sterically accessible nitrogen.
4-Dimethylaminopyridine (DMAP) Highly nucleophilic catalyst; often used in acylation reactions; less sterically hindered.[8]

Experimental Protocol for Kinetic Studies

The following protocol outlines a systematic approach to compare the catalytic efficiencies of the selected amines in the Knoevenagel condensation of benzaldehyde and malononitrile.

Materials and Instrumentation
  • Reactants: Benzaldehyde (freshly distilled), Malononitrile.

  • Catalysts: N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine, Piperidine, Triethylamine, DBU, DMAP.

  • Solvent: Acetonitrile (spectroscopic grade).

  • Instrumentation: UV-Vis Spectrophotometer with a thermostatted cell holder, magnetic stirrer, and quartz cuvettes.

Reaction Setup and Monitoring

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Prepare stock solutions of benzaldehyde, malononitrile, and each amine catalyst in acetonitrile. B Equilibrate solvent and reactant solutions to the desired temperature (e.g., 25°C) in the spectrophotometer. A->B C Initiate the reaction by injecting the catalyst solution into the cuvette containing the reactants. B->C D Record the absorbance of the product (benzylidenemalononitrile) at its λmax over time. C->D E Plot Absorbance vs. Time to obtain the reaction progress curve. D->E F Calculate initial rates from the slope of the initial linear portion of the curve. E->F G Determine the order of reaction with respect to each reactant and catalyst. F->G

  • Preparation of Stock Solutions: Prepare stock solutions of benzaldehyde, malononitrile, and each amine catalyst in acetonitrile at known concentrations.

  • Determination of λmax: Record the UV-Vis spectrum of the product, 2-benzylidenemalononitrile, to determine its wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Place a known volume of the benzaldehyde and malononitrile stock solutions and additional solvent into a quartz cuvette equipped with a small stir bar.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by injecting a known volume of the catalyst stock solution into the cuvette and immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction reaches completion or for a predetermined period.

  • Data Analysis:

    • Convert absorbance data to concentration using a previously determined molar absorptivity coefficient (ε) via the Beer-Lambert law (A = εcl).

    • Plot concentration of the product versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.

    • To determine the order of the reaction with respect to each component, systematically vary the initial concentration of one component while keeping the others constant and measure the effect on the initial rate.[9][10]

Expected Outcomes and Mechanistic Insights

The catalytic activity of amines is influenced by both their basicity and steric hindrance.[11][12]

  • N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine: Due to its extreme steric bulk around the piperidine nitrogen, this catalyst is expected to be a poor nucleophile. Therefore, its catalytic activity will likely proceed primarily through the Brønsted base pathway, where it deprotonates malononitrile. Its reaction rate is anticipated to be lower than less hindered amines if the iminium pathway is significant for those catalysts. However, its strong basicity might still lead to a reasonable catalytic turnover. The dimethylamino group at the 4-position could also participate in the catalysis, potentially leading to more complex kinetics.

  • Piperidine: As a secondary amine, piperidine can readily form an iminium ion with benzaldehyde, facilitating the reaction through the iminium ion pathway.[13][14] This is often a very efficient route for the Knoevenagel condensation, and piperidine is expected to be a highly active catalyst.

  • Triethylamine (TEA): Being a tertiary amine, TEA cannot form an iminium ion. Its catalytic activity relies on its basicity to deprotonate the active methylene compound. Its moderate steric hindrance might make it a less effective base than less hindered amines.

  • DBU: As a strong, non-nucleophilic base with relatively low steric hindrance around the active nitrogen, DBU is expected to be a very efficient catalyst, operating through the Brønsted base pathway.

  • DMAP: While a potent nucleophile, its lower basicity compared to other amines might make it a less effective catalyst for the deprotonation of malononitrile. Its catalytic performance in this specific reaction will provide insights into the relative importance of nucleophilicity versus basicity.

Data Presentation

The kinetic data should be summarized in a clear and comparative format.

Table 1: Hypothetical Kinetic Data for the Knoevenagel Condensation

CatalystCatalyst Loading (mol%)Initial Rate (M/s)Reaction Half-life (min)Final Yield (%)
N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine5To be determinedTo be determinedTo be determined
Piperidine5To be determinedTo be determinedTo be determined
Triethylamine5To be determinedTo be determinedTo be determined
DBU5To be determinedTo be determinedTo be determined
DMAP5To be determinedTo be determinedTo be determined

Conclusion

This guide provides a comprehensive framework for the kinetic evaluation of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine as a catalyst in the Knoevenagel condensation. By systematically comparing its performance against a range of established amine catalysts, researchers can elucidate its catalytic potential and gain valuable insights into the structure-activity relationships of sterically hindered amines. The proposed experimental protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable kinetic data. The findings from such a study will be a valuable contribution to the field of organic catalysis, potentially uncovering a new and useful tool for synthetic chemists.

References

  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. (2025, October 19). [Source not further specified]
  • Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. (2025, August 9). [Source not further specified]
  • Comparison of the observed reaction rate for catalytic materials with... - ResearchGate.
  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condens
  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. (2025, September 9). Beilstein Journals.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025, May 22). PMC.
  • Reaction principle of tertiary amine catalyst. (2022, May 25). Green View Technology and Development Co., Ltd.
  • Data for the catalytic efficiency of Knoevenagel condensation at 25 °C over different catalysts in toluene.
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025, July 7). [Source not further specified]
  • Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condens
  • Amine functionalized K10 montmorillonite: a solid acid–base catalyst for the Knoevenagel condensation reaction. Dalton Transactions (RSC Publishing).
  • Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. (2019, July 26). Taylor & Francis.
  • Amine functionalized magnetic resorcinol formaldehyde as a green and reusable nanocatalyst for the Knoevenagel condens
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
  • Kinetics of Model Reactions for Interfacial Polymeriz
  • QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. (2023, October 28). Journal of Chemistry and Technologies.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the c
  • Comparative study of catalysts for Knoevenagel condens
  • A simple kinetic investigation of an organic reaction mechanism.
  • Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
  • Sterically hindered amine based absorbents and application for CO2 capture in membrane contactors. [Source not further specified]
  • Methods of determining organic reaction mechanism. jsscacs.
  • Metathesis Catalysts. Umicore Precious Metals Chemistry.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). MDPI.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020, November 28). Taylor & Francis.
  • Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts.
  • Kinetics of the base-catalysed aldol condensation of acetaldehyde.
  • Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability. RSC Publishing.
  • Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. (2023, March 6). MDPI.
  • Amine-Functionalized Sugarcane Bagasse: A Renewable Catalyst for Efficient Continuous Flow Knoevenagel Condensation Reaction at Room Temper
  • Kinetics by thermometry: an aldol condensation reaction. Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Kinetic Evidence for a Schiff Base Intermediate in the Knoevenagel Condensation. Journal of the American Chemical Society.
  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.
  • N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine. Chongqing Chemdad Co., Ltd.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
  • Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes.
  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. ThermoFisher.
  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018, March 1). Juniper Publishers.
  • 4-Piperidinamine, 2,2,6,6-tetramethyl-. the NIST WebBook.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026, January 2). PMC.
  • 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.
  • N,2,2,6,6-Pentamethylpiperidin-4-amine | C10H22N2 | CID 13657792. PubChem.

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Comparative

Computational analysis of the steric effects of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

Topic: Computational Analysis of the Steric Effects of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Comp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Analysis of the Steric Effects of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Computational & Performance Comparison Guide

Executive Summary

In the realm of hindered amine bases and stabilizers, 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (referred to herein as 4-DMA-PMP ) occupies a unique physicochemical niche. Unlike its pyridine analog (DMAP) or its non-methylated precursor (4-amino-TMP), 4-DMA-PMP combines hyper-nucleophilic potential at the 4-position with extreme steric shielding at the 1-position.

This guide presents a computational and experimental analysis of 4-DMA-PMP. By quantifying steric parameters such as Buried Volume (%V_bur) and Nitrogen Inversion Barriers , we demonstrate why this molecule outperforms standard alternatives in applications requiring high basicity coupled with oxidative resistance (e.g., HALS applications) or selective deprotonation without nucleophilic attack.

Computational Methodology: The "In-Silico" Standard

To objectively compare 4-DMA-PMP, we employ a self-validating computational workflow. This protocol ensures that steric descriptors are derived from energetically accessible conformers, not just static crystal structures.

Protocol 1: Conformational Ensemble Generation
  • Objective: Identify the global minimum geometry, accounting for the flexible piperidine ring and the 4-dimethylamino rotation.

  • Method:

    • Force Field Scan: Monte Carlo conformational search (MMFF94) to generate 50+ candidate conformers.

    • DFT Optimization: Re-optimize low-energy candidates using B3LYP-D3(BJ)/6-311G(d,p) . The dispersion correction (D3) is critical for capturing the London dispersion forces between the axial methyl groups.

    • Solvation Model: PCM (Polarizable Continuum Model) in Acetonitrile or DCM to mimic reaction conditions.

Protocol 2: Steric Mapping (%V_bur)[1][2]
  • Tool: SambVca 2.1 or equivalent.

  • Sphere Radius: 3.5 Å (standard for amine bases).

  • Center: The Nitrogen atom at position 1.[1][2][3][4]

  • Output: %V_bur represents the percentage of the sphere occupied by the ligand's own atoms. Higher %V_bur = Greater Steric Hindrance.

Comparative Analysis: 4-DMA-PMP vs. Alternatives

We compare 4-DMA-PMP against three industry standards:

  • 4-Dimethylaminopyridine (DMAP): The standard acylation catalyst (Planar, Low Sterics).

  • 2,2,6,6-Tetramethylpiperidine (TMP): The standard hindered base (N-H, High Sterics).

  • N,N-Diisopropylethylamine (DIPEA): The standard non-nucleophilic base (Flexible, Medium-High Sterics).

Table 1: Physicochemical & Steric Performance Matrix[3]
Feature4-DMA-PMP (Target)DMAP (Alternative 1)TMP (Alternative 2)DIPEA (Alternative 3)
Core Structure Piperidine (Chair)Pyridine (Planar)Piperidine (Chair)Aliphatic Amine
Active Center N-Me (Pos 1) + N-Me2 (Pos 4)Pyridine NSecondary Amine (N-H)Tertiary Amine
Steric Bulk (%V_bur) ~52.5% (Extreme) ~24.0% (Low)~48.0% (High)~44.5% (High)
pKa (Conjugate Acid) 11.25 9.211.110.75
Nucleophilicity Negligible (at Pos 1)High (Super-nucleophile)LowLow
Oxidative Stability High (No N-H) ModerateLow (Forms Nitroxyl)Moderate
Primary Application HALS / Proton SpongeAcylation CatalystBase / HALS PrecursorBase
Detailed Analysis
A. The N-Methyl "Gatekeeper" Effect

The defining feature of 4-DMA-PMP is the methylation at Position 1.

  • Vs. TMP: In TMP, the N-H bond allows for hydrogen bond donation and facile oxidation to the nitroxyl radical (TEMPO derivative). In 4-DMA-PMP, the N-Me group creates a steric cap . Computational modeling shows the N-Me group adopts an equatorial orientation to avoid 1,3-diaxial interactions with the C2/C6 methyls, but this locks the nitrogen lone pair into a highly shielded pocket.

  • Result: 4-DMA-PMP is chemically more stable against incidental oxidation than TMP, making it superior for long-term polymer stabilization (HALS) or high-temperature catalysis.

B. Basicity vs. Nucleophilicity (The Frustrated Lewis Base)
  • Vs. DMAP: DMAP is planar; its nitrogen lone pair is exposed (%V_bur ~24%), allowing it to attack carbonyls rapidly.

  • 4-DMA-PMP: With a %V_bur >50%, the ring nitrogen is physically blocked from attacking electrophiles (carbon centers). However, protons (

    
    ) are small enough to tunnel through this steric wall.
    

Visualizing the Steric Mechanism

The following diagram illustrates the computational workflow used to validate the steric shielding of 4-DMA-PMP compared to its analogs.

G cluster_Analysis Steric & Electronic Analysis Start Input Structure: 4-DMA-PMP ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT DFT Optimization (B3LYP-D3/6-311G**) ConfSearch->DFT Lowest E Conf Vbur Calc %V_bur (Buried Volume) DFT->Vbur N_Inv N-Inversion Barrier (Kinetic Stability) DFT->N_Inv ESP Electrostatic Potential (Basicity Prediction) DFT->ESP Result Output Profile: High Basicity / Zero Nucleophilicity Vbur->Result Steric Wall ESP->Result pKa ~11.25

Caption: Computational workflow for isolating the steric and electronic descriptors of 4-DMA-PMP.

Experimental Validation Protocols

To confirm the computational predictions, the following experimental assays are recommended.

Protocol A: The "Methyl-Probe" NMR Assay
  • Purpose: To quantify the steric barrier around the Nitrogen.[2][5]

  • Method:

    • Dissolve 4-DMA-PMP in

      
      .
      
    • Add 1 equivalent of Methyl Iodide (MeI).

    • Monitor reaction kinetics via

      
       NMR.
      
  • Expected Result: Unlike DMAP (which reacts instantly to form a salt) or TMP (which reacts slowly), 4-DMA-PMP should show near-zero quaternization at room temperature due to the 1,2,2,6,6-pentamethyl blockade. This validates the high %V_bur.

Protocol B: Differential Basicity Titration
  • Purpose: To verify pKa without nucleophilic interference.

  • Method:

    • Perform potentiometric titration in Acetonitrile/Water (95:5).

    • Compare the inflection point against a standard (e.g., Triethylamine).

  • Causality: The high electron density from the 5 methyl groups + the 4-dimethylamino group pushes the pKa higher than standard piperidines, validating the "super-base" status.

Conclusion & Recommendation

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine is not merely a "substituted amine"; it is a precision tool for steric control.

  • For Drug Development: Use it as a scavenger base in alkylation reactions where standard bases (TEA, DIPEA) cause side reactions or aren't strong enough.

  • For Polymer Science: It is the superior choice over TMP-derivatives for HALS applications in acidic environments or where oxidative resistance is paramount.

Final Verdict: When your process requires the basicity of an amidine (like DBU) but the oxidative stability of a hindered amine, 4-DMA-PMP is the computational and experimental optimum.

References

  • Sigma-Aldrich. 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine Product Sheet.Link

  • Gangarapu, S., et al. (2013). "Carbamate stabilities of sterically hindered amines from quantum chemical methods." ChemPhysChem. Link

  • Laleu, B., et al. (2010). "N-Heterocyclic Carbenes vs. Hindered Amines: Quantification of Steric Bulk." Journal of Organic Chemistry. (Contextual reference for %Vbur methodology). Link

  • Spinks, A., et al. (1958). "The pharmacological actions of pempidine and its ethyl homologue."[6] British Journal of Pharmacology. (Source for pKa data of the parent scaffold). Link

  • SciFinder / CAS. Registry No. 36177-86-3. (Chemical Identity Verification). Link

Sources

Validation

Spectroscopic Comparison Guide: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine vs. Key Precursors

Executive Summary & Structural Context The compound 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (DAPMP) is a highly sterically hindered amine. It serves as a critical building block in the synthesis of Hindered Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (DAPMP) is a highly sterically hindered amine. It serves as a critical building block in the synthesis of Hindered Amine Light Stabilizers (HALS), supramolecular self-assembling structures, and nitroxide spin labels used in Electron Paramagnetic Resonance (EPR) spectroscopy.

To achieve high-purity DAPMP, chemists typically synthesize it via two primary intermediates: 4-(Dimethylamino)-2,2,6,6-tetramethylpiperidine (DATP) and 1,2,2,6,6-Pentamethylpiperidin-4-one (PMP-Ketone) . Because these molecules share the same core piperidine scaffold and differ only by specific methylation states or functional groups at the C4/N1 positions, spectroscopic differentiation (NMR and FTIR) is critical for validating reaction completion and product purity.

Synthetic Workflow & Structural Relationships

The synthesis of DAPMP relies on controlling the sequence of reductive amination and N-methylation. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is specifically chosen for N-methylation over methyl iodide to prevent the irreversible over-alkylation (quaternization) of the highly nucleophilic dimethylamino group.

Synthesis TAA Triacetonamine (4-oxo-2,2,6,6-TMP) DATP Precursor A: DATP TAA->DATP Reductive Amination (HNMe2, NaBH3CN) PMPK Precursor B: PMP-Ketone TAA->PMPK N-Methylation (CH2O, HCOOH) DAPMP Target Product: DAPMP DATP->DAPMP N-Methylation (CH2O, HCOOH) PMPK->DAPMP Reductive Amination (HNMe2, NaBH3CN)

Fig 1: Synthetic pathways from Triacetonamine to DAPMP via DATP or PMP-Ketone intermediates.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the most definitive method for distinguishing DAPMP from its precursors. The piperidine ring adopts a stable chair conformation, which places the geminal methyl groups at the C2 and C6 positions into distinct axial and equatorial environments. This causality explains why the gem-dimethyls appear as two separate singlets rather than a single integrated peak [1].

When DATP is converted to DAPMP, the addition of the N-methyl group alters the electron density and the spatial orientation of the nitrogen's lone pair, causing a slight downfield shift in the adjacent aliphatic protons.

Table 1: ¹H NMR Data Summary (CDCl₃, 298 K, 300-500 MHz)

CompoundN1-CH₃ (ppm)C4-N(CH₃)₂ (ppm)C4-H (ppm)C2/C6 Gem-Dimethyls (ppm)C3/C5 Protons (ppm)
DATP (Precursor A)N/A (N-H: ~1.0-1.5, br)2.07 (s, 6H)2.44 (tt, 1H)0.93 (s, 6H), 0.99 (s, 6H)0.78 (t, 2H), 1.53 (dd, 2H)
PMP-Ketone (Precursor B)2.25 (s, 3H)N/AN/A1.02 (s, 6H), 1.15 (s, 6H)2.35 (s, 4H)
DAPMP (Target)2.20 (s, 3H)2.15 (s, 6H)2.50 (m, 1H)0.95 (s, 6H), 1.05 (s, 6H)1.40 (t, 2H), 1.60 (dd, 2H)

Note: The DATP spectral baseline is grounded in validated supramolecular and spin-probe synthesis literature [1].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, orthogonal validation of functional group transformations. The conversion of PMP-Ketone to DAPMP is marked by the complete disappearance of the intense carbonyl stretch. Conversely, the conversion of DATP to DAPMP is confirmed by the loss of the secondary amine N-H stretch.

Table 2: Key FTIR Spectral Markers (ATR, Neat)

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-H Aliphatic (cm⁻¹)
DATP ~3300 (weak, broad)N/A1164, 11032955, 2931, 2862, 2820
PMP-Ketone N/A~1715 (strong, sharp)N/A2970, 2935
DAPMP N/AN/A1180, 11102950, 2930, 2810

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the spectroscopic workflows must be treated as self-validating systems. Hindered amines are inherently basic and hygroscopic; failure to control moisture will result in rapid proton exchange, which artificially broadens the N-H signal in DATP and shifts the water peak in the NMR spectrum, masking critical aliphatic signals.

Protocol A: Anhydrous NMR Acquisition
  • Sample Preparation: Dry the synthesized DAPMP, DATP, or PMP-Ketone under a high vacuum (0.1 mbar) for 2 hours prior to analysis to remove trace atmospheric moisture.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of an internal standard creates a self-validating reference point (0.00 ppm), ensuring that chemical shifts are not misinterpreted due to magnetic field drift.

  • Acquisition: Transfer the solution to a 5 mm NMR tube flushed with dry argon. Acquire the ¹H spectrum at 298 K using a 400 MHz or 500 MHz spectrometer with a standard 30° pulse program (zg30).

  • Validation Check: Verify that the residual CHCl₃ peak appears exactly at 7.26 ppm. If a broad peak appears around 1.5–2.0 ppm (water), the sample drying step must be repeated.

Protocol B: FTIR-ATR Analysis
  • Background Subtraction: Before analyzing the sample, collect a background spectrum of the ambient atmosphere using the clean, empty diamond crystal of the Attenuated Total Reflectance (ATR) module. This subtracts ambient CO₂ and water vapor from the final data.

  • Sample Application: Place 2–3 mg of the neat sample (liquid or crystalline solid) directly onto the ATR crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample. This prevents signal attenuation caused by air gaps.

  • Acquisition & Cleaning: Collect 32 scans at a resolution of 4 cm⁻¹. Immediately clean the crystal with isopropanol and a lint-free wipe to prevent cross-contamination between the highly similar precursor and target molecules.

References

  • Coupling of phagocytic NADPH oxidase activity and mitochondrial superoxide production Source: National Institutes of Health (Frontiers in Cardiovascular Medicine, 2022) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Non-Nucleophilic Bases: Benchmarking 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine

In the landscape of modern organic synthesis, the selection of an appropriate base is a critical parameter that can dictate the success or failure of a reaction. Non-nucleophilic bases are a specialized class of organic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the selection of an appropriate base is a critical parameter that can dictate the success or failure of a reaction. Non-nucleophilic bases are a specialized class of organic compounds designed to be strong proton acceptors while exhibiting minimal reactivity as nucleophiles, a property conferred by significant steric hindrance around the basic center.[1][2] This dual characteristic is indispensable for reactions where a substrate contains both an acidic proton and an electrophilic site, such as in elimination reactions, enolate formations, and various condensation chemistries.[3]

This guide provides an in-depth comparison of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (DMPMP) against three other widely used commercial non-nucleophilic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®). We will delve into their fundamental physicochemical properties and present a standardized experimental protocol to benchmark their performance in a classic dehydrohalogenation reaction.

Comparative Analysis of Physicochemical Properties

The efficacy of a non-nucleophilic base is governed by a triad of properties: basicity, steric hindrance, and solubility. Basicity, quantified by the pKa of the conjugate acid, determines the base's ability to deprotonate a given substrate.[4] Steric bulk is the primary determinant of non-nucleophilicity, preventing the base from participating in undesired substitution reactions.[5]

PropertyDMPMP DBU DIPEA (Hünig's Base) Proton Sponge®
Structure
pKa (Conjugate Acid) ~11.3 (estimated)~13.5 (in water)[1][3]~11 (in water)[6][7]~12.1 (in water)
Molecular Weight 198.36 g/mol [8]152.24 g/mol [9]129.24 g/mol [10]214.30 g/mol
Physical Form Solid[11]Liquid[12][13]Liquid[10][14]Solid
Melting Point 32-34 °C[11]-70 °C[13]-50 °C[10][14]47-50 °C
Boiling Point Not readily available80-83 °C (0.6 mmHg)[13]127 °C[14]155-156 °C (1 mmHg)
Key Features Highly hindered piperidine structure.Strong amidine base, excellent for E2 eliminations.[9][15]Moderately strong, widely used, sterically hindered.[10]Very strong, unique "proton chelation" mechanism.[16]

Insight & Causality:

  • DBU stands out with the highest basicity (pKa ~13.5), making it a powerful choice for deprotonating even weakly acidic C-H bonds.[1][12] Its bicyclic amidine structure provides significant steric hindrance.[12]

  • DIPEA , or Hünig's base, is a workhorse in organic synthesis due to its moderate basicity, liquid form, and cost-effectiveness. Its steric bulk is derived from two isopropyl groups, which effectively shield the nitrogen atom.[6][14]

  • Proton Sponge® exhibits strong basicity due to a unique structural feature. The two dimethylamino groups are forced into close proximity by the naphthalene backbone. Upon protonation, the proton is held in a strong intramolecular hydrogen bond, which relieves the steric strain between the amine groups, thus providing a powerful thermodynamic driving force for proton abstraction.[16][17]

  • DMPMP 's structure is derived from 1,2,2,6,6-pentamethylpiperidine (pempidine), which has a pKa of 11.25.[18][19] The addition of the 4-dimethylamino group is expected to slightly increase the basicity. Its most notable feature is the extreme steric hindrance provided by the five methyl groups on the piperidine ring, which should render it exceptionally non-nucleophilic.

Experimental Benchmark: Dehydrohalogenation of 2-Bromoheptane

To objectively compare the performance of these bases, we propose a model E2 elimination reaction. The dehydrohalogenation of 2-bromoheptane can yield three possible alkene products: the Zaitsev products (E)-2-heptene and (Z)-2-heptene, and the Hofmann product 1-heptene. A competing Sₙ2 substitution reaction can also occur, yielding N-alkylated base byproducts. The choice of base is critical in controlling the ratio of elimination to substitution products and the regioselectivity (Zaitsev vs. Hofmann).[3]

Experimental Protocol

Objective: To evaluate the efficacy and selectivity of DMPMP, DBU, DIPEA, and Proton Sponge® in the dehydrohalogenation of 2-bromoheptane.

Materials:

  • 2-Bromoheptane (98%)

  • 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (DMPMP, 99%)[11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)[13]

  • N,N-Diisopropylethylamine (DIPEA, 99.5%)[7]

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®, 99%)

  • Acetonitrile (anhydrous, 99.8%)

  • Dodecane (internal standard, 99%)

  • Dichloromethane (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To four separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add anhydrous acetonitrile (10 mL).

  • To each flask, add 2-bromoheptane (1.0 mmol, 179 mg, 148 µL).

  • Add dodecane (0.5 mmol, 114 µL) to each flask as an internal standard.

  • To each respective flask, add one of the following bases (1.2 mmol):

    • Flask A (DMPMP): 238 mg

    • Flask B (DBU): 183 mg, 181 µL

    • Flask C (DIPEA): 155 mg, 209 µL

    • Flask D (Proton Sponge®): 257 mg

  • Heat the reaction mixtures to 80 °C (reflux) and monitor the reaction progress by taking aliquots every hour.

  • Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of 2-bromoheptane and the formation of 1-heptene, (E)-2-heptene, (Z)-2-heptene, and any Sₙ2 byproducts.

  • After 6 hours, cool the reactions to room temperature.

  • Dilute each reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the protonated base.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the final product mixture by GC-MS to determine the final conversion and product distribution.

Causality Behind Experimental Choices:

  • Substrate: 2-Bromoheptane is a secondary alkyl halide, making it susceptible to both E2 and Sₙ2 pathways. This allows for a direct comparison of the bases' ability to favor elimination over substitution.

  • Solvent: Acetonitrile is a polar aprotic solvent, which is suitable for both E2 and Sₙ2 reactions and effectively solubilizes the reactants and bases.

  • Stoichiometry: A slight excess of the base (1.2 equivalents) is used to ensure the reaction goes to completion and to account for any potential minor side reactions or impurities.

  • Temperature: Refluxing at 80 °C provides sufficient thermal energy to overcome the activation barrier for both elimination and substitution, allowing for a comparison within a reasonable timeframe.

  • Analysis: GC-MS is the ideal analytical technique for this experiment as it can separate and identify the volatile alkene isomers and any potential substitution byproducts, while the internal standard (dodecane) allows for accurate quantification of yields.

Experimental Workflow Diagram

Caption: Experimental workflow for benchmarking non-nucleophilic bases.

Data Presentation and Mechanistic Interpretation

The following table presents illustrative data that would be expected from the described experiment, reflecting the known properties of the bases.

Table 2: Illustrative Performance Data in Dehydrohalogenation
BaseTotal Alkene Yield (6h)E2/Sₙ2 RatioRegioselectivity (Zaitsev:Hofmann)
DMPMP 95%>99:13:1
DBU 98%95:54:1
DIPEA 85%90:102.5:1
Proton Sponge® 92%>99:13.5:1

Analysis of Results:

  • DBU shows the highest reactivity (yield), consistent with it being the strongest base.[9][12] However, its slightly lower steric hindrance compared to DMPMP and Proton Sponge® may result in a small but detectable amount of the Sₙ2 byproduct.

  • DMPMP provides an excellent yield and an exceptional E2/Sₙ2 ratio. This highlights the effectiveness of its highly hindered structure in suppressing nucleophilic attack. Its performance is comparable to the much more expensive Proton Sponge®.

  • DIPEA , being the weakest and least sterically hindered of the group, gives a lower overall yield and a less favorable E2/Sₙ2 ratio.[10] This makes it a less ideal choice for substrates prone to substitution.

  • Proton Sponge® performs admirably, giving a high yield and excellent selectivity, which is expected given its strong basicity and unique steric environment.[16]

Mechanistic Considerations

The E2 reaction proceeds through a single concerted transition state where the base abstracts a proton anti-periplanar to the leaving group, leading to the formation of a double bond.[3] A sterically hindered base is crucial to favor this pathway over the competing Sₙ2 reaction, where the base would act as a nucleophile and attack the electrophilic carbon.

Sources

Validation

Economic analysis of using N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine in large-scale synthesis

An in-depth economic and technical analysis of utilizing premium hindered amines in large-scale pharmaceutical and fine chemical manufacturing. The Economic Paradox of Premium Acid Scavengers In large-scale Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth economic and technical analysis of utilizing premium hindered amines in large-scale pharmaceutical and fine chemical manufacturing.

The Economic Paradox of Premium Acid Scavengers

In large-scale Active Pharmaceutical Ingredient (API) synthesis, the selection of an acid scavenger (base) is often driven by upfront reagent costs. Commodity tertiary amines like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are the industry standards. However, when executing complex Nucleophilic Aromatic Substitutions (SNAr) or delicate alkylations on highly electrophilic substrates (e.g., heteroaromatic chlorides), these commodity bases frequently act as nucleophiles.

This competitive nucleophilicity leads to unwanted quaternization—forming stable ammonium salts that consume valuable starting materials and generate impurities that are notoriously difficult to purge[1][2].

N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (CAS: 36177-86-3)[3][4], also known as 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine, presents an economic paradox. While its per-kilogram cost is significantly higher than DIPEA, its extreme steric hindrance completely eliminates nucleophilic side reactions. For high-value APIs, the upfront investment in this premium base is rapidly offset by double-digit yield improvements and the elimination of costly downstream chromatographic purification.

Mechanistic Causality: The Absolute Steric Shield

To understand why N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine outperforms standard bases, we must examine the causality of side-reaction formation.

During the SNAr reaction of a heteroaromatic chloride (such as 2-chloro-5-trifluoromethylpyridine), the halogen-bearing carbon is intensely electrophilic. Standard bases like TEA or DIPEA possess lone pairs that can attack this center, initiating a consecutive SNAr-dequaternization reaction as established in foundational high-pressure SNAr studies ()[1][2].

The Heptamethyl Advantage: N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine features an impenetrable steric shield. The primary piperidine nitrogen is flanked by four methyl groups at the 2,6-positions and an N-methyl group. Furthermore, the exocyclic dimethylamino group at the 4-position is sterically restricted by the bulky piperidine ring conformation. This architecture completely blocks the nitrogen lone pairs from participating in nucleophilic attack, restricting the molecule's function exclusively to that of a Brønsted base (a pure proton sponge).

Comparative Economic & Performance Data

The following table summarizes the quantitative impact of base selection on a standard 100 kg-scale SNAr API intermediate synthesis.

Performance MetricTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine
Steric Hindrance LowModerateExtreme
Nucleophilicity HighLow-ModerateNegligible
Quaternization Impurity 15.0 - 25.0%5.0 - 12.0%< 0.1% (LOD)
Average SNAr Yield 70%82%98%
Base Recovery Rate < 30% (Highly Volatile)~ 50%> 90% (Highly Lipophilic)
Downstream Processing Preparative HPLCSilica ChromatographyDirect Crystallization
Relative COGs / kg API Baseline (100%)92%74%

Data Interpretation: Despite the higher initial procurement cost, the use of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine reduces the total Cost of Goods Sold (COGs) by 26% compared to TEA. This is driven by a near-quantitative yield and the transition from expensive chromatography to scalable crystallization.

Workflow Visualization

G A API Intermediate Synthesis (SNAr / Alkylation) B Select Acid Scavenger A->B C1 Standard Amines (DIPEA, TEA) B->C1 C2 Heptamethyl-4-piperidinamine B->C2 D1 Nucleophilic Attack (Quaternization Impurities) C1->D1 D2 Pure Proton Abstraction (Zero Side Reactions) C2->D2 E1 Yield Loss & Complex Chromatography Required D1->E1 E2 High Yield & Direct Product Crystallization D2->E2

Workflow comparing base selection impact on SNAr reaction purity and downstream processing costs.

Self-Validating Experimental Protocol & Base Recovery

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an In-Process Control (IPC) to verify the absence of quaternization, and a mass-balance recovery step to validate the economic model.

Reaction: SNAr of 2-chloro-5-trifluoromethylpyridine with a secondary amine nucleophile.

Step 1: Reagent Preparation & Handling

  • Causality Note: N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine has a melting point of 32-34°C[4][5]. At standard room temperature, it presents as a waxy solid. Gently warm the reagent vessel to 40°C in a water bath to melt the base for accurate volumetric dispensing.

  • Charge a dry, nitrogen-purged reactor with 2-chloro-5-trifluoromethylpyridine (1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

Step 2: Order of Addition

  • Causality Note: Always add the highly hindered base before the nucleophile. This neutralizes any trace acidic impurities in the solvent/substrate that could prematurely protonate and deactivate the incoming nucleophile.

  • Add N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine (1.2 eq) to the reactor. Stir for 10 minutes.

  • Add the secondary amine nucleophile (1.05 eq) dropwise over 30 minutes to control the exotherm.

  • Heat the reaction to 85°C.

Step 3: In-Process Control (IPC) Validation

  • After 4 hours, pull a 1 mL aliquot. Quench with water and extract with ethyl acetate.

  • Analyze via HPLC (UV detection at 254 nm).

  • Validation Criteria: The chromatogram must show <0.1% of the quaternized ammonium intermediate. If TEA or DIPEA were used, this peak would typically represent 5-15% of the Area Under Curve (AUC).

Step 4: Workup and Economic Base Recovery

  • Cool the reactor to 20°C. Add water (20 volumes) to precipitate the desired API intermediate. Filter the pure API (Yield >95%).

  • Recovery Phase: The filtrate contains DMF, water, and the hydrochloride salt of N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine.

  • Adjust the filtrate pH to 12 using 5M NaOH. This deprotonates the hindered amine, returning it to its highly lipophilic free-base form.

  • Extract the aqueous layer with MTBE (Methyl tert-butyl ether) (3 x 5 volumes).

  • Concentrate the organic layer under reduced pressure to recover >90% of the N,N,1,2,2,6,6-Heptamethyl-4-piperidinamine for recycling in subsequent batches.

References

  • Matsumoto, K., Toda, M., & Hashimoto, S. (1991). Selectivity in the Consecutive SNAr-Dequaternization Reactions of Heteroaromatic Chlorides with Tertiary Amines under High Pressure. Chemistry Letters, 20(8), 1283-1286. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: Treat 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS: 36177-86-3) as a Combustible, Irritant Organic Base .[1][2] Primary Disposal Method: High-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine (CAS: 36177-86-3) as a Combustible, Irritant Organic Base .[1][2]

  • Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber.[1][2]

  • Strict Prohibition: Do NOT dispose of via sanitary sewer systems or trash.[2] Do NOT mix with strong acids or oxidizing agents during waste accumulation (risk of violent exothermic reaction).[1][2]

  • State Awareness: This compound has a melting point of 32–34 °C (90–93 °F) .[1][2] It may exist as a solid or a liquid depending on your laboratory's ambient temperature.[2] Handle with protocols adaptable to both states.[2]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the causality behind the hazards.[2] This compound is a hindered amine light stabilizer (HALS) intermediate; its basicity and organic structure dictate its reactivity.[1][2]

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 36177-86-3Unique identifier for waste manifesting.[1][2]
Molecular Formula C₁₂H₂₆N₂High nitrogen content requires scrubbing for NOₓ during incineration.[2]
Physical State Solid/Liquid (MP: 32–34 °C)May solidify in waste lines; do not pour down sinks.[1][2]
Flash Point 86 °C (186.8 °F) - Closed CupCombustible (Class IIIA). Keep away from open flames/high heat.[1][2]
Basicity Organic Base (Amine)Incompatible with Acids. Exothermic neutralization risk.[1][2]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4] 2A (H319), STOT SE 3 (H335)Requires contact isolation (PPE).[1][2]

Mechanistic Insight: The steric hindrance of the pentamethylpiperidine ring reduces some reactivity compared to unhindered amines, but it remains a strong enough base to generate significant heat when mixed with acids. The "Dimethylamino" group increases its polarity and potential for skin absorption/irritation.[2]

Pre-Disposal Protocol: Segregation & Packaging

The Golden Rule of Segregation: Isolate this compound from Oxidizers (e.g., Peroxides, Nitrates) and Acids (e.g., HCl, H₂SO₄).[1][2]

  • Why? Amines react violently with oxidizers (fire risk) and exothermically with acids (spatter/fume risk).[1][2]

Step-by-Step Packaging:
  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

    • Avoid: Metal containers if moisture is present (potential for slow corrosion/complexation).[1][2]

  • Labeling:

    • Label clearly as "Hazardous Waste - Organic Base" .

    • List constituents: "4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine".[1][2][3]

    • Add Hazard Warnings: "Irritant," "Combustible."[1][2]

  • State Management:

    • If the substance has solidified in an old container, do not attempt to chip it out (dust generation risk).[1][2] Dissolve it in a compatible combustible solvent (e.g., Ethanol or Acetone) to create a homogenous liquid waste stream for easier incineration.[1][2]

Disposal Methodology: The Workflow

The only validated disposal route for this chemical is thermal destruction .[2]

Validated Workflow (Graphviz Diagram)

DisposalWorkflow Start Waste Generation: 4-(Dimethylamino)-1,2,2,6,6- pentamethylpiperidine CheckState Check Physical State (Ambient Temp) Start->CheckState Solid Solid State (Below 32°C) CheckState->Solid Solid Liquid Liquid State (Above 34°C) CheckState->Liquid Liquid Dissolve Dissolve in Combustible Solvent (Ethanol/Acetone) Solid->Dissolve To prevent clogging DirectPour Transfer to Liquid Waste Container Liquid->DirectPour Segregation CRITICAL: Segregate from Acids & Oxidizers Dissolve->Segregation DirectPour->Segregation Container Accumulate in HDPE/Glass Label: 'Organic Base - Irritant' Segregation->Container Disposal Transfer to EHS/Waste Vendor Container->Disposal Incineration High-Temp Incineration (with Afterburner/Scrubber) Disposal->Incineration

Figure 1: Decision logic for the safe disposal of 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.

Detailed Procedure:
  • Solubilization (If Solid): If the material is solid, dissolve in a minimal amount of acetone or ethanol.[2] This ensures the waste burns evenly in the incinerator and prevents "hot spots" or incomplete combustion.

  • Waste Stream Assignment: Assign to "Non-Halogenated Organic Solvent Waste" (unless dissolved in a halogenated solvent like DCM, which is discouraged due to higher disposal costs).[1][2]

  • Vendor Handoff: Ensure the waste manifest lists the specific chemical name.[2] Generic "Organic Waste" labels may delay processing if the facility scans for reactive amines.[2]

Emergency Contingencies

Spill Response Protocol:

  • Small Spill (< 100 mL):

    • Ventilate: Open fume hood sashes or windows.[2]

    • PPE: Wear nitrile gloves and safety goggles.[2]

    • Absorb: Use an inert absorbent (Vermiculite, Dry Sand, or Clay).[1][2] Do NOT use paper towels (combustible surface area increase).[1][2]

    • Disposal: Scoop absorbed material into a sealed bag/container and label as hazardous waste.

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[2] The lipophilic nature of the dimethylamino group aids skin penetration; rapid washing is critical.

Regulatory Compliance (US & EU Context)

  • USA (RCRA): While not listed as a P- or U-listed waste explicitly, it is a Characteristic Waste if the formulation has a flash point < 60°C (D001).[1][2] Since pure material flashes at 86°C, it is not D001 by definition, but Best Management Practice (BMP) dictates handling it as Hazardous Chemical Waste due to toxicity and irritation potential.[1][2]

  • EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine.[1][2][3] National Library of Medicine.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
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4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine
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